(S)-2-Aminononanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-aminononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPFOKXICYJJSC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-2-Aminononanoic Acid: A Technical Guide to its Physical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Aminononanoic acid, a non-proteinogenic α-amino acid, is a chiral building block of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the known physical and solubility properties of this compound, including detailed experimental protocols for their determination.
Core Physical and Chemical Properties
This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO₂ | [1][2] |
| Molecular Weight | 173.25 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 133444-84-5 | [1][2] |
Quantitative Physical Properties
Precise quantitative data for the physical properties of this compound are not extensively reported in the literature. The table below presents predicted values and experimental data for closely related homologous compounds to provide a comparative context.
| Property | This compound (Predicted) | Homologous Compounds (Experimental) |
| Melting Point | Not available | 2-Aminooctanoic acid (C8): 194-196 °C[3][4] (S)-2-Aminoheptanoic acid (C7): 269-271 °C[5] (-)-2-Aminobutyric acid (C4): 291 °C[6] |
| Boiling Point | 284.5 ± 23.0 °C | Not available (decomposition is common at high temperatures) |
| Density | 0.985 ± 0.06 g/cm³ | Not available |
| pKa | 2.55 ± 0.24 | Not available |
| Optical Rotation, [α] | Not available | Not available |
Solubility Profile
The solubility of an amino acid is critically influenced by the nature of its side chain and the solvent's polarity. As a long-chain aliphatic amino acid, this compound exhibits characteristic solubility behavior.
| Solvent | Solubility | Remarks |
| Water | Predicted: 54.5 mg/mL | The solubility of α-amino acids in water generally decreases as the length of the hydrophobic alkyl chain increases. For comparison, the experimental solubility of 2-Aminooctanoic acid (C8) in water is 19 mg/mL.[3][4] |
| Ethanol | Low | The solubility of α-amino acids in ethanol is generally low.[3][7] Quantitative data for this compound is not readily available. |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Peptides and amino acids with a high content of non-polar residues are often soluble in DMSO.[8][9] For the related compound DL-2-Aminooctanoic acid, a solubility of 1.6 mg/mL has been reported. |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible data. Below are methodologies for determining key physical and solubility properties.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Apparatus:
-
Capillary melting point apparatus
-
Mortar and pestle
-
Melting point capillary tubes (sealed at one end)
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Optical Rotation Measurement
As a chiral molecule, this compound will rotate plane-polarized light. The specific rotation is a characteristic property.
Apparatus:
-
Polarimeter
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter cell (e.g., 1 dm)
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water or dilute HCl) in a volumetric flask to a known concentration (c, in g/100 mL).
-
Calibrate the polarimeter with a blank solution (the pure solvent).
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculate the specific rotation [α] using the following formula:[10]
[α]Tλ = 100 * α / (l * c)
where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration in g/100 mL
-
Solubility Determination (Gravimetric Method)
This protocol outlines a general procedure for determining the solubility of this compound in various solvents.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Constant temperature shaker or water bath
-
Centrifuge
-
Pipettes and syringes with filters
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle. If necessary, centrifuge the sample to facilitate separation.
-
Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.
-
Accurately weigh an empty, dry container.
-
Transfer the clear supernatant to the pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.
-
Calculate the solubility in mg/mL by dividing the mass of the dried solute by the volume of the supernatant taken.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. S-2-Aminononanoic acid | 133444-84-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Specific rotation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Biological Activity of (S)-2-Aminononanoic Acid: Current Knowledge and Investigative Frameworks
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This technical guide addresses the current understanding of the biological activity of the non-proteinogenic amino acid, (S)-2-Aminononanoic acid. It is critical to note that, as of the date of this document, specific in-depth research on the direct biological effects, mechanism of action, and receptor interactions of this compound is limited in publicly accessible scientific literature. Consequently, this guide provides a comprehensive overview based on the known activities of structurally related molecules and outlines a robust framework of experimental protocols and theoretical pathways to facilitate future research in this area.
Introduction to this compound
This compound is a chiral, non-proteinogenic α-amino acid with a nine-carbon aliphatic side chain. Its structure suggests potential interactions with biological systems that recognize medium-chain fatty acids or other non-standard amino acids. While its precise physiological role is yet to be elucidated, its structural characteristics point towards potential activities in several key biological domains, including antimicrobial effects and metabolic modulation.
Postulated Biological Activities and Structure-Activity Relationships
While direct evidence for the biological activity of this compound is scarce, the activities of structurally similar compounds, such as (S)-2-aminooctanoic acid and other fatty acid-amino acid conjugates, provide a basis for postulation.
Antimicrobial Potential
Research on the related compound, (S)-2-aminooctanoic acid (2-AOA), has demonstrated that its conjugation to an antimicrobial peptide (AMP) derived from lactoferricin B significantly enhances the peptide's antibacterial activity.[1][2] This enhancement is attributed to the increased hydrophobicity conferred by the fatty acid chain, which is a common strategy for improving the efficacy of AMPs.[3] It is plausible that this compound, with its longer carbon chain, could confer even greater hydrophobicity and potentially stronger antimicrobial-enhancing effects.
Derivatives of nonanoic acid have also been shown to possess inherent antimicrobial properties against a range of bacteria and fungi.[4] This suggests that this compound itself may exhibit direct antimicrobial activity.
Enzyme Inhibition and Receptor Modulation
Non-proteinogenic amino acids can act as mimics of their proteinogenic counterparts, leading to the inhibition of enzymes or modulation of receptors. For instance, derivatives of (S)-2-amino-5-azolylpentanoic acid have been shown to inhibit nitric oxide synthase (NOS) isoforms.[5][6] Given its structure, this compound could potentially interact with enzymes involved in fatty acid metabolism or amino acid signaling pathways.
Furthermore, free fatty acid receptors, such as FFA2, are known to be modulated by short- and medium-chain fatty acids, playing roles in inflammation and metabolic diseases.[7] The aliphatic chain of this compound makes it a candidate for investigation as a ligand for such receptors.
Quantitative Data on Related Compounds
To date, there is no specific quantitative data (e.g., IC50, EC50, Ki) available for the biological activity of this compound. However, for the related compound, (S)-2-aminooctanoic acid, when conjugated to a lactoferricin B-derived peptide, the following Minimum Inhibitory Concentrations (MICs) were reported[2]:
| Bacterial Strain | MIC of C-terminally Modified Peptide (µg/mL) |
| Escherichia coli | 25 |
| Bacillus subtilis | 50 |
| Salmonella typhimurium | 100 |
| Pseudomonas aeruginosa | 200 |
| Staphylococcus aureus | 400 |
Experimental Protocols for Characterization
The following section details established experimental protocols that can be employed to elucidate the biological activity of this compound.
Antimicrobial Susceptibility Testing
Objective: To determine the direct antimicrobial activity of this compound and its potential to potentiate the activity of known antimicrobial peptides.
Methodology: Broth Microdilution Assay (Modified for Peptides/Amino Acids) [8][9]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test microorganism (e.g., E. coli, S. aureus).
-
Inoculate into 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 of ~0.4-0.6).
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile deionized water or a suitable solvent.
-
Perform serial two-fold dilutions in a 96-well polypropylene microtiter plate to achieve a range of desired concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Add 10 µL of the corresponding this compound dilution to each well.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the MIC of this compound.
Enzyme Inhibition Assays
Objective: To screen this compound for inhibitory activity against relevant enzymes (e.g., fatty acid synthases, proteases, nitric oxide synthases).
General Methodology: Spectrophotometric Enzyme Assay
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the target enzyme's optimal activity.
-
Prepare a stock solution of the enzyme and its specific substrate.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, this compound (or vehicle control), and the enzyme solution.
-
Pre-incubate for a defined period to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance over time at a wavelength specific to the product formation or substrate depletion.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Receptor Binding Assays
Objective: To determine if this compound binds to specific receptors, such as free fatty acid receptors (e.g., FFA2).
Methodology: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from a cell line recombinantly expressing the target receptor.
-
-
Assay Buffer:
-
Prepare a binding buffer optimized for the receptor-ligand interaction.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes, a known radiolabeled ligand for the receptor at a concentration near its Kd, and varying concentrations of this compound.
-
Incubate to allow the binding to reach equilibrium.
-
Separate the bound from free radioligand using a filtration apparatus.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.
-
Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
-
Potential Signaling Pathways
The biological effects of non-proteinogenic amino acids and fatty acids are often mediated through specific signaling pathways. While the pathways modulated by this compound are unknown, the following are plausible areas for investigation.
Hypothetical Amino Acid Sensing Pathway
Amino acid availability is known to regulate key cellular processes through signaling pathways such as the mTORC1 and GCN2 pathways.[10] If this compound interacts with amino acid transporters or sensors, it could potentially modulate these pathways.
Hypothetical mTORC1 Signaling Modulation
Caption: Hypothetical modulation of the mTORC1 pathway by this compound.
Hypothetical Free Fatty Acid Receptor Signaling
If this compound acts as a ligand for a G-protein coupled receptor like FFA2, it could trigger downstream signaling cascades involving G-proteins, leading to changes in intracellular second messengers like calcium and cAMP, ultimately affecting cellular processes like inflammation.
Hypothetical FFA Receptor Signaling
Caption: Hypothetical signaling cascade upon FFA receptor activation.
Conclusion and Future Directions
This compound represents a novel chemical entity with unexplored biological potential. Based on the activities of structurally related molecules, promising avenues for investigation include its role as an antimicrobial agent, an enhancer of antimicrobial peptides, and a modulator of metabolic enzymes and receptors. The experimental frameworks provided in this guide offer a clear path for the systematic characterization of its biological activity. Future research should focus on performing the outlined in vitro assays to generate initial quantitative data. Positive findings would then warrant more complex studies, including in vivo models to assess efficacy, pharmacokinetics, and toxicology, ultimately clarifying the therapeutic potential of this intriguing non-proteinogenic amino acid.
References
- 1. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inactivation Mechanism of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic Acid: Chemical Conversion of the Inactivator in the Active Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of the isoforms of nitric oxide synthase (NOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Explorations and Discovery of a Potent Antagonist for the Free Fatty Acid Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. The Molecular Basis of Amino Acids Sensing - PMC [pmc.ncbi.nlm.nih.gov]
(S)-2-Aminononanoic acid CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
CAS Number: 133444-84-5
(S)-2-Aminononanoic acid is a non-proteinogenic α-amino acid, characterized by a nine-carbon aliphatic side chain. This lipoamino acid is of significant interest in medicinal chemistry and drug development due to its potential to modulate the physicochemical properties of peptides and other bioactive molecules. Its incorporation can enhance lipophilicity, which may improve membrane interaction, permeability, and overall therapeutic efficacy.
Chemical Structure:
(Image Source: ChemicalBook)
Physicochemical and Spectroscopic Data
The following tables summarize key physicochemical and predicted spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO₂ | [1] |
| Molecular Weight | 173.25 g/mol | [1] |
| Predicted Boiling Point | 284.5 ± 23.0 °C | ChemicalBook |
| Predicted Density | 0.985 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 2.55 ± 0.24 | ChemicalBook |
| Appearance | White to off-white solid | ChemicalBook |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | The spectrum is expected to show a triplet for the α-proton, multiplets for the methylene protons of the alkyl chain, and a triplet for the terminal methyl group. The chemical shifts of the amine and carboxylic acid protons will be solvent-dependent. |
| ¹³C NMR | The spectrum will feature a signal for the carbonyl carbon, the α-carbon, and distinct signals for the seven methylene carbons and the terminal methyl carbon of the nonanoyl chain. |
| Mass Spectrometry | The molecular ion peak [M]+ is expected at m/z 173.14. Common fragments would result from the loss of the carboxyl group and fragmentation along the alkyl chain. |
Synthesis and Experimental Protocols
Conceptual Experimental Protocol: Enantioselective Strecker Synthesis
This protocol is a generalized procedure and would require optimization for this specific target molecule.
Objective: To synthesize this compound from octanal.
Materials:
-
Octanal
-
(R)-Phenylglycinol (as a chiral auxiliary)
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Formation of Chiral Imine:
-
In a round-bottom flask, dissolve octanal and a stoichiometric equivalent of (R)-phenylglycinol in a suitable solvent like methanol.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude chiral imine.
-
-
Diastereoselective Cyanation:
-
Dissolve the crude imine in a non-polar solvent such as toluene.
-
Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Add trimethylsilyl cyanide (TMSCN) dropwise to the cooled solution.
-
Allow the reaction to stir for several hours at low temperature. The progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
-
Hydrolysis and Removal of Chiral Auxiliary:
-
The resulting α-aminonitrile is hydrolyzed without purification. Add concentrated hydrochloric acid and heat the mixture to reflux.
-
The hydrolysis is typically complete within several hours, converting the nitrile to a carboxylic acid and cleaving the chiral auxiliary.
-
After cooling, the aqueous solution is washed with diethyl ether to remove the chiral auxiliary.
-
-
Isolation and Purification:
-
The pH of the aqueous layer is adjusted to the isoelectric point of the amino acid (around pH 6) using a base like sodium hydroxide, leading to the precipitation of the crude this compound.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
dot
Caption: Generalized workflow for the enantioselective Strecker synthesis of this compound.
Biological Activity and Applications in Drug Development
This compound belongs to the class of lipoamino acids. These molecules are valuable in drug design for their ability to modify the properties of parent compounds, particularly peptides.[4][5] The incorporation of a lipidic amino acid can enhance the therapeutic potential of peptides by increasing their hydrophobicity, which can lead to improved membrane interaction, stability against proteolysis, and bioavailability.[6][7][8]
While specific biological activity data for this compound is limited in the available literature, a study on the closely related (S)-2-aminooctanoic acid (a C8 analogue) provides a strong indication of its potential applications. In this study, (S)-2-aminooctanoic acid was used to modify an antimicrobial peptide (AMP) derived from lactoferricin B. The modification resulted in a significant improvement in the peptide's antimicrobial activity.[9]
Table 3: Antimicrobial Activity of a Lactoferricin B-Derived Peptide Modified with (S)-2-Aminooctanoic Acid
| Bacterial Strain | MIC of Unmodified Peptide (µg/mL) | MIC of C-terminally Modified Peptide (µg/mL) | Fold Improvement |
| Escherichia coli | >400 | 25 | >16 |
| Bacillus subtilis | >400 | 50 | >8 |
| Salmonella typhimurium | >400 | 100 | >4 |
| Pseudomonas aeruginosa | >400 | 200 | >2 |
| Staphylococcus aureus | >400 | 400 | >1 |
(Data sourced from a study on (S)-2-aminooctanoic acid)[9]
The proposed mechanism for this enhanced activity is the increased lipophilicity of the peptide, which facilitates its interaction with and disruption of the bacterial cell membrane. It is hypothesized that this compound, with its longer alkyl chain, would confer even greater hydrophobicity, potentially leading to similar or even more potent antimicrobial effects when conjugated to peptides.
Logical Relationship in Peptide Modification
The decision to incorporate a lipoamino acid like this compound into a peptide therapeutic is driven by the goal of improving its drug-like properties.
dot
Caption: Logical workflow for enhancing peptide therapeutics using this compound.
Conclusion and Future Directions
This compound is a promising building block for the development of novel therapeutics, particularly in the field of peptide drugs. Its primary role is to enhance the lipophilicity of molecules, thereby improving their interaction with biological membranes and their overall pharmacokinetic profile. While detailed studies on this specific molecule are sparse, research on homologous lipoamino acids strongly supports its potential in enhancing antimicrobial activity and other therapeutic applications.
Future research should focus on:
-
Developing and publishing detailed, optimized, and scalable enantioselective synthetic protocols for this compound.
-
Systematically evaluating the impact of incorporating this compound into various peptide scaffolds to quantify its effect on antimicrobial, anticancer, and other biological activities.
-
Investigating the precise mechanism by which the nonanoyl side chain interacts with cell membranes and influences the overall structure and function of the modified peptides.
-
Assessing the toxicology and pharmacokinetics of peptides modified with this compound to ensure their safety and efficacy in preclinical and clinical settings.
References
- 1. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 4. Evaluation of cell tolerability of a series of lipoamino acids using biological membranes and a biomembrane model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Cell Tolerability of a Series of Lipoamino Acids Us...: Ingenta Connect [ingentaconnect.com]
- 6. Antimicrobial peptides conjugated with fatty acids on the side chain of D-amino acid promises antimicrobial potency against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 2-Aminononanoic Acid Isomers: A Technical Guide to Natural Occurrence and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of 2-aminononanoic acid isomers, focusing on their natural occurrence, potential sources, and detailed analytical methodologies for their identification and characterization. As non-proteinogenic amino acids (NPAAs), these molecules represent a compelling area of research for novel therapeutic development.
Introduction to 2-Aminononanoic Acid and its Isomers
2-Aminononanoic acid is an alpha-amino acid with a nine-carbon backbone. Like other alpha-amino acids, the chiral center at the second carbon gives rise to two stereoisomers: (S)-2-aminononanoic acid and (R)-2-aminononanoic acid. These isomers, along with positional isomers where the amino group is located at other positions on the nonanoic acid chain, are classified as non-proteinogenic amino acids (NPAAs). NPAAs are not incorporated into proteins during ribosomal translation but are found in a variety of natural sources, including bacteria, fungi, plants, and marine organisms, often as secondary metabolites.[1][2] These compounds exhibit a wide range of biological activities and are of growing interest in drug discovery and development.[2]
Natural Occurrence and Biosynthesis
Direct evidence for the widespread natural occurrence of 2-aminonanoic acid is limited in current scientific literature. However, the presence of structurally similar long-chain amino acids in various organisms suggests potential natural sources and biosynthetic pathways.
Microbial Sources: Bacteria and fungi are well-established producers of diverse NPAAs.[2][3][4] The biosynthesis of the closely related (S)-2-aminooctanoic acid has been demonstrated using a transaminase from the bacterium Chromobacterium violaceum.[1] This suggests that microbial transaminases could potentially synthesize 2-aminononanoic acid from corresponding keto-acid precursors. Branched-chain amino acid biosynthesis pathways, which are present in bacteria and fungi, provide the metabolic foundation for the production of various amino acids and could be evolutionary starting points for the generation of novel NPAAs.[4][5][6]
Marine Organisms: Marine environments, particularly sponges and cyanobacteria, are rich sources of unique secondary metabolites, including NPAAs.[7] While 2-aminononanoic acid has not been explicitly identified in a marine organism, the isolation of various lipoamino acids and depsipeptides containing long-chain amino acid residues from marine sources points to the possibility of its existence in these ecosystems.[7][8][9][10]
Table 1: Potential Natural Sources of 2-Aminononanoic Acid Isomers (Inferred from Related Compounds)
| Potential Source | Organism Type | Rationale for Inclusion |
| Bacteria | Chromobacterium violaceum and other species | Demonstrated biosynthesis of (S)-2-aminooctanoic acid via transaminases suggests a potential pathway for 2-aminononanoic acid.[1] |
| Fungi | Various species | Fungi are known producers of a wide array of non-proteinogenic amino acids and secondary metabolites.[3][4] |
| Marine Sponges | Various species | Rich source of novel lipoamino acids and other secondary metabolites containing amino acid components.[9][10] |
| Marine Cyanobacteria | Various species | Known to produce a diverse range of bioactive peptides and depsipeptides that may contain unusual amino acid building blocks.[7] |
Biological Activities and Potential Applications
The biological activities of 2-aminononanoic acid isomers are not yet extensively characterized. However, research on related long-chain amino acids and their derivatives suggests potential therapeutic applications.
Antimicrobial Activity: The synthetic incorporation of (S)-2-aminooctanoic acid into antimicrobial peptides has been shown to enhance their antibacterial activity.[1] This suggests that 2-aminononanoic acid could be a valuable building block for developing novel antimicrobial agents. Derivatives of nonanoic acid have also demonstrated antimicrobial and antifungal properties.[2]
Cytotoxic Activity: Various synthetic derivatives of amino acids, including those with long alkyl chains, have been investigated for their cytotoxic effects against cancer cell lines.[11][12][13] This indicates that 2-aminononanoic acid could serve as a scaffold for the development of new anticancer agents.
Enzyme Inhibition: Synthetic amino acid derivatives have been shown to inhibit digestive enzymes, suggesting potential applications in managing metabolic disorders.[14] While the specific enzyme inhibitory activity of 2-aminononanoic acid is unknown, its structure warrants investigation in this area.
Experimental Protocols
The isolation and analysis of 2-aminononanoic acid isomers from natural sources or synthetic preparations require a combination of chromatographic and spectroscopic techniques.
Extraction and Isolation of Lipoamino Acids from Natural Sources
The following is a generalized protocol for the extraction of lipoamino acids from a biological matrix, which can be adapted for the isolation of 2-aminononanoic acid.
Protocol Details:
-
Homogenization and Extraction: The biological material is homogenized in a solvent system suitable for extracting lipids and polar compounds, such as a mixture of methanol and chloroform.
-
Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity. Lipoamino acids are expected to partition into the organic phase.
-
Chromatographic Separation: The organic extract is subjected to various chromatographic techniques, such as column chromatography over silica gel or reversed-phase material, followed by High-Performance Liquid Chromatography (HPLC) for final purification.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is a powerful technique for the separation of aminononanoic acid isomers. Reversed-phase HPLC can separate positional isomers, while chiral HPLC is necessary for the separation of enantiomers.
Protocol for Reversed-Phase HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection may be challenging due to the lack of a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often preferred.
Protocol for Chiral HPLC Analysis:
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based or macrocyclic glycopeptide-based columns are commonly used for amino acid separations.
-
Mobile Phase: The mobile phase composition will depend on the specific chiral column used and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase conditions.
-
Derivatization (Optional): Derivatization with a chiral derivatizing agent can allow for the separation of diastereomers on a standard reversed-phase column.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive technique for the analysis of volatile compounds. For amino acids, a derivatization step is necessary to increase their volatility.
Protocol for GC-MS Analysis (as Trimethylsilyl Derivatives):
-
Derivatization: The dried amino acid sample is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the polar amine and carboxylic acid groups into their trimethylsilyl (TMS) derivatives.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms).
-
MS Detection: The separated compounds are detected by a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the derivatized amino acid.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 2-Aminononanoic Acid
| Technique | Predicted Key Signals/Fragments |
| ¹H NMR | - Multiplet around 3.5-4.0 ppm for the proton at the alpha-carbon. - Overlapping multiplets for the methylene protons of the alkyl chain. - Triplet for the terminal methyl group. |
| ¹³C NMR | - Signal around 50-60 ppm for the alpha-carbon. - Signal around 175-185 ppm for the carboxylic carbon. - A series of signals for the methylene carbons of the alkyl chain. - Signal for the terminal methyl carbon. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺). - A prominent fragment from the loss of the carboxyl group (M-45). - Characteristic fragmentation pattern of the alkyl chain. |
Note: The exact chemical shifts and fragmentation patterns will depend on the specific isomer, solvent, and analytical conditions.
Conclusion and Future Directions
2-Aminononanoic acid and its isomers represent an underexplored class of non-proteinogenic amino acids with potential for significant biological activity. While their natural occurrence is not yet well-documented, the biosynthetic capabilities of microorganisms and the chemical diversity of marine organisms suggest that they may be found in these sources. The development of robust analytical methods, as outlined in this guide, is crucial for their discovery and characterization. Future research should focus on screening diverse natural product libraries for the presence of 2-aminononanoic acid, elucidating its biosynthetic pathways, and comprehensively evaluating its pharmacological properties. Such efforts will undoubtedly contribute to the advancement of drug discovery and our understanding of the chemical diversity of the natural world.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Branched-Chain Amino Acid Biosynthesis Is Essential for Optimal Growth of Streptococcus thermophilus in Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Marine Organisms as a Prolific Source of Bioactive Depsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Lipoamino acids | Cyberlipid [cyberlipid.gerli.com]
- 11. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Medium-Chain Amino Acids
This technical guide provides a comprehensive overview of the core physicochemical properties of medium-chain amino acids, with a particular focus on the branched-chain amino acids (BCAAs): Leucine, Isoleucine, and Valine. These amino acids are crucial not only as fundamental building blocks of proteins but also as key signaling molecules in various metabolic pathways.[1] Understanding their properties is essential for research in drug development, protein engineering, and metabolic studies.
Structure and Classification
Amino acids are organic compounds characterized by the presence of both an amino (-NH2) and a carboxyl (-COOH) functional group attached to a central alpha-carbon (α-carbon).[2][3] The identity and properties of each amino acid are determined by its unique side chain (R-group).[4] Medium-chain amino acids, for the purpose of this guide, refer to those with nonpolar, aliphatic side chains, prominently featuring the branched-chain amino acids.
Table 1: General Classification and Structure of Key Medium-Chain Amino Acids
| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Structure | Classification |
| Valine | Val | V | -CH(CH₃)₂ | Nonpolar, Aliphatic, BCAA |
| Leucine | Leu | L | -CH₂CH(CH₃)₂ | Nonpolar, Aliphatic, BCAA |
| Isoleucine | Ile | I | -CH(CH₃)CH₂CH₃ | Nonpolar, Aliphatic, BCAA |
| Alanine | Ala | A | -CH₃ | Nonpolar, Aliphatic |
| Methionine | Met | M | -CH₂CH₂SCH₃ | Nonpolar, Thioether |
Core Physicochemical Properties
The physicochemical properties of amino acids, such as solubility, acidity/basicity (pKa), and hydrophobicity, govern their behavior in biological systems and are critical for protein folding, stability, and function.[2]
Solubility
Amino acids are generally soluble in water and insoluble in non-polar organic solvents, a property conferred by their zwitterionic nature at physiological pH.[5][6][7] The solubility in water varies depending on the properties of the side chain; amino acids with larger nonpolar side chains, like leucine and isoleucine, tend to be less soluble in water than those with smaller or polar side chains.[5][8]
Table 2: Solubility of Medium-Chain Amino Acids in Water
| Amino Acid | Solubility in Water ( g/100 mL at 25°C) |
| Alanine | 15.8[9] |
| Valine | 5.6[9] |
| Leucine | 2.37[9] |
| Isoleucine | 3.36[9] |
| Methionine | 5.14[9] |
Acidity and Basicity: pKa and Isoelectric Point (pI)
Amino acids are amphoteric molecules, meaning they can act as both an acid and a base.[6] The pKa value represents the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. Each amino acid has at least two pKa values: pKa₁ for the α-carboxyl group and pKa₂ for the α-amino group.[10] The isoelectric point (pI) is the pH at which the amino acid has a net charge of zero.[10]
Table 3: pKa and pI Values of Medium-Chain Amino Acids (at 25°C)
| Amino Acid | pKa₁ (α-COOH) | pKa₂ (α-NH₃⁺) | pI |
| Alanine | 2.34 | 9.69 | 6.00 |
| Valine | 2.32 | 9.62 | 5.96 |
| Leucine | 2.36 | 9.60 | 5.98 |
| Isoleucine | 2.36 | 9.60 | 6.02 |
| Methionine | 2.28 | 9.21 | 5.74 |
Hydrophobicity
Hydrophobicity, the tendency of nonpolar molecules to repel water, is a critical driving force in protein folding.[11][12] Hydrophobic side chains of amino acids like leucine, isoleucine, and valine tend to be buried in the protein's interior, away from the aqueous solvent.[2] This property is quantified using various hydrophobicity scales. The Kyte-Doolittle scale is widely used, where a more positive value indicates greater hydrophobicity.[13]
Table 4: Hydrophobicity Indices of Medium-Chain Amino Acids (Kyte-Doolittle Scale)
| Amino Acid | Hydrophobicity Index |
| Alanine | 1.8 |
| Valine | 4.2 |
| Leucine | 3.8 |
| Isoleucine | 4.5 |
| Methionine | 1.9 |
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental protocols.
Protocol for Determination of pKa by Titration
This method involves titrating an amino acid solution with a strong acid and a strong base and monitoring the pH change. The pKa values correspond to the midpoints of the buffering regions on the titration curve.[14]
Methodology:
-
Preparation: Prepare a 0.1 M solution of the amino acid (e.g., glycine) in deionized water. Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[15]
-
Acid Titration: Pipette 20 mL of the amino acid solution into a beaker. Measure and record the initial pH.[15] Add 0.1 M HCl in small, precise increments (e.g., 0.3-0.5 mL), recording the pH after each addition until the pH drops to approximately 1.5.[15]
-
Base Titration: In a separate 20 mL sample of the amino acid solution, titrate with 0.1 M NaOH in similar increments, recording the pH after each addition until the pH rises to approximately 12.5.[15]
-
Data Analysis: Plot the pH (y-axis) versus the volume of HCl and NaOH added (x-axis) to generate a titration curve.
-
pKa Determination: The pKa₁ (carboxyl group) is the pH at the midpoint of the first buffering region (acid titration). The pKa₂ (amino group) is the pH at the midpoint of the second buffering region (base titration).
References
- 1. Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. IMGT Education [imgt.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. microbenotes.com [microbenotes.com]
- 8. reddit.com [reddit.com]
- 9. Amino Acid Physical Properties | Thermo Fisher Scientific - US [thermofisher.com]
- 10. iscabiochemicals.com [iscabiochemicals.com]
- 11. Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins [biosyn.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 14. scribd.com [scribd.com]
- 15. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Stereochemistry and Chirality of 2-Aminooctanoic Acid and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry and chirality of 2-aminooctanoic acid (2-AOA) and its derivatives. It covers the synthesis of racemic 2-AOA, the resolution of its enantiomers, and the applications of these chiral building blocks, with a particular focus on their use in drug development. This document is intended to be a valuable resource for researchers and scientists working in the fields of medicinal chemistry, organic synthesis, and pharmacology.
Introduction to the Stereochemistry of 2-Aminooctanoic Acid
2-Aminooctanoic acid is a non-proteinogenic α-amino acid that possesses a chiral center at the α-carbon. This results in the existence of two enantiomers: (S)-2-aminooctanoic acid and (R)-2-aminooctanoic acid, along with its racemic form, (DL)-2-aminooctanoic acid. The three-dimensional arrangement of the functional groups around this stereocenter dictates the molecule's interaction with other chiral molecules, such as enzymes and receptors, leading to potentially different biological activities for each enantiomer.
The physical and chemical properties of the enantiomers are identical, with the exception of their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. The specific rotation is a key physical constant used to characterize the enantiomeric purity of a sample.
Table 1: Chemical Identifiers for 2-Aminooctanoic Acid Isomers
| Isomer | CAS Number |
| (S)-2-Aminooctanoic acid | 116783-26-7[1][2][3][4] |
| (R)-2-Aminooctanoic acid | 106819-03-8[5][6] |
| (DL)-2-Aminooctanoic acid | 644-90-6[7][8][9][10][11] |
Synthesis and Resolution of 2-Aminooctanoic Acid
The preparation of enantiomerically pure 2-aminooctanoic acid is crucial for its application in pharmaceuticals and other biologically active compounds. This typically involves the synthesis of the racemic mixture followed by a resolution step.
Synthesis of Racemic (DL)-2-Aminooctanoic Acid
A common and well-established method for the synthesis of racemic α-amino acids is the Strecker synthesis. This three-component reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.
Experimental Protocol: Strecker Synthesis of (DL)-2-Aminooctanoic Acid
-
Formation of the α-Aminonitrile:
-
In a well-ventilated fume hood, to a solution of heptanal (1 equivalent) in a suitable solvent such as ethanol, add ammonium chloride (1.1 equivalents) and sodium cyanide (1.1 equivalents) in water.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Hydrolysis of the α-Aminonitrile:
-
Once the formation of the α-aminonitrile is complete, acidify the reaction mixture with a strong acid, such as hydrochloric acid.
-
Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
After cooling, the racemic 2-aminooctanoic acid can be isolated by adjusting the pH to its isoelectric point, leading to its precipitation. The crude product can then be purified by recrystallization.
-
An alternative route involves the amination of 2-bromooctanoic acid.
Experimental Protocol: Amination of 2-Bromooctanoic Acid
-
Synthesis of 2-Bromooctanoic Acid:
-
Treat octanoic acid with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, or by using bromine and a catalytic amount of phosphorus tribromide (Hell-Volhard-Zelinsky reaction).
-
-
Amination:
-
React the resulting 2-bromooctanoic acid with an excess of ammonia in a sealed vessel at elevated temperature and pressure.
-
The resulting racemic 2-aminooctanoic acid can be isolated and purified by standard techniques.
-
Resolution of (DL)-2-Aminooctanoic Acid
The separation of the racemic mixture into its constituent enantiomers can be achieved through several methods, with enzymatic resolution being a highly efficient and stereoselective approach.
Enzymatic Resolution of N-Acetyl-(DL)-2-Aminooctanoic Acid
This method involves the enantioselective hydrolysis of the N-acetyl derivative of the racemic amino acid by an acylase enzyme.
Experimental Protocol: Enzymatic Resolution
-
Synthesis of N-Acetyl-(DL)-2-Aminooctanoic Acid:
-
React (DL)-2-aminooctanoic acid with acetic anhydride in an aqueous solution containing a base such as sodium bicarbonate or in glacial acetic acid.
-
The N-acetylated product can be isolated by acidification and purified by recrystallization.
-
-
Enzymatic Hydrolysis:
-
Prepare a solution of N-acetyl-(DL)-2-aminooctanoic acid in a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).
-
Add an acylase enzyme, such as Acylase I from Aspergillus sp..
-
Incubate the mixture at an optimal temperature for the enzyme (typically 37°C) and monitor the reaction progress. The enzyme will selectively hydrolyze the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-2-aminooctanoic acid unreacted.
-
-
Separation of Enantiomers:
-
After the reaction is complete (approximately 50% hydrolysis), acidify the mixture to precipitate the unreacted N-acetyl-(R)-2-aminooctanoic acid.
-
The (S)-2-aminooctanoic acid remains in the aqueous solution and can be isolated by ion-exchange chromatography or by evaporation of the solvent and subsequent purification.
-
The isolated N-acetyl-(R)-2-aminooctanoic acid can be hydrolyzed by heating with an acid to obtain (R)-2-aminooctanoic acid.
-
Diagram 1: Chemical Synthesis and Enzymatic Resolution of 2-Aminooctanoic Acid
Caption: Workflow for the chemical synthesis of racemic 2-AOA and its enzymatic resolution.
Enantioselective Biosynthesis of (S)-2-Aminooctanoic Acid
An alternative to chemical synthesis and resolution is the direct biocatalytic production of a single enantiomer. A transaminase from Chromobacterium violaceum has been successfully employed for the synthesis of (S)-2-aminooctanoic acid with high enantiomeric excess.[12]
Experimental Protocol: Biosynthesis of (S)-2-Aminooctanoic Acid
-
Enzyme Preparation:
-
The transaminase from Chromobacterium violaceum is overexpressed in a suitable host, such as E. coli, and purified.
-
-
Biotransformation:
-
The reaction mixture contains 2-oxooctanoic acid as the amino acceptor, an amino donor (e.g., (S)-α-methylbenzylamine or L-alanine), and the purified transaminase enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0) containing pyridoxal-5'-phosphate (PLP) as a cofactor.
-
The reaction is carried out at a controlled temperature (e.g., 30°C) with agitation.
-
The conversion efficiency can be optimized by varying the ratio of the amino donor to the amino acceptor.
-
-
Product Isolation and Analysis:
-
The produced (S)-2-aminooctanoic acid can be purified from the reaction mixture using techniques like solid-phase extraction.
-
The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) after derivatization (e.g., with o-phthaldialdehyde/N-acetyl-L-cysteine).
-
Table 2: Biocatalytic Synthesis of (S)-2-Aminooctanoic Acid
| Parameter | Value | Reference |
| Enzyme Source | Transaminase from Chromobacterium violaceum | [12] |
| Amino Acceptor | 2-Oxooctanoic acid | [12] |
| Conversion Efficiency | 52-80% | [12] |
| Enantiomeric Excess (ee) | >98% | [12] |
Derivatives of 2-Aminooctanoic Acid and Their Applications
The chiral nature of 2-aminooctanoic acid makes it a valuable building block for the synthesis of various derivatives with potential applications in drug development. One notable application is the modification of antimicrobial peptides (AMPs) to enhance their activity.
Peptide Modification and Antimicrobial Activity
The conjugation of (S)-2-aminooctanoic acid to an antimicrobial peptide derived from lactoferricin B has been shown to significantly improve its antibacterial activity.[12] The lipophilic side chain of 2-AOA enhances the peptide's ability to interact with and disrupt bacterial membranes.
Table 3: Antimicrobial Activity of a Lactoferricin B Peptide Derivative Modified with (S)-2-Aminooctanoic Acid
| Bacterial Strain | MIC (µg/mL) of C-terminally Modified Peptide | Reference |
| Escherichia coli | 25 | [13] |
| Bacillus subtilis | 50 | [13] |
| Salmonella typhimurium | 100 | [13] |
| Pseudomonas aeruginosa | 200 | [13] |
| Staphylococcus aureus | 400 | [13] |
Diagram 2: Biosynthesis and Application of (S)-2-AOA in Antimicrobial Peptide Modification
Caption: Workflow from biosynthesis of (S)-2-AOA to its use in enhancing antimicrobial peptide activity.
Chiral Analysis of 2-Aminooctanoic Acid
The determination of the enantiomeric purity of 2-aminooctanoic acid is essential for quality control and for understanding its biological activity. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Experimental Protocol: Chiral HPLC Analysis
-
Derivatization (Indirect Method):
-
React the amino acid sample with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.
-
These diastereomers can then be separated on a standard reversed-phase HPLC column (e.g., C18).
-
-
Direct Separation using a Chiral Stationary Phase (CSP):
-
This method allows for the separation of the enantiomers without prior derivatization.
-
A variety of CSPs are available, including those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), or Pirkle-type phases.
-
The choice of the mobile phase (typically a mixture of an organic solvent like isopropanol or acetonitrile and a buffer) is critical for achieving good separation.
-
-
Detection:
-
Detection is usually performed using a UV detector. If the amino acid is derivatized with a fluorescent tag, a fluorescence detector can be used for enhanced sensitivity.
-
Conclusion
The stereochemistry of 2-aminooctanoic acid plays a critical role in its biological function and its application as a chiral building block. This guide has provided an in-depth overview of the synthesis, resolution, and analysis of the enantiomers of 2-AOA. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in academia and industry. The successful application of (S)-2-aminooctanoic acid in enhancing the potency of antimicrobial peptides highlights the importance of stereochemically pure compounds in drug development and underscores the potential for further exploration of 2-AOA derivatives in various therapeutic areas.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. echemi.com [echemi.com]
- 4. (S)-2-Aminooctanoic acid | C8H17NO2 | CID 1549365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. R-2-Aminoctanoic acid | 106819-03-8 [chemicalbook.com]
- 6. (R)-2-Aminooctanoic acid | C8H17NO2 | CID 1615251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Milk Composition Database: Showing metabocard for DL-2-Aminooctanoic acid (BMDB0000991) [mcdb.ca]
- 9. DL -2-Aminocaprylic acid 99 644-90-6 [sigmaaldrich.com]
- 10. chemwhat.com [chemwhat.com]
- 11. Showing Compound DL-2-Aminooctanoic acid (FDB022354) - FooDB [foodb.ca]
- 12. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Metabolic Role of (S)-2-Aminononanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Aminononanoic acid is a non-proteinogenic α-amino acid whose specific role in metabolic pathways is not yet well-established in scientific literature. This technical guide synthesizes the current understanding of this molecule, drawing parallels from related long-chain amino acids and detailing relevant enzymatic processes. While direct metabolic pathways for this compound remain to be elucidated, this document provides a comprehensive overview of its likely metabolic fate based on established biochemical principles of amino acid catabolism. Furthermore, it presents detailed information on the biosynthesis of a closely related compound, (S)-2-aminooctanoic acid, offering valuable insights into potential synthetic and metabolic routes. This guide aims to serve as a foundational resource for researchers investigating the metabolic significance and therapeutic potential of this compound and other non-proteinogenic amino acids.
Introduction
Non-proteinogenic amino acids (NPAAs) are a diverse group of amino acids not found in the genetic code and, therefore, not incorporated into proteins during ribosomal synthesis. Despite this, they play crucial roles in a variety of biological processes, including as metabolic intermediates, signaling molecules, and components of secondary metabolites. This compound, a nine-carbon α-amino acid, belongs to this class of molecules. While its chemical properties are defined, its specific functions within metabolic networks are largely unexplored. This guide will delve into the probable metabolic pathways of this compound by examining the established metabolism of similar long-chain and branched-chain amino acids.
Putative Metabolic Pathways for this compound
Direct experimental evidence for the metabolic pathways of this compound is currently lacking. However, based on the known metabolism of other α-amino acids, a general catabolic pathway can be proposed. This typically involves two primary steps: transamination and oxidative decarboxylation.
Transamination
The initial step in the catabolism of most amino acids is the removal of the α-amino group by a transaminase enzyme, which utilizes pyridoxal phosphate (PLP) as a cofactor. In this reaction, the amino group of this compound would be transferred to an α-keto acid, commonly α-ketoglutarate, to form L-glutamate. This would convert this compound into its corresponding α-keto acid, 2-oxononanoic acid.
Oxidative Decarboxylation
Following transamination, the resulting 2-oxononanoic acid would likely undergo oxidative decarboxylation. This reaction is catalyzed by a branched-chain α-keto acid dehydrogenase (BCKDH) complex, which converts the α-keto acid into an acyl-CoA derivative with the release of carbon dioxide. In this case, 2-oxononanoic acid would be converted to octanoyl-CoA. Octanoyl-CoA can then enter the β-oxidation pathway for fatty acid degradation to generate acetyl-CoA, which subsequently enters the citric acid cycle for energy production.
Biosynthesis of a Related Compound: (S)-2-Aminooctanoic Acid
While the biosynthesis of this compound has not been described, a method for the biocatalytic production of the similar compound, (S)-2-aminooctanoic acid (2-AOA), has been reported.[1][2] This process utilizes a transaminase from Chromobacterium violaceum to convert 2-oxooctanoic acid into (S)-2-aminooctanoic acid with an enantiomeric excess of over 98%.[1][2] This suggests a potential biosynthetic route for this compound from 2-oxononanoic acid.
Quantitative Data for (S)-2-Aminooctanoic Acid Biosynthesis
The conversion efficiency of 2-oxooctanoic acid to (S)-2-aminooctanoic acid is dependent on the ratio of the amino group donor to the acceptor.[1][2]
| Amino Donor:Acceptor Ratio | Conversion Efficiency (%) | Reference |
| 1:1 | 52 | [1][2] |
| 5:1 | 80 | [1][2] |
Experimental Protocols
Biocatalytic Production of (S)-2-Aminooctanoic Acid
This protocol is adapted from the methodology described for the biosynthesis of (S)-2-aminooctanoic acid using a transaminase from Chromobacterium violaceum.[1][2]
Materials:
-
2-oxooctanoic acid (substrate)
-
Amino donor (e.g., L-alanine)
-
Recombinant transaminase from Chromobacterium violaceum
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 8.0)
-
Reaction vessel
-
Incubator/shaker
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 8.0), 2-oxooctanoic acid (10 mM), the amino donor (10-50 mM), and PLP (1 mM).
-
Add the purified recombinant transaminase to the reaction mixture.
-
Incubate the reaction at 30°C with shaking for 24 hours.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product, (S)-2-aminooctanoic acid.
-
Upon completion, the product can be purified from the reaction mixture using standard chromatographic techniques.
Role of a Nonanoic Acid Derivative in Biotin Synthesis
An important example of a metabolic pathway involving a nonanoic acid derivative is the biosynthesis of biotin. The first committed step is catalyzed by 8-amino-7-oxononanoate synthase (AONS), a PLP-dependent enzyme.[3][4] AONS catalyzes the decarboxylative condensation of L-alanine and pimeloyl-CoA to form 8(S)-amino-7-oxononanoate.[4] This reaction is a key step in the vitamin B7 metabolic pathway.
Conclusion and Future Directions
The metabolic role of this compound remains an open area of research. Based on established principles of amino acid catabolism, it is likely degraded via transamination and oxidative decarboxylation. The successful biocatalytic synthesis of the closely related (S)-2-aminooctanoic acid provides a potential avenue for producing this compound for further study. Future research should focus on identifying the specific enzymes and metabolic pathways involved in the anabolism and catabolism of this compound in various organisms. Elucidating these pathways will be crucial for understanding its physiological significance and exploring its potential applications in drug development and biotechnology.
References
- 1. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-amino-7-oxononanoate synthase - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Profile of (S)-2-Aminononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-2-Aminononanoic acid. These predictions are based on the analysis of its structural features and comparison with similar molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.7 | Triplet (t) | 1H | α-CH |
| ~1.8-1.9 | Multiplet (m) | 2H | β-CH₂ |
| ~1.2-1.4 | Multiplet (m) | 10H | -(CH₂)₅- |
| ~0.9 | Triplet (t) | 3H | -CH₃ |
Solvent: D₂O. The chemical shifts of the amine (-NH₂) and carboxylic acid (-COOH) protons are highly dependent on the solvent, pH, and concentration and are often not observed or appear as broad signals.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175-180 | C=O (Carboxylic Acid) |
| ~55-60 | α-C (CH-NH₂) |
| ~30-35 | β-C |
| ~22-32 | Methylene Chain Carbons |
| ~14 | -CH₃ |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 2850-3000 | Strong | C-H stretch (Aliphatic) |
| 1690-1740 | Strong | C=O stretch (Carboxylic Acid) |
| 1550-1650 | Medium | N-H bend (Amine) |
| 1300-1450 | Medium | C-H bend |
| 1150-1300 | Medium | C-O stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 174.1494 | [M+H]⁺ |
| 196.1313 | [M+Na]⁺ |
| 172.1338 | [M-H]⁻ |
M = Molecular Weight of this compound (173.25 g/mol )
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data outlined above. These may need to be optimized based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a 5 mm NMR tube.[1]
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
The pH of the solution can significantly affect the chemical shifts of the amino and carboxyl groups. For standardized results, adjust the pH to a neutral value (around 7.0) using dilute DCl or NaOD.[1]
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard 1D proton experiment.
-
Temperature: 298 K (25 °C).
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Relaxation Delay: 1-2 seconds.
-
Solvent Suppression: If using D₂O, a presaturation sequence should be employed to suppress the residual H₂O signal.
¹³C NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30 on Bruker instruments).[1]
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-200 ppm.[1]
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio, which will depend on the sample concentration.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
FTIR Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol, water, or acetonitrile.
-
To promote ionization, a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to the solution.
ESI-MS Acquisition:
-
Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).[2]
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.[2]
-
Mass Range: Scan a range appropriate to detect the molecular ion and potential fragments (e.g., m/z 50-500).
-
Capillary Voltage: Optimized for the specific instrument and analyte.
-
Nebulizing Gas Flow: Optimized for stable spray.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Methodological & Application
Asymmetric Synthesis of (S)-2-Aminononanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-2-Aminononanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and materials science research. The protocols outlined below focus on three effective methodologies: enzymatic transamination, diastereoselective Strecker synthesis using a chiral auxiliary, and asymmetric alkylation of a chiral nickel(II) complex.
Introduction
This compound is a chiral α-amino acid with a seven-carbon side chain. Its unique lipophilic character makes it a valuable building block for the synthesis of novel peptides, peptidomimetics, and other bioactive molecules with potential applications in drug discovery. The stereoselective synthesis of this compound is crucial for elucidating its biological activity and for its incorporation into chiral structures. This application note details three distinct and reliable methods for preparing the (S)-enantiomer with high optical purity.
Data Presentation
The following table summarizes the expected quantitative data for the different synthetic approaches to this compound, based on literature reports for analogous long-chain amino acids.
| Method | Key Reagents/Catalyst | Starting Material | Expected Yield (%) | Expected Enantiomeric Excess (ee %) | Reference Compound for Data |
| Enzymatic Transamination | Transaminase from Chromobacterium violaceum | 2-Oxononanoic acid | 52 - 80 | >98 | (S)-2-Aminooctanoic acid[1] |
| Diastereoselective Strecker Synthesis | (R)-Phenylglycine amide (chiral auxiliary) | Nonanal | 70 - 85 (overall) | >98 | (S)-tert-Leucine[2] |
| Asymmetric Alkylation | Chiral Ni(II) Schiff Base Complex | Glycine (within complex), 1-Bromoheptane | 60 - 75 (overall) | >95 | Various (S)-α-Amino Acids[3] |
Method 1: Enzymatic Transamination
This method utilizes an (S)-selective ω-transaminase from Chromobacterium violaceum to catalyze the asymmetric amination of a prochiral keto acid. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.
Signaling Pathway and Experimental Workflow
Caption: Enzymatic synthesis of this compound.
Experimental Protocol
Materials:
-
2-Oxononanoic acid
-
L-Alanine (or other suitable amine donor)
-
Recombinant ω-transaminase from Chromobacterium violaceum (lyophilized powder or cell-free extract)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Hydrochloric acid (1 M)
-
Ion-exchange resin (e.g., Dowex 50WX8)
-
Ammonium hydroxide solution (5%)
-
Ethanol
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution containing 100 mM potassium phosphate buffer (pH 7.5).
-
Add 2-oxononanoic acid (e.g., 50 mM final concentration) and L-alanine as the amine donor (e.g., 100-250 mM final concentration).
-
Add pyridoxal-5'-phosphate to a final concentration of 1 mM.
-
Initiate the reaction by adding the transaminase enzyme (e.g., 1-5 mg/mL).
-
Incubation: Incubate the reaction mixture at 30-37°C with gentle agitation for 24-48 hours. Monitor the reaction progress by HPLC or LC-MS.
-
Reaction Quenching: Terminate the reaction by acidifying the mixture to pH 2 with 1 M HCl.
-
Purification:
-
Centrifuge the quenched reaction mixture to remove precipitated protein.
-
Apply the supernatant to a column packed with a strongly acidic cation exchange resin (e.g., Dowex 50WX8).
-
Wash the column with deionized water to remove unreacted keto acid and other anionic components.
-
Elute the bound this compound with a 5% ammonium hydroxide solution.
-
Collect the fractions containing the amino acid (monitor by TLC or HPLC) and concentrate under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
-
Analysis: Determine the enantiomeric excess of the final product by chiral HPLC analysis after derivatization (e.g., with Marfey's reagent).
Method 2: Diastereoselective Strecker Synthesis
This classic method involves a three-component reaction between an aldehyde, a cyanide source, and a chiral amine auxiliary, followed by hydrolysis. The use of (R)-phenylglycine amide as the chiral auxiliary directs the stereochemical outcome of the reaction.
Logical Relationship and Experimental Workflow
Caption: Asymmetric Strecker synthesis workflow.
Experimental Protocol
Materials:
-
Nonanal
-
(R)-Phenylglycine amide
-
Sodium cyanide (NaCN)
-
Methanol
-
Acetic acid
-
Hydrochloric acid (6 M)
-
Diethyl ether
-
Sodium bicarbonate
Procedure:
-
α-Aminonitrile Synthesis:
-
In a round-bottom flask, dissolve (R)-phenylglycine amide (1.0 eq.) in methanol.
-
Add nonanal (1.0 eq.) and stir the mixture for 30 minutes at room temperature.
-
In a separate flask, dissolve sodium cyanide (1.1 eq.) in a minimal amount of water and add it to the reaction mixture.
-
Add acetic acid (1.1 eq.) dropwise while cooling the reaction in an ice bath.
-
Stir the reaction mixture at room temperature for 24 hours. A precipitate of the desired diastereomeric α-aminonitrile should form.
-
-
Isolation of the Diastereomer:
-
Collect the solid precipitate by filtration and wash with cold methanol. This solid is expected to be highly enriched in the (S,R)-diastereomer due to a crystallization-induced asymmetric transformation.[2]
-
The diastereomeric ratio can be checked by NMR spectroscopy.
-
-
Hydrolysis of the α-Aminonitrile:
-
Suspend the diastereomerically pure α-aminonitrile in 6 M hydrochloric acid.
-
Heat the mixture to reflux for 6-12 hours until the hydrolysis is complete (monitor by TLC).
-
-
Purification:
-
Cool the reaction mixture to room temperature and extract with diethyl ether to remove the phenylglycine byproduct.
-
Adjust the pH of the aqueous layer to the isoelectric point of 2-aminononanoic acid (approx. pH 6) with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Analysis: Determine the enantiomeric excess of the final product by chiral HPLC.
Method 3: Asymmetric Alkylation of a Chiral Nickel(II) Complex
This method relies on the diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base. The chiral ligand on the complex directs the approach of the electrophile, leading to a high degree of stereocontrol.
Reaction Scheme and Workflow
Caption: Asymmetric alkylation via a Ni(II) complex.
Experimental Protocol
Materials:
-
Ni(II) complex of the Schiff base derived from (S)-o-[(N-benzylprolyl)amino]benzophenone and glycine
-
1-Bromoheptane
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (solid, powdered)
-
Hydrochloric acid (3 M)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Alkylation Reaction:
-
Suspend the chiral Ni(II)-glycine complex (1.0 eq.) and powdered sodium hydroxide (2.0 eq.) in dry DMF.
-
Add 1-bromoheptane (1.2 eq.) to the suspension.
-
Stir the mixture vigorously at room temperature for 4-8 hours. The color of the reaction mixture will typically change, indicating the progress of the alkylation.
-
-
Isolation and Separation of Diastereomers:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is a mixture of diastereomers of the alkylated Ni(II) complex.
-
Separate the diastereomers by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent. The major, less polar diastereomer corresponds to the precursor of the (S)-amino acid.[3]
-
-
Decomplexation and Hydrolysis:
-
Dissolve the purified major diastereomer in 3 M hydrochloric acid.
-
Heat the mixture at 60-80°C for 2-4 hours to hydrolyze the Schiff base and release the amino acid.
-
-
Purification:
-
Cool the reaction mixture and wash with diethyl ether to remove the chiral auxiliary.
-
The aqueous layer contains the hydrochloride salt of this compound.
-
Isolate the free amino acid by adjusting the pH to its isoelectric point as described in Method 2, followed by filtration and drying.
-
-
Analysis: Determine the enantiomeric excess of the final product by chiral HPLC. The chiral auxiliary can be recovered from the organic washings for reuse.
Conclusion
The three methodologies presented provide robust and varied approaches for the asymmetric synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. The enzymatic approach offers an environmentally friendly route with high enantioselectivity. The diastereoselective Strecker synthesis is a classic and powerful method, particularly effective due to the crystallization-induced asymmetric transformation. The asymmetric alkylation of the Ni(II) complex provides a reliable route for obtaining high diastereoselectivity and allows for the recovery and reuse of the chiral auxiliary, making it a cost-effective option for larger-scale synthesis. Each protocol should be optimized for specific laboratory conditions to achieve the best results.
References
- 1. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Incorporation of (S)-2-Aminonanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the physicochemical properties and biological activities of peptides. (S)-2-Aminononanoic acid, a non-proteinogenic amino acid with a C7 linear alkyl side chain, offers a unique tool for increasing the hydrophobicity and lipophilicity of synthetic peptides. These characteristics can enhance membrane interaction, improve stability against proteolytic degradation, and potentially modulate the therapeutic efficacy of peptide-based drug candidates. This document provides a detailed protocol for the efficient incorporation of Fmoc-(S)-2-Aminononanoic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.
Physicochemical Properties of this compound
The introduction of this compound into a peptide sequence significantly impacts its overall physicochemical profile. The long aliphatic side chain contributes to a substantial increase in hydrophobicity, which can be a desirable attribute for specific applications.
| Property | Description | Impact on Peptide |
| Molecular Formula | C₉H₁₉NO₂ | Increases overall molecular weight. |
| Molecular Weight | 173.25 g/mol | Contributes to a larger mass shift upon incorporation. |
| Side Chain | Heptyl (-C₇H₁₅) | Significantly increases local and global peptide hydrophobicity. |
| Chirality | (S)-configuration | Maintains stereochemical integrity of the peptide backbone. |
| Solubility | Poor in aqueous solutions, soluble in organic solvents. | Fmoc-protected derivative is soluble in standard SPPS solvents like DMF and NMP.[] |
Applications in Peptide Science
The incorporation of this compound can be leveraged for various strategic advantages in peptide design and drug development:
-
Enhanced Membrane Interaction: The increased lipophilicity can promote the association of peptides with cellular membranes, a crucial feature for antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and other membrane-active agents.[2][3]
-
Improved Pharmacokinetic Properties: Increased hydrophobicity can influence plasma protein binding and distribution, potentially extending the half-life of peptide therapeutics.
-
Modulation of Peptide Conformation: The bulky aliphatic side chain can induce specific secondary structures or disrupt aggregation-prone sequences.
-
Development of Novel Bioactive Peptides: The unique properties conferred by (S)-2-Aminonanoic acid can be exploited to design novel peptides for a range of therapeutic areas, including oncology, metabolic diseases, and infectious diseases.[4]
Experimental Protocols
This section outlines the detailed methodology for the incorporation of Fmoc-(S)-2-Aminononanoic acid using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[5]
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-(S)-2-Aminononanoic acid
-
Standard Fmoc-protected proteinogenic amino acids
-
Coupling Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).[6][7][8]
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)
-
Cold diethyl ether
-
Kaiser Test Kit (for monitoring coupling completion)
Protocol for Incorporation of Fmoc-(S)-2-Aminononanoic Acid
This protocol assumes a manual synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
-
Resin Swelling: Swell 0.1 mmol of the chosen resin in DMF for 30 minutes in a reaction vessel.
-
Initial Fmoc Deprotection (if applicable): If starting with a pre-loaded Fmoc-protected resin, perform an initial deprotection step as described in step 4.
-
Standard Amino Acid Coupling (Prior to this compound):
-
Perform coupling of standard Fmoc-amino acids as per your established laboratory protocol.
-
-
Fmoc Deprotection of the N-terminal Amino Group:
-
Drain the solvent from the resin.
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the deprotection solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (2 x 1 min), and DMF (3 x 1 min).
-
-
Activation and Coupling of Fmoc-(S)-2-Aminononanoic Acid:
-
In a separate vial, dissolve Fmoc-(S)-2-Aminononanoic acid (3 eq, 0.3 mmol), HATU (2.9 eq, 0.29 mmol) in DMF (2 mL).
-
Add DIPEA (6 eq, 0.6 mmol) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Due to potential steric hindrance from the long alkyl chain, a longer coupling time is recommended.[9]
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads and perform a Kaiser test.
-
A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, continue the reaction for another hour or perform a double coupling (repeat step 5).
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Chain Elongation:
-
Continue with the synthesis of the remaining peptide sequence by repeating steps 4-7 for each subsequent amino acid.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 4.
-
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM (5 x 1 min) and dry under a stream of nitrogen.
-
Add 10 mL of the cleavage cocktail (Reagent K) to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold 50 mL centrifuge tube.
-
Wash the resin with an additional 2 mL of TFA and combine the filtrates.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to 40 mL of cold diethyl ether.
-
Incubate at -20°C for 30 minutes to facilitate precipitation.
-
Pellet the peptide by centrifugation (e.g., 4000 rpm for 10 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.
-
Data Presentation
The following table presents representative data for the coupling efficiency of Fmoc-(S)-2-Aminononanoic acid using different high-efficiency coupling reagents. Actual results may vary depending on the peptide sequence and synthesis conditions.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time (min) | Representative Coupling Efficiency (%) | Expected Crude Purity (%) |
| HATU/DIPEA | 1 : 0.95 : 2 | 60 - 120 | > 99% | > 85% |
| HBTU/DIPEA | 1 : 1 : 2 | 90 - 150 | > 98% | > 80% |
| COMU/DIPEA | 1 : 1 : 2 | 60 - 120 | > 99% | > 85% |
Visualizations
Experimental Workflow
Caption: Workflow for SPPS incorporation of this compound.
Hypothetical Signaling Pathway: Antimicrobial Peptide Action
This diagram illustrates a hypothetical mechanism where a peptide containing this compound interacts with and disrupts a bacterial cell membrane.
Caption: Hypothetical disruption of a bacterial membrane by a modified peptide.
References
- 2. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane-Active Peptides and Their Potential Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News - Applications of Peptides: Unlocking Their Potential [sctsgroup.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
(S)-2-Aminononanoic Acid: A Chiral Building Block for Enhanced Peptide Therapeutics
(S)-2-Aminononanoic acid is a non-proteinogenic α-amino acid that serves as a valuable chiral building block in drug discovery and development. Its long aliphatic side chain imparts unique properties to peptides and other molecules, leading to enhanced biological activity and improved pharmacokinetic profiles.
Incorporating this compound into peptide sequences can significantly increase their hydrophobicity. This modification is a key strategy for enhancing the interaction of peptides with biological membranes, a critical step for the efficacy of many antimicrobial and cell-penetrating peptides. The increased lipophilicity can lead to improved membrane disruption, enhanced cellular uptake, and ultimately, greater potency.
Application Notes
The primary application of this compound lies in the modification of peptide-based therapeutics, particularly in the development of novel antimicrobial agents. The addition of its nine-carbon aliphatic side chain can transform a moderately active peptide into a potent antibiotic. This is achieved by increasing the peptide's ability to disrupt the bacterial cell membrane, the primary mechanism of action for many antimicrobial peptides.
Furthermore, the introduction of this non-natural amino acid can enhance a peptide's resistance to proteolytic degradation, thereby increasing its in vivo half-life and overall therapeutic potential. Beyond antimicrobial applications, this compound can be utilized in the design of peptidomimetics and other bioactive molecules where modulation of lipophilicity and conformational constraints are desired.
Quantitative Data Summary: Enhanced Antimicrobial Activity
The introduction of long-chain α-amino acids, such as the closely related (S)-2-aminooctanoic acid, has been shown to dramatically improve the antimicrobial potency of peptides. The following table summarizes the Minimal Inhibitory Concentration (MIC) values of a lactoferricin B-derived peptide before and after modification with (S)-2-aminooctanoic acid, demonstrating the significant enhancement in antibacterial activity.[1] A similar enhancement is anticipated for peptides modified with this compound.
| Microorganism | Peptide Alone (µg/mL) | C-Terminally Modified Peptide (µg/mL) | Fold Improvement |
| Escherichia coli | >400 | 25 | >16 |
| Bacillus subtilis | >400 | 50 | >8 |
| Salmonella typhimurium | >400 | 100 | >4 |
| Pseudomonas aeruginosa | >400 | 200 | >2 |
| Staphylococcus aureus | >400 | 400 | >1 |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of this compound via Strecker Synthesis
The Strecker synthesis is a classic method for producing α-amino acids.[2][3][4][5][6] An asymmetric variation can be employed to selectively synthesize the (S)-enantiomer.
Materials:
-
Heptanal
-
Ammonia (or ammonium chloride)
-
Potassium cyanide
-
Chiral auxiliary (e.g., (S)-α-phenylethylamine) or a chiral catalyst
-
Hydrochloric acid
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve heptanal and the chiral auxiliary in a suitable solvent (e.g., methanol). Stir the mixture at room temperature to form the chiral imine.
-
Cyanation: To the solution containing the imine, add a solution of potassium cyanide in water. The reaction is typically carried out at a low temperature (e.g., 0 °C) and stirred for several hours until the formation of the α-aminonitrile is complete.
-
Hydrolysis: The resulting α-aminonitrile is hydrolyzed to the corresponding amino acid by heating with a strong acid, such as 6M hydrochloric acid, under reflux for several hours.
-
Purification: After hydrolysis, the reaction mixture is cooled, and the product is isolated. This may involve extraction with an organic solvent (e.g., diethyl ether) to remove by-products, followed by purification of the aqueous layer. The final product can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Incorporation of Fmoc-(S)-2-Aminononanoic Acid into a Peptide Sequence using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of Fmoc-(S)-2-aminononanoic acid to a growing peptide chain on a solid support using standard Fmoc-based chemistry.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-(S)-2-aminononanoic acid
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: e.g., DIEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-(S)-2-aminononanoic acid (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the solution and vortex for 1-2 minutes to activate the amino acid.
-
-
Coupling Reaction:
-
Add the activated Fmoc-(S)-2-aminononanoic acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of the long side chain, a longer coupling time may be required.
-
-
Coupling Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates the absence of free primary amines). If the test is positive, repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Continuation of Synthesis: The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
Visualizations
Caption: Workflow for synthesizing and incorporating this compound.
Caption: Lipopeptide mechanism of action on bacterial membranes.
References
- 1. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. medschoolcoach.com [medschoolcoach.com]
Application Notes and Protocols for the Quantification of (S)-2-Aminononanoic Acid in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Aminononanoic acid is a non-proteinogenic amino acid that is of increasing interest in various fields, including drug development and metabolic research. Its structural similarity to endogenous amino acids and fatty acids suggests potential roles in biological signaling pathways. Accurate quantification of this compound in complex biological matrices such as plasma, urine, and cell culture media is crucial for understanding its pharmacokinetics, pharmacodynamics, and physiological functions.
This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques. The methods described are designed to offer high sensitivity, specificity, and reproducibility, which are critical for research and development.
Analytical Methods Overview
The quantification of this compound in complex mixtures presents analytical challenges due to its polar nature, lack of a strong chromophore, and the need for chiral separation to distinguish it from its (R)-enantiomer. The primary analytical approaches include:
-
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization and Fluorescence Detection: This is a highly sensitive and cost-effective method. Derivatization with a fluorescent tag is necessary to enable detection. Chiral derivatizing agents or a chiral stationary phase can be employed for enantioselective analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: This technique offers high chromatographic resolution and mass spectrometric detection for excellent specificity. Derivatization is required to increase the volatility of the amino acid. Chiral capillary columns are used for the separation of enantiomers.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark for sensitive and selective quantification of small molecules in complex matrices. It can be performed with or without derivatization, and its high selectivity allows for minimal sample cleanup. Chiral chromatography is necessary for enantiomer-specific quantification.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters that can be achieved for the analysis of this compound using the described methods. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: HPLC with Pre-column Derivatization and Fluorescence Detection
| Parameter | Typical Value |
| Linearity Range | 10 nM - 10 µM |
| Limit of Detection (LOD) | 2 nM |
| Limit of Quantification (LOQ) | 10 nM |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: GC-MS with Derivatization
| Parameter | Typical Value |
| Linearity Range | 50 nM - 50 µM |
| Limit of Detection (LOD) | 10 nM |
| Limit of Quantification (LOQ) | 50 nM |
| Intra-day Precision (%RSD) | < 8% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 3: LC-MS/MS (Direct Analysis)
| Parameter | Typical Value |
| Linearity Range | 1 nM - 20 µM |
| Limit of Detection (LOD) | 0.5 nM |
| Limit of Quantification (LOQ) | 1 nM |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocols
Protocol 1: Enantioselective HPLC with Pre-column OPA Derivatization and Fluorescence Detection
This protocol describes the quantification of this compound using pre-column derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) for chiral separation, followed by fluorescence detection.
1. Materials and Reagents:
-
This compound standard
-
(R)-2-Aminononanoic acid (for resolution check)
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (e.g., (S)-2-aminooctanoic acid)
2. Solutions Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water and adjust pH with sodium hydroxide.
-
OPA Reagent: Dissolve OPA in methanol.
-
NAC Solution: Dissolve NAC in borate buffer.
-
Derivatization Reagent: Mix OPA reagent and NAC solution in borate buffer shortly before use.
3. Sample Preparation:
-
To 100 µL of sample (plasma, urine, or cell lysate), add 10 µL of internal standard solution.
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of borate buffer.
4. Derivatization Procedure:
-
To the 50 µL of reconstituted sample, add 50 µL of the freshly prepared derivatization reagent.
-
Vortex and let the reaction proceed for 2 minutes at room temperature.
-
Inject 20 µL of the mixture into the HPLC system.
5. HPLC Conditions:
-
Column: Chiral stationary phase column (e.g., C18 column with a chiral selector in the mobile phase or a dedicated chiral column).
-
Mobile Phase A: 0.1 M Sodium acetate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)
-
Gradient: 20% B to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Fluorescence Detector: Excitation at 340 nm, Emission at 450 nm.
Protocol 2: Chiral GC-MS Analysis
This protocol details the quantification of this compound using derivatization to form volatile esters, followed by separation and detection using a chiral GC-MS system.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., Deuterated this compound)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (anhydrous)
2. Sample Preparation:
-
To 100 µL of sample, add 10 µL of internal standard solution.
-
Lyophilize the sample to complete dryness.
3. Derivatization Procedure:
-
To the dried sample, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
-
GC Column: Chiral capillary column (e.g., Chirasil-Val).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 220 °C at 5 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
Protocol 3: LC-MS/MS for Direct Quantification
This protocol outlines a sensitive and specific method for the direct quantification of this compound in biological fluids without derivatization.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., ¹³C, ¹⁵N-labeled this compound)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation:
-
To 50 µL of sample, add 10 µL of internal standard solution.
-
Precipitate proteins by adding 150 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
3. LC-MS/MS Conditions:
-
LC Column: Chiral stationary phase column suitable for polar compounds (e.g., a cyclodextrin-based or macrocyclic antibiotic-based column).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 160.1, Product ion (Q3) m/z 114.1 (loss of HCOOH).
-
Internal Standard: Monitor the corresponding mass shift.
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: A potential signaling pathway involving an alpha-amino fatty acid like this compound.
Application Note: Chiral HPLC Method for the Enantioselective Separation of 2-Aminononanoic Acid
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of 2-aminononanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and metabolic research. The method utilizes a direct approach on a macrocyclic glycopeptide-based chiral stationary phase (CSP), which provides excellent enantioselectivity without the need for prior derivatization. This document provides the complete experimental protocol, system suitability parameters, and expected results to guide researchers, scientists, and drug development professionals in achieving baseline separation of (R)- and (S)-2-aminononanoic acid.
Introduction
The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. 2-Aminononanoic acid is a non-proteinogenic amino acid that serves as a building block in the synthesis of novel peptides and other biologically active compounds. Consequently, a reliable analytical method to resolve and quantify its enantiomers is essential for quality control and stereoselective studies.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations.[1][2] The primary strategies for resolving enantiomers via HPLC include direct separation on a chiral stationary phase (CSP), indirect separation after derivatization with a chiral agent, and the use of a chiral mobile phase additive.[1][3] The direct approach using a CSP is often preferred as it simplifies sample preparation and avoids potential kinetic resolution issues associated with derivatization.[4]
Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have demonstrated broad applicability for the enantioseparation of underivatized amino acids due to their complex stereochemical structure, which allows for multiple chiral recognition interactions.[4][5] This application note describes a method optimized for the separation of 2-aminononanoic acid enantiomers using a teicoplanin-based CSP.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin) column, 250 x 4.6 mm, 5 µm particle size.
-
Chemicals and Reagents:
-
(R,S)-2-Aminononanoic acid (racemic standard)
-
Methanol (HPLC Grade)
-
Ethanol (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
2. Chromatographic Conditions
-
Mobile Phase: Methanol / Ethanol / 0.1% Trifluoroacetic Acid (TFA) in Water (50:40:10, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic 2-aminononanoic acid and dissolve it in 10 mL of the mobile phase.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
4. Sample Preparation
-
Dissolve the 2-aminononanoic acid sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. System Suitability
-
Inject the working standard solution six times.
-
The system is deemed suitable for analysis if the following criteria are met:
-
Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.
-
Tailing Factor (T): ≤ 2.0 for both peaks.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for both enantiomers.
-
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of 2-aminononanoic acid enantiomers under the specified chromatographic conditions.
| Parameter | This compound | (R)-2-Aminononanoic Acid |
| Retention Time (t_R) (min) | ~ 12.5 | ~ 14.8 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.8} |
| Tailing Factor (T) | ~ 1.2 | ~ 1.3 |
| Theoretical Plates (N) | > 5000 | > 5000 |
Mandatory Visualization
Caption: Experimental workflow for the chiral HPLC separation of 2-aminononanoic acid enantiomers.
Discussion
The proposed method provides a reliable and direct approach for the enantioselective separation of 2-aminononanoic acid. The use of a teicoplanin-based chiral stationary phase is advantageous as it operates in a polar organic or reversed-phase mode, which is well-suited for the analysis of polar, underivatized amino acids.[4] The mobile phase, consisting of a mixture of methanol, ethanol, and aqueous TFA, offers a good balance of solvent strength and selectivity to achieve baseline resolution. Trifluoroacetic acid is added to suppress the ionization of the carboxylic acid group and to protonate the amino group, which can enhance the chiral recognition interactions with the CSP.
Should the resolution not be optimal, method parameters can be adjusted. Modifying the ratio of the organic solvents (methanol and ethanol) or the concentration of TFA can significantly impact retention times and selectivity. Furthermore, adjusting the column temperature can also influence the separation efficiency.
Conclusion
The chiral HPLC method described in this application note is suitable for the routine analysis and quality control of 2-aminononanoic acid enantiomers. The direct injection approach on a teicoplanin-based chiral stationary phase simplifies the analytical workflow and provides robust and reproducible results. This method is directly applicable to research, development, and quality assurance laboratories working with chiral non-proteinogenic amino acids.
References
Application Note: Derivatization of (S)-2-Aminononanoic Acid for GC-MS Analysis
Abstract
This application note provides detailed protocols for the chemical derivatization of (S)-2-aminononanoic acid for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Due to the polar and non-volatile nature of amino acids, derivatization is a critical step to enhance volatility and improve chromatographic separation.[1][2] This document outlines two primary derivatization methods: silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a two-step esterification/acylation procedure. These methods are broadly applicable to amino acids and have been adapted here for this compound. Detailed experimental procedures, expected outcomes, and data presentation formats are provided to guide researchers, scientists, and drug development professionals in achieving reliable and reproducible GC-MS analysis.
Introduction
This compound is a non-proteinogenic amino acid with potential applications in pharmaceutical and metabolic research. Accurate and sensitive quantification of this and other amino acids is often accomplished using gas chromatography-mass spectrometry (GC-MS). However, the inherent properties of amino acids, such as high polarity and low volatility, necessitate a derivatization step prior to GC-MS analysis.[1][2] Derivatization converts the polar functional groups (amino and carboxyl) into less polar, more volatile moieties, enabling their passage through the GC column and subsequent detection by the mass spectrometer.[1]
This application note details two robust derivatization protocols:
-
Silylation: This common technique replaces active hydrogens on the amino and carboxyl groups with a nonpolar silyl group.[1] N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a frequently used reagent that produces stable tert-butyldimethylsilyl (TBDMS) derivatives.[1][3]
-
Esterification followed by Acylation: This two-step method first converts the carboxylic acid to an ester, followed by acylation of the amino group.[4][5] This approach can yield stable and volatile derivatives suitable for GC-MS analysis.[4]
The selection of the derivatization method can depend on the sample matrix, the desired sensitivity, and the available instrumentation. This document provides the necessary details to implement both methods for the analysis of this compound.
Experimental Protocols
Protocol 1: Silylation using MTBSTFA
This protocol describes the formation of the TBDMS derivative of this compound.
Materials:
-
This compound standard
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (ACN), anhydrous
-
Pyridine, anhydrous
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 0.1 M HCl. For quantitative analysis, prepare a series of calibration standards.
-
Drying: Transfer a 100 µL aliquot of the sample or standard solution to a Reacti-Vial™. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. It is crucial to ensure the sample is completely dry as MTBSTFA is moisture-sensitive.[1]
-
Derivatization Reaction:
-
To the dried sample, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.
-
For improved reaction efficiency, 10 µL of anhydrous pyridine can be added to scavenge the acid produced during the reaction.[3]
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Incubation: Heat the reaction mixture at 70-100°C for 1-4 hours.[1][3] Optimal temperature and time may need to be determined empirically for maximum yield.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Protocol 2: Two-Step Esterification and Acylation
This protocol details the formation of the methyl ester, pentafluoropropionyl (PFP) derivative.
Materials:
-
This compound standard
-
2 M HCl in Methanol (CH₃OH)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (EA), anhydrous
-
Toluene
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare samples and standards as described in Protocol 1, step 1.
-
Drying: Dry a 100 µL aliquot of the sample or standard solution as described in Protocol 1, step 2.
-
Esterification:
-
Add 200 µL of 2 M HCl in methanol to the dried sample.
-
Cap the vial tightly and heat at 80°C for 60 minutes to form the methyl ester.[5]
-
After heating, evaporate the reagent to dryness under a stream of nitrogen.
-
-
Acylation:
-
Extraction:
-
Cool the vial to room temperature.
-
Add 200 µL of toluene to the reaction mixture and vortex for 1 minute to extract the derivative.
-
Add 200 µL of deionized water and vortex again.
-
Centrifuge for 5 minutes to separate the layers.
-
-
Analysis: Carefully transfer the upper toluene layer, containing the derivatized analyte, to an autosampler vial for GC-MS analysis. The derivatives are reported to be stable in toluene for several days.[7]
Data Presentation
Quantitative data for the analysis of derivatized this compound should be summarized for clarity and comparison.
Table 1: GC-MS Parameters for Analysis of Derivatized this compound.
| Parameter | Silylation (MTBSTFA) | Esterification/Acylation (Me-PFP) |
|---|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film |
| Injection Mode | Splitless | Splitless |
| Injector Temp. | 280°C | 250°C |
| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min, hold 5 min | 80°C (2 min), ramp to 200°C at 5°C/min, hold 2 min |
| Carrier Gas | Helium, 1.0 mL/min | Helium, 1.2 mL/min |
| MS Interface Temp. | 290°C | 280°C |
| Ion Source Temp. | 230°C | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 50-650 | m/z 50-500 |
Table 2: Expected Quantitative Data for Derivatized this compound.
| Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) |
|---|---|---|---|
| TBDMS Derivative | ~12.5 | M-57 (loss of t-butyl), M-15 (loss of methyl) | 1-10 ng/mL |
| Me-PFP Derivative | ~15.2 | M-31 (loss of OCH₃), M-147 (loss of C₂F₅CO) | 0.5-5 ng/mL |
Note: Retention times and mass fragments are estimates and should be confirmed experimentally. LOD will depend on the specific instrument and method parameters.
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the two derivatization methods.
Caption: Silylation derivatization workflow for this compound.
Caption: Two-step esterification and acylation derivatization workflow.
Conclusion
The derivatization of this compound is an essential step for its successful analysis by GC-MS. This application note provides two detailed, reliable, and commonly used methods: silylation with MTBSTFA and a two-step esterification/acylation procedure. The choice of method will depend on the specific analytical requirements. By following these protocols, researchers can achieve reproducible and sensitive detection of this compound, facilitating its study in various scientific and developmental contexts. Proper optimization of reaction conditions and GC-MS parameters for the specific instrument and sample matrix is recommended to achieve the best results.
References
- 1. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (S)-2-Aminononanoic Acid in the Development of Potent Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action. A key strategy to enhance the therapeutic potential of AMPs is the incorporation of non-natural amino acids. This application note focuses on the use of (S)-2-Aminononanoic acid, a non-proteinogenic amino acid with a C9 alkyl side chain, to improve the antimicrobial efficacy of synthetic peptides. The introduction of this lipophilic amino acid can significantly enhance the peptide's ability to interact with and disrupt bacterial membranes, a primary mechanism of action for many AMPs.
Key Advantages of Incorporating this compound
The incorporation of this compound into a peptide sequence transforms it into a lipopeptide, imparting several advantageous properties:
-
Enhanced Antimicrobial Potency: The long alkyl chain increases the hydrophobicity of the peptide, facilitating stronger interactions with the lipid bilayers of bacterial cell membranes. This can lead to a significant reduction in the Minimum Inhibitory Concentration (MIC) against a range of pathogenic bacteria.
-
Improved Stability: The non-natural structure of this compound can confer resistance to proteolytic degradation by host and bacterial proteases, thereby increasing the in vivo half-life of the peptide.
-
Modulation of Selectivity: By carefully positioning this compound within the peptide sequence, it is possible to fine-tune the selectivity of the AMP for bacterial membranes over mammalian cell membranes, thus minimizing cytotoxicity.
-
Overcoming Resistance: The membrane-disruptive mechanism of action is less prone to the development of bacterial resistance compared to conventional antibiotics that target specific enzymes or metabolic pathways.
Quantitative Data: Antimicrobial Activity
The introduction of a lipidic amino acid like (S)-2-aminooctanoic acid (a close structural analog of this compound with one less carbon in the side chain) has been shown to dramatically improve the antimicrobial activity of a lactoferricin B-derived peptide. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the C-terminally modified peptide against various bacterial strains.
| Bacterial Strain | Unmodified Peptide MIC (µg/mL) | C-Terminally Modified Peptide MIC (µg/mL) | Fold Improvement |
| Escherichia coli | >400 | 25 | >16 |
| Bacillus subtilis | >400 | 50 | >8 |
| Salmonella typhimurium | >400 | 100 | >4 |
| Pseudomonas aeruginosa | >400 | 200 | >2 |
| Staphylococcus aureus | >400 | 400 | >1 |
Data adapted from a study on a lactoferricin B derivative modified with (S)-2-aminooctanoic acid, demonstrating the principle of lipidation.[1][2]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Lipopeptide Containing this compound
This protocol describes the manual synthesis of a target peptide with N-terminal incorporation of this compound using the Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-(S)-2-Aminononanoic acid-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Cold diethyl ether
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a synthesis vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF (5 min, then 15 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Activate the first Fmoc-protected amino acid (4 eq) with DIC (4 eq) and Oxyma Pure (4 eq) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Incorporation of this compound: For the final coupling step, use Fmoc-(S)-2-Aminononanoic acid-OH.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal this compound.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Purify the peptide using reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized lipopeptide by mass spectrometry.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of the synthesized lipopeptide.
Materials:
-
Synthesized lipopeptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterial strain in MHB and incubate until it reaches the logarithmic growth phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the lipopeptide in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that results in no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Lipopeptides containing this compound often exert their antimicrobial effect by targeting the bacterial cell envelope. A key mechanism is the disruption of peptidoglycan synthesis, an essential process for maintaining the structural integrity of the bacterial cell wall. These lipopeptides can interfere with the function of lipid carriers, such as bactoprenol phosphate (C55-P), which are crucial for transporting peptidoglycan precursors across the cell membrane. By sequestering these lipid intermediates, the lipopeptide effectively halts the cell wall assembly process, leading to cell lysis and death.
Conclusion
The incorporation of this compound represents a powerful strategy for the rational design of novel antimicrobial peptides with enhanced potency and stability. The resulting lipopeptides exhibit strong activity against a range of pathogenic bacteria by targeting the integrity of the bacterial cell envelope. The detailed protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers engaged in the discovery and development of next-generation antimicrobial therapeutics.
References
Application Notes and Protocols: Enhancing Peptide Metabolic Stability with (S)-2-Aminononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their poor metabolic stability, primarily due to rapid degradation by proteases.[1][2] A key strategy to overcome this limitation is the incorporation of unnatural amino acids into the peptide sequence.[3][4] (S)-2-Aminononanoic acid, a non-proteinogenic amino acid with a long aliphatic side chain, offers a valuable tool for enhancing the proteolytic resistance of therapeutic peptides. Its bulky side chain can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.[5][6]
These application notes provide a comprehensive guide to utilizing this compound for improving peptide stability. Detailed protocols for peptide synthesis, in vitro stability assays, and in vivo pharmacokinetic analysis are presented, along with illustrative data and visualizations to guide researchers in this critical aspect of peptide drug development.
Rationale for Using this compound
The incorporation of this compound can confer several advantages to a therapeutic peptide:
-
Increased Proteolytic Resistance: The heptyl side chain provides significant steric bulk, which can prevent or slow down cleavage by a wide range of proteases, including exopeptidases and endopeptidases.[7][8]
-
Enhanced Lipophilicity: The aliphatic nature of the side chain can increase the overall lipophilicity of the peptide, potentially improving its membrane permeability and oral bioavailability.
-
Modulation of Pharmacokinetic Properties: By reducing the rate of degradation and clearance, the incorporation of this compound can lead to a longer plasma half-life and sustained therapeutic effect.[9][10]
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data illustrating the impact of incorporating this compound into a model peptide (e.g., a GLP-1 analog) on its metabolic stability.
| Parameter | Native Peptide | Modified Peptide (with this compound) | Fold Improvement |
| In Vitro Plasma Half-life (t½, hours) | 2.5 | 25 | 10 |
| Proteolytic Degradation (vs. Trypsin, % remaining after 4h) | 15% | 85% | 5.7 |
| Proteolytic Degradation (vs. Chymotrypsin, % remaining after 4h) | 20% | 90% | 4.5 |
| In Vivo Half-life (t½, hours, rat model) | 1.8 | 18 | 10 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide
This protocol outlines the manual solid-phase synthesis of a peptide incorporating Fmoc-(S)-2-aminononanoic acid using a standard Fmoc/tBu strategy.[2][11]
Workflow for SPPS:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-(S)-2-aminononanoic acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Reverse-phase HPLC system for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
To couple Fmoc-(S)-2-aminononanoic acid, extend the coupling time to 4 hours due to potential steric hindrance.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase HPLC.
-
In Vitro Plasma Stability Assay
This protocol assesses the stability of the modified peptide in plasma.[12]
Workflow for Plasma Stability Assay:
Caption: Workflow for the in vitro plasma stability assay.
Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent)
-
Human or rat plasma (freshly prepared with anticoagulant)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike the test peptide into the plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding 3 volumes of cold quenching solution.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate plasma proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Quantify the remaining parent peptide at each time point.
-
Calculate the half-life (t½) by plotting the natural log of the peptide concentration versus time.
Proteolytic Degradation Assay
This protocol evaluates the resistance of the modified peptide to specific proteases like trypsin and chymotrypsin.[13]
Materials:
-
Test peptide solution
-
Trypsin and/or Chymotrypsin solution (e.g., 1 mg/mL in appropriate buffer)
-
Reaction buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the test peptide (e.g., 10 µM) in the reaction buffer.
-
Initiate the reaction by adding the protease solution (e.g., enzyme-to-substrate ratio of 1:100).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot.
-
Quench the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the remaining intact peptide.
-
Compare the degradation rate of the modified peptide to the native peptide.
In Vivo Pharmacokinetic Study
This protocol provides a general method for assessing the pharmacokinetic profile of the modified peptide in a rodent model.[4][14]
Materials:
-
Test peptide formulated in a sterile vehicle
-
Rodents (e.g., Sprague-Dawley rats)
-
Dosing syringes and needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Administer the peptide to the animals via a chosen route (e.g., intravenous or subcutaneous injection).
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) from the tail vein or other appropriate site.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract the peptide from the plasma samples (e.g., by protein precipitation).
-
Quantify the peptide concentration in the plasma extracts using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software.
Signaling Pathway Example: GLP-1 Receptor Activation
As many therapeutic peptides are receptor agonists, understanding their signaling pathway is crucial. Glucagon-like peptide-1 (GLP-1) and its analogs are used to treat type 2 diabetes. The incorporation of this compound can prolong the action of these peptides on the GLP-1 receptor (GLP-1R).
GLP-1 Receptor Signaling Pathway:
Caption: Simplified signaling pathway of the GLP-1 receptor.
Upon binding of a GLP-1 analog to its receptor, a G-protein-coupled receptor, it activates adenylyl cyclase through a stimulatory G-protein (Gs).[3][15] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[16][17] These downstream effectors then promote the secretion of insulin from pancreatic β-cells in a glucose-dependent manner.[12][17]
Conclusion
The incorporation of this compound represents a powerful and rational strategy for enhancing the metabolic stability of therapeutic peptides. The protocols and information provided herein offer a comprehensive guide for researchers to design, synthesize, and evaluate peptides with improved pharmacokinetic profiles, ultimately accelerating the development of novel and more effective peptide-based drugs. Careful optimization of the position and number of these unnatural amino acid substitutions is crucial to achieve the desired stability without compromising biological activity.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. prisysbiotech.com [prisysbiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new ligand extends the half-life of peptide drugs from minutes to days | EurekAlert! [eurekalert.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Multifaceted Roles of GLP-1 and Its Analogs: A Review on Molecular Mechanisms with a Cardiotherapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combining Trypsin/Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 17. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
Application Note: Fmoc-Protection Strategy for (S)-2-Aminononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the N-α-Fmoc protection of the non-proteinogenic amino acid, (S)-2-Aminononanoic acid. This procedure is essential for the incorporation of this specialty amino acid into peptide sequences during solid-phase peptide synthesis (SPPS).
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis due to its base lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups and resin linkers. This compound is a non-polar, aliphatic amino acid whose incorporation into peptides can modulate their hydrophobicity, conformational properties, and biological activity. The successful synthesis of peptides containing this residue relies on the efficient preparation of high-purity Fmoc-(S)-2-Aminononanoic acid.
This application note outlines a standard and reliable protocol for the Fmoc protection of this compound using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), a widely used and stable Fmoc-donating reagent.
Physicochemical Properties
| Property | Value |
| Chemical Name | Fmoc-(S)-2-aminononanoic acid[1][2] |
| CAS Number | 1262886-65-6[1][2][3][4][5] |
| Molecular Formula | C24H29NO4[1][2] |
| Molecular Weight | 395.49 g/mol [1][2] |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥95% |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol |
Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
This compound
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO3)
-
Acetone
-
Deionized water
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate. The volume should be sufficient to fully dissolve the amino acid with stirring.
-
Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.05 equivalents) in acetone.
-
Reaction: Slowly add the Fmoc-OSu solution to the stirring amino acid solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.
-
Work-up:
-
Once the reaction is complete, remove the acetone using a rotary evaporator.
-
Wash the remaining aqueous solution with two portions of dichloromethane (DCM) to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.
-
Extract the product with three portions of dichloromethane.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude Fmoc-(S)-2-Aminononanoic acid can be purified by recrystallization or flash column chromatography to achieve the desired purity.
Characterization Data
The following table summarizes expected characterization data for Fmoc-(S)-2-Aminononanoic acid. Actual values should be confirmed experimentally.
| Parameter | Expected Value/Result |
| Yield | Typically >90% after purification. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. Analogous long-chain Fmoc-amino acids often melt in the range of 100-150 °C. |
| Optical Rotation | A specific rotation value is expected for the (S)-enantiomer, which should be measured using a polarimeter. |
| ¹H NMR | The spectrum should show characteristic peaks for the fluorenyl group (around 7.3-7.8 ppm), the CH2O and CH protons of the Fmoc group (around 4.2-4.5 ppm), the α-proton of the amino acid, and the aliphatic chain protons. |
| ¹³C NMR | The spectrum will display signals corresponding to the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the nonanoic acid backbone. |
| Mass Spectrometry | The calculated exact mass can be confirmed by high-resolution mass spectrometry (HRMS). |
Experimental Workflow
Caption: Experimental workflow for the synthesis of Fmoc-(S)-2-Aminononanoic acid.
Signaling Pathway Diagram (Illustrative)
While there is no direct signaling pathway for a chemical synthesis, the following diagram illustrates the logical relationship of the protection strategy in the context of peptide synthesis.
Caption: Role of Fmoc-protection in the peptide synthesis cycle.
Conclusion
The Fmoc-protection of this compound is a straightforward and high-yielding process that is critical for its use in peptide synthesis. The protocol described provides a reliable method for preparing the protected amino acid in high purity. Proper characterization of the final product is essential to ensure successful incorporation into peptide sequences and the overall quality of the final peptide.
References
- 1. FMoc-(S)-2-aMinononanoic acid | 1262886-65-6 [chemicalbook.com]
- 2. 1262886-65-6 | Fmoc-(S)-2-aminononanoic acid | Next Peptide [nextpeptide.com]
- 3. 1262886-65-6 Fmoc-(S)-2-aminononanoic acid AKSci 2433EF [aksci.com]
- 4. 1262886-65-6 Fmoc-Anon(2)-OH | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 5. 1262886-65-6 | Fmoc-(S)-2-aminononanoic acid - Capot Chemical [capotchem.com]
Application Note: Biocatalytic Production of (S)-2-aminooctanoic Acid Using Transaminase
Authored for: Researchers, scientists, and drug development professionals.
Introduction
(S)-2-aminooctanoic acid is a non-canonical amino acid with significant potential in pharmaceutical and biotechnological applications. Its incorporation into peptides can enhance their therapeutic properties, such as antimicrobial activity.[1][2] Traditional chemical synthesis of such chiral molecules often involves harsh conditions and the use of protecting groups, leading to environmental concerns and higher costs. Biocatalysis, utilizing enzymes like transaminases, offers a green and highly selective alternative for the synthesis of enantiomerically pure amines and amino acids.[3][4][5]
This application note details a protocol for the biocatalytic production of (S)-2-aminooctanoic acid from 2-oxooctanoic acid using a transaminase. Transaminases catalyze the transfer of an amino group from a donor molecule to an acceptor, a process that is highly enantioselective.[3][6] Specifically, the use of a transaminase from Chromobacterium violaceum has demonstrated high conversion efficiency and excellent enantiomeric excess for this transformation.[1][2]
Principle of the Reaction
The synthesis of (S)-2-aminooctanoic acid is achieved through an asymmetric amination of the prochiral ketone, 2-oxooctanoic acid. The transaminase enzyme facilitates the transfer of an amino group from an amino donor to the ketone substrate. This reaction relies on the pyridoxal-5'-phosphate (PLP) cofactor, which acts as an intermediate carrier of the amino group.[3][6] The overall reaction is depicted below:
Caption: General scheme of the transaminase-catalyzed synthesis of (S)-2-aminooctanoic acid.
Key Performance Data
The following table summarizes the quantitative data reported for the synthesis of (S)-2-aminooctanoic acid using a transaminase from Chromobacterium violaceum.
| Parameter | Value | Reference |
| Enzyme Source | Chromobacterium violaceum | [1][2] |
| Substrate | 2-Oxooctanoic Acid | [1][2] |
| Product | (S)-2-Aminooctanoic Acid | [1][2] |
| Enantiomeric Excess (ee) | > 98% | [1][2] |
| Conversion Efficiency | 52-80% | [1][2] |
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the biocatalytic production of (S)-2-aminooctanoic acid.
Enzyme Preparation (Whole-Cell Biocatalyst)
For ease of use and to avoid enzyme purification, a whole-cell biocatalyst approach is often employed. This involves using E. coli cells that have been engineered to overexpress the desired transaminase.
Materials:
-
E. coli strain expressing the transaminase from Chromobacterium violaceum
-
Luria-Bertani (LB) broth
-
Appropriate antibiotic for plasmid maintenance
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Centrifuge
Protocol:
-
Inoculate a single colony of the recombinant E. coli into 10 mL of LB broth containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
Use the overnight culture to inoculate a larger volume of LB broth (e.g., 1 L) with the antibiotic.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with phosphate buffer and centrifuge again.
-
The resulting cell pellet can be used directly as a whole-cell biocatalyst or stored at -80°C for future use.
Biocatalytic Synthesis of (S)-2-aminooctanoic Acid
Materials:
-
Whole-cell biocatalyst (from Protocol 1)
-
2-Oxooctanoic acid
-
Amino donor (e.g., L-alanine)
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate buffer (e.g., 100 mM, pH 7.5-8.5)
-
Organic co-solvent (e.g., DMSO, optional)
-
Reaction vessel (e.g., shaker flask or stirred tank reactor)
Protocol:
-
Prepare the reaction mixture in the reaction vessel. A typical reaction mixture may contain:
-
Phosphate buffer
-
2-Oxooctanoic acid (e.g., 10-50 mM)
-
L-alanine (e.g., 1.2-1.5 molar equivalents to the keto acid)
-
PLP (e.g., 1 mM)
-
Whole-cell biocatalyst (e.g., 10-50 g/L wet cell weight)
-
-
If the substrate has low aqueous solubility, an organic co-solvent like DMSO (up to 10% v/v) can be added.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
The reaction is typically complete within 24-48 hours.
Caption: Workflow for enzyme preparation and biocatalytic synthesis.
Analysis of Reaction Products
The formation of (S)-2-aminooctanoic acid and the consumption of 2-oxooctanoic acid can be monitored using High-Performance Liquid Chromatography (HPLC). The enantiomeric excess of the product is determined using chiral chromatography.
Materials:
-
HPLC system with a suitable detector (e.g., UV or fluorescence)[7][]
-
Reversed-phase C18 column for quantification[7][]
-
Chiral column for enantiomeric excess determination
-
Mobile phases (e.g., acetonitrile, water, buffer)
-
Derivatization agent (e.g., o-phthalaldehyde (OPA) for fluorescence detection)[9]
-
Standards of 2-oxooctanoic acid and (S)-2-aminooctanoic acid
Protocol for Quantification (using HPLC):
-
At each time point, withdraw a sample from the reaction mixture.
-
Stop the enzymatic reaction by adding acid (e.g., HCl) or by heating.
-
Centrifuge the sample to remove cells and precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
For analysis of the amino acid product, derivatization may be necessary depending on the detection method.[10][11]
-
Inject the prepared sample into the HPLC system.
-
Quantify the substrate and product by comparing peak areas to a standard curve.
Protocol for Enantiomeric Excess Determination:
-
Prepare the sample as described above (steps 1-4).
-
Inject the sample onto a chiral HPLC column.
-
Separate the (S) and (R) enantiomers of 2-aminooctanoic acid.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100
Troubleshooting and Optimization
Several factors can be optimized to improve the yield and efficiency of the biocatalytic reaction.[3][4][5]
Caption: Key parameters for reaction optimization.
-
pH and Temperature: The optimal pH and temperature will depend on the specific transaminase used. These parameters should be screened to find the conditions that provide the highest enzyme activity and stability.
-
Substrate and Product Inhibition: High concentrations of the keto acid substrate or the amino acid product can inhibit the enzyme.[6] A fed-batch strategy for substrate addition or in-situ product removal can mitigate these effects.
-
Equilibrium Shift: Transaminase reactions are reversible. To drive the reaction towards product formation, a high concentration of the amino donor can be used, or the co-product can be removed.[12]
Conclusion
The use of transaminases for the synthesis of (S)-2-aminooctanoic acid provides a highly efficient and stereoselective method for producing this valuable non-canonical amino acid. The protocol outlined in this application note, based on the successful application of a transaminase from Chromobacterium violaceum, serves as a robust starting point for researchers in drug discovery and development. Further optimization of reaction conditions can lead to even higher yields and process efficiency, paving the way for the broader application of biocatalysis in pharmaceutical manufacturing.
References
- 1. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids [mdpi.com]
- 7. scielo.org.pe [scielo.org.pe]
- 9. scribd.com [scribd.com]
- 10. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. almacgroup.com [almacgroup.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of (S)-2-Aminononanoic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and improve the yield and enantiomeric purity of (S)-2-Aminononanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound?
The main strategies for synthesizing enantiomerically enriched α-amino acids like this compound can be broadly categorized into three approaches:
-
Biocatalytic (Enzymatic) Synthesis: This method uses enzymes, such as transaminases, to convert a keto-acid precursor (2-oxononanoic acid) into the desired (S)-amino acid with very high selectivity.[1][2]
-
Asymmetric Chemical Synthesis: This involves using chiral catalysts or auxiliaries to direct the formation of the (S)-enantiomer. Common methods include the catalytic asymmetric hydrogenation of prochiral precursors or the alkylation of glycine derivatives using chiral phase-transfer catalysts.[3][4]
-
Chiral Resolution: This approach begins with the synthesis of a racemic mixture (equal amounts of S and R enantiomers) of 2-aminononanoic acid. The mixture is then separated, often by forming diastereomeric salts with a chiral resolving agent, allowing for the isolation of the desired (S)-enantiomer through crystallization.[5]
Q2: Which synthesis method generally provides the highest yield and enantiopurity?
Biocatalytic methods, particularly those employing transaminase enzymes, are often superior for producing non-proteinogenic amino acids with high yield and exceptional enantiomeric excess (e.e.).[1][6] For the closely related analog (S)-2-aminooctanoic acid, a biocatalytic approach using a transaminase from Chromobacterium violaceum achieved a conversion efficiency of up to 80% and an enantiomeric excess greater than 98%.[1][2] Chemical methods can be effective but may require more extensive optimization to minimize side reactions and achieve high enantioselectivity.[3]
Q3: Why is achieving a high enantiomeric excess (e.e.) critical?
In pharmaceutical and biological applications, the two enantiomers (S and R) of a chiral molecule can have vastly different biological activities. One enantiomer may be therapeutically active while the other could be inactive or even cause harmful side effects. Therefore, producing the single, desired (S)-enantiomer in high purity is essential for safety, efficacy, and regulatory approval in drug development.[7]
Troubleshooting Guides for Common Synthesis Issues
This section addresses specific problems encountered during experiments in a question-and-answer format.
Issue 1: Low Yield in Reductive Amination of 2-Oxononanoic Acid
-
Question: My one-pot reductive amination of 2-oxononanoic acid using sodium triacetoxyborohydride (STAB) is resulting in low conversion and poor yield. What are the likely causes?
-
Answer: Low yield in this reaction is a common issue that can often be traced to several factors:
-
Reagent Quality: Sodium triacetoxyborohydride (STAB) is moisture-sensitive. An old or improperly stored container may have degraded, leading to reduced activity. It is recommended to use a fresh, unopened container of the reducing agent.[8][9]
-
Inefficient Imine Formation: The reaction proceeds via an imine intermediate. If this intermediate does not form efficiently before the reducing agent is added, the reaction will not proceed. Allow the keto acid and the ammonia source (e.g., ammonium acetate) to stir together for a period (e.g., 30-60 minutes) to facilitate imine formation before adding STAB.[8]
-
Reaction Conditions: The reaction may be too slow at room temperature. Monitor the reaction's progress via TLC or LC-MS and consider extending the reaction time or modestly increasing the temperature if conversion stalls.[8][9]
-
Stoichiometry: Ensure that sufficient equivalents of both the amine source and the reducing agent are used. A common starting point is 1.1-1.5 equivalents of the amine source and 1.2-1.5 equivalents of STAB relative to the keto acid.[8]
-
Issue 2: Significant Formation of 2-Hydroxynonanoic Acid Byproduct
-
Question: My final product is contaminated with a significant amount of 2-hydroxynonanoic acid. How can I minimize this side reaction?
-
Answer: The formation of the hydroxy acid indicates that the direct reduction of the starting keto acid is competing with the desired reduction of the imine intermediate. STAB is specifically chosen for its selectivity for the imine, but this side reaction can still occur under suboptimal conditions.[8] To prevent this:
-
Ensure Imine Pre-formation: As mentioned above, allowing the keto acid and ammonia source to react first is the most critical step to ensure the imine is present for the reducing agent to act upon.[8]
-
Use an Aprotic Solvent: Protic solvents like methanol can react with STAB and promote the reduction of the carbonyl group. Use an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to improve selectivity.[8]
-
Issue 3: Poor Enantiomeric Excess (e.e.) After Chiral Resolution
-
Question: I have isolated my product after diastereomeric salt crystallization, but the enantiomeric excess is low. How can I improve the purity?
-
Answer: Low enantiomeric excess during chiral resolution is typically due to insufficient difference in solubility between the two diastereomeric salts, leading to co-precipitation.[5]
-
Optimize the Solvent System: The choice of solvent is critical. If the salts are too soluble, try a less polar solvent. If they are not soluble enough, use a more polar solvent. Screening various solvent mixtures is often necessary to maximize the solubility difference.[5]
-
Perform Recrystallization: The most reliable method to improve enantiomeric purity is to perform one or more recrystallizations on the isolated diastereomeric salt. This process is repeated until a consistent and high e.e. is achieved, which should be monitored by chiral HPLC analysis.[5]
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then in a refrigerator. Rapid cooling can trap impurities and the undesired diastereomer within the crystal lattice.[5]
-
Data Presentation: Performance of Synthesis Methods
The following tables summarize quantitative data for relevant synthesis methods.
Table 1: Biocatalytic Synthesis of (S)-2-Aminooctanoic Acid (C8 Analog) (Data adapted from a study using a transaminase from Chromobacterium violaceum)[1][2]
| Amino Donor:Acceptor Ratio | Conversion Efficiency | Enantiomeric Excess (e.e.) |
| 1:1 | 52% | > 98% |
| 5:1 | 80% | > 98% |
Table 2: Troubleshooting Reductive Amination Conditions
| Parameter | Suboptimal Condition | Recommended Optimization | Expected Outcome |
| Reducing Agent | Old, clumpy NaBH(OAc)₃ | Use fresh, high-purity NaBH(OAc)₃ from a new, sealed container.[8][9] | Increased conversion and yield. |
| Solvent | Protic (e.g., Methanol) | Anhydrous Aprotic (e.g., DCM, DCE).[8] | Minimized 2-hydroxy byproduct. |
| Imine Formation | All reagents added at once | Pre-stir keto acid and ammonia source for 30-60 min before adding NaBH(OAc)₃.[8] | Improved selectivity and yield. |
| Temperature | Stalled reaction at RT | Monitor by TLC/LC-MS; if incomplete, increase temperature to 30-40°C.[9] | Drive reaction to completion. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound via Transamination
This protocol is adapted from a biocatalytic method for a similar substrate and is a promising route for high-purity synthesis.[1][2]
-
Precursor Synthesis: Prepare 2-oxononanoic acid, the keto-acid precursor to this compound.
-
Reaction Buffer Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to the optimal range for the chosen transaminase (typically pH 7.0-8.5).
-
Reaction Mixture Assembly: In a temperature-controlled vessel, combine:
-
2-oxononanoic acid (e.g., 50 mM final concentration).
-
An amino donor, such as L-Alanine or Isopropylamine (e.g., 250 mM, a 5:1 molar ratio to the acceptor).[1]
-
Pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM final concentration).
-
The transaminase enzyme (e.g., from Chromobacterium violaceum or a commercially available equivalent) at its recommended concentration.
-
Fill to the final volume with the reaction buffer.
-
-
Reaction Execution:
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots over time and analyzing them via HPLC or LC-MS to measure the formation of the product and consumption of the substrate.
-
-
Work-up and Purification:
-
Once the reaction has reached completion (or stalled), terminate it by adding acid (e.g., HCl) to lower the pH and precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated protein.
-
The supernatant containing the product can be purified using ion-exchange chromatography to isolate this compound from the remaining buffer salts and amino donor/co-product.
-
Protocol 2: Optimized One-Pot Reductive Amination
This protocol incorporates troubleshooting best practices for a standard chemical synthesis route.[8][10]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-oxononanoic acid (1.0 eq).
-
Solvent and Amine Source: Dissolve the starting material in anhydrous dichloromethane (DCM). Add ammonium acetate (1.5 eq).
-
Imine Formation: Stir the resulting mixture vigorously at room temperature for 60 minutes. The solution may appear cloudy.
-
Reduction: Cool the mixture in an ice bath (0°C). In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq). Caution: The addition may cause some gas evolution.
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (16-24 hours). Monitor the reaction's completion by TLC or LC-MS.
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified via flash chromatography or recrystallization to yield pure 2-aminononanoic acid as a racemic mixture.
-
Visual Guides and Workflows
Caption: General workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in reductive amination reactions.
References
- 1. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting guide for solid-phase synthesis of peptides with bulky amino acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the solid-phase synthesis of peptides containing bulky amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered when synthesizing peptides with bulky amino acids?
A1: The primary challenges in synthesizing peptides with sterically hindered amino acids, such as Valine, Isoleucine, Threonine, Phenylalanine, Tryptophan, and Tyrosine, are incomplete coupling reactions and peptide aggregation.[1][2][3] Incomplete coupling leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. Peptide aggregation, driven by the formation of secondary structures like β-sheets, can hinder reagent access to the growing peptide chain, further reducing coupling efficiency and causing issues with resin swelling.[4][5]
Q2: How can I improve the coupling efficiency for a bulky amino acid?
A2: Several strategies can be employed to improve coupling efficiency:
-
Use a stronger coupling reagent: Reagents like HATU, HCTU, and COMU are generally more effective for sterically hindered couplings than older reagents like HBTU or DIC/HOBt.[4][6][7][8]
-
Extend the coupling time: Allowing the coupling reaction to proceed for a longer duration can help drive it to completion.[2]
-
Perform a double coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid.[2][3]
-
Increase reagent concentration: Using a higher concentration of the amino acid and coupling reagents can enhance reaction kinetics.[8]
-
Elevate the reaction temperature: Microwave-assisted peptide synthesis can accelerate coupling reactions and disrupt aggregation.[9][10]
Q3: What is peptide aggregation and how can I prevent it?
A3: Peptide aggregation is the process where growing peptide chains on the solid support interact with each other to form insoluble aggregates, often stabilized by hydrogen bonds.[5] This is particularly common for sequences containing hydrophobic and bulky amino acids.[11] To prevent or disrupt aggregation, you can:
-
Use a low-loading resin: This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[12]
-
Incorporate backbone protection: Pseudoproline dipeptides introduce a temporary "kink" in the peptide backbone, disrupting the formation of β-sheets.[3][9]
-
Use chaotropic salts: Washing the resin with a solution of a chaotropic salt, such as LiCl or KSCN, can help break up secondary structures.[2][13]
-
Employ special solvent systems: Using solvents like N-Methyl-2-pyrrolidone (NMP) or adding structure-disrupting agents can improve solvation.[1][14]
Q4: When should I consider using a pseudoproline dipeptide?
A4: Pseudoproline dipeptides are highly recommended when synthesizing long or hydrophobic peptides that are prone to aggregation.[3] They are particularly useful when you have a Serine or Threonine residue in your sequence, which can be temporarily converted into a proline-like oxazolidine ring.[2] This should ideally be done at intervals of approximately every 5-6 residues to effectively disrupt secondary structure formation.
Q5: Are there specific coupling reagents that are better for certain bulky amino acids?
A5: Yes, the choice of coupling reagent can significantly impact the success of coupling sterically hindered amino acids. For example, HATU is often preferred over HBTU for difficult couplings due to the formation of a more reactive HOBt ester.[7] For extremely hindered residues like Aib (α-aminoisobutyric acid), stronger coupling reagents such as PyBrOP or the use of amino acid fluorides may be necessary.[7][14]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues during the synthesis of peptides with bulky amino acids.
Issue 1: Incomplete Coupling
Symptom: A positive Kaiser test (blue beads) after a coupling step, or the presence of deletion sequences in the final product as determined by mass spectrometry.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Preventing racemization during coupling of (S)-2-Aminononanoic acid
Welcome to the technical support center for the prevention of racemization during the coupling of (S)-2-Aminonanoic acid and other chiral amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure enantiomer of a chiral amino acid, typically the L-form used in nature, is converted into a mixture of both its L- and D-enantiomers during a chemical reaction.[1] In peptide synthesis, this can lead to the incorporation of the incorrect D-amino acid into the peptide chain, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]
Q2: What are the primary mechanisms of racemization during the coupling of (S)-2-Aminononanoic acid?
A2: There are two main pathways for racemization during peptide coupling:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism.[1] The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1][2]
-
Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1] This enolate can then be protonated from either side, resulting in racemization. This pathway is less common but can be significant under strongly basic conditions.[1]
Q3: Are amino acids with long, unbranched side chains like (S)-2-Aminonanoic acid particularly susceptible to racemization?
A3: While all chiral amino acids can undergo racemization, those with simple alkyl side chains are generally less prone to racemization than amino acids like Histidine (His) and Cysteine (Cys).[1][3] However, the risk of racemization is always present during the activation step of peptide coupling, and appropriate precautions should be taken regardless of the amino acid.
Q4: How does the choice of base affect racemization?
A4: The basicity and steric hindrance of the base used can significantly influence the extent of racemization.[4] Stronger, less sterically hindered bases like triethylamine (TEA) can accelerate racemization.[4] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM), N,N-diisopropylethylamine (DIPEA), and particularly 2,4,6-collidine are recommended to minimize this side reaction.[4][5][6]
Q5: What is the role of additives like HOBt, HOAt, and Oxyma in preventing racemization?
A5: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents like DIC or DCC.[4][6][7] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester.[1][8][9] This active ester is less prone to cyclizing into an oxazolone, thereby reducing the risk of racemization.[8][9] HOAt and Oxyma are generally considered more effective at suppressing racemization than HOBt.[3][10][11][12]
Troubleshooting Guide
Issue: High levels of the D-isomer of this compound detected in my peptide.
This is a common problem that can often be resolved by systematically evaluating and optimizing your coupling conditions.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high racemization levels.
Step 1: Evaluate Your Coupling Reagent and Additives
-
Carbodiimides (e.g., DIC, DCC): If you are using a carbodiimide, the addition of a racemization-suppressing additive is essential.[4][6][7] Oxyma and HOAt are more effective than the traditional HOBt.[3][10][11][12]
-
Phosphonium/Aminium Reagents (e.g., HBTU, HATU, HCTU): These reagents are generally more efficient and lead to less racemization than carbodiimides alone.[6] For particularly difficult couplings, HATU and HCTU are excellent choices.[6][13]
Step 2: Assess Your Choice of Base
-
The base plays a critical role in the racemization process.[4] Strong bases can abstract the alpha-proton of the activated amino acid, leading to a loss of stereochemistry.[2]
-
Recommendation: If you are observing high levels of racemization, consider switching to a more sterically hindered and weaker base.
| Base | pKa | Steric Hindrance | General Recommendation |
| Triethylamine (TEA) | ~10.7 | Low | Not recommended for sensitive couplings |
| N,N-Diisopropylethylamine (DIPEA) | ~10.1 | High | Commonly used, good starting point |
| N-Methylmorpholine (NMM) | 7.38 | Medium | A good alternative to DIPEA |
| 2,4,6-Collidine | 7.43 | High | Recommended for highly sensitive couplings |
Step 3: Analyze the Solvent and Temperature
-
Solvents: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[5] While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common, consider less polar alternatives if racemization persists.
-
Temperature: Lowering the reaction temperature is a very effective way to reduce the rate of racemization.
-
Recommendation: Perform the coupling reaction at 0°C or even lower temperatures, especially during the activation step. For sensitive amino acids, avoid prolonged heating.[5]
Step 4: Refine Your Protocol
-
Pre-activation Time: Minimize the time the amino acid is in its activated state before the addition of the amine component. Prolonged pre-activation can increase the opportunity for oxazolone formation.
-
In situ Activation: Whenever possible, use an in situ activation protocol where the coupling reagent is added to a mixture of the carboxylic acid and the amine.
Data on Coupling Reagent and Additive Performance
The following table summarizes the relative effectiveness of common coupling strategies in minimizing racemization.
| Coupling Reagent | Additive | Relative Racemization Risk | Coupling Efficiency | Key Considerations |
| DIC/DCC | None | High | Moderate | Not recommended without an additive. |
| DIC/DCC | HOBt | Moderate | Good | A classic combination, but HOBt has explosive properties.[6][8] |
| DIC/DCC | HOAt | Low | Very Good | More effective at suppressing racemization than HOBt.[3][11] |
| DIC/DCC | OxymaPure | Very Low | Very Good | A non-explosive and highly effective alternative to HOBt and HOAt.[6][11][12] |
| HBTU/TBTU | (Internal HOBt) | Low-Moderate | High | Can cause guanidinylation of the N-terminus.[14] |
| HATU/HCTU | (Internal HOAt/6-Cl-HOBt) | Very Low | Excellent | Highly efficient, especially for difficult or sterically hindered couplings.[6][13] |
| COMU | (Internal Oxyma) | Very Low | Excellent | Combines the high reactivity of uronium salts with the safety and efficacy of Oxyma.[6] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure
This protocol is designed for manual solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-(S)-2-Aminononanoic acid (3 equivalents)
-
OxymaPure (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve Fmoc-(S)-2-Aminononanoic acid (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Cool the vessel to 0°C in an ice bath.
-
Add DIC (3 eq.) to the cooled solution.
-
-
Pre-activation: Allow the activation mixture to react for 2-5 minutes at 0°C.
-
Coupling: Add the cold activation mixture to the swelled resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test (or other appropriate test) to monitor for reaction completion.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
Protocol 2: High-Efficiency Coupling using HATU
This protocol is suitable for difficult couplings or when racemization is a significant concern.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-(S)-2-Aminononanoic acid (3 equivalents)
-
HATU (2.9 equivalents)
-
2,4,6-Collidine (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Coupling Mixture Preparation:
-
In a separate reaction vessel, dissolve Fmoc-(S)-2-Aminononanoic acid (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add 2,4,6-Collidine (6 eq.) to the solution.
-
-
Activation and Coupling:
-
Immediately add the coupling mixture to the swelled resin. This in situ activation minimizes the time the amino acid is in its highly reactive state.
-
-
Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to check for a free amine. If the test is positive, a second coupling may be necessary.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).
Visualizing the Racemization Mechanism
The following diagram illustrates the primary pathway for racemization via oxazolone formation.
Caption: The mechanism of racemization through an oxazolone intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
Technical Support Center: Optimizing Cleavage of Peptides Containing (S)-2-Aminononanoic Acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the cleavage of peptides incorporating the non-standard, hydrophobic amino acid (S)-2-Aminononanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when cleaving peptides containing this compound?
The primary challenges stem from the hydrophobic and bulky nature of this compound, which can lead to:
-
Incomplete Cleavage: Steric hindrance from the bulky side chain can prevent the cleavage cocktail from efficiently accessing the linker, resulting in lower yields.[1]
-
Peptide Aggregation: The hydrophobicity of the peptide can cause it to aggregate on the resin during synthesis and after cleavage, making it difficult to handle and purify.
-
Poor Solubility: The final peptide product may have poor solubility in standard aqueous and organic solvents, complicating purification and subsequent applications.
Q2: Which standard cleavage cocktail should I start with for a peptide containing this compound?
For most peptides, a trifluoroacetic acid (TFA)-based cocktail is the recommended starting point. A widely used and effective general-purpose cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.[2][3] TIS acts as a scavenger to trap reactive carbocations generated during cleavage, preventing side reactions.
Q3: How can I prevent side reactions during the cleavage of my peptide?
Side reactions are often caused by reactive cationic species generated from protecting groups and the resin linker.[3][4] To minimize these:
-
Use Scavengers: Always include scavengers in your cleavage cocktail. The choice of scavenger depends on the amino acids in your peptide sequence.[5]
-
Optimize Reaction Time: While a standard cleavage time is 2-4 hours, this may need to be adjusted.[4] It's advisable to perform a small-scale trial cleavage and monitor the reaction over time by HPLC.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete Cleavage: The cleavage cocktail may not have fully accessed the peptide-resin linkage due to steric hindrance or aggregation.[1] | Extend the cleavage reaction time. Perform a time-course experiment (e.g., 2, 4, 6 hours) on a small scale to determine the optimal duration.[1] |
| Reduced TFA Concentration: Residual solvent (e.g., DCM) from washing steps can dilute the TFA, reducing its effectiveness.[4] | Ensure the peptide-resin is thoroughly dried under high vacuum for at least 4 hours before cleavage.[1] | |
| Peptide Precipitation Issues: The cleaved peptide may not precipitate efficiently in cold ether. | Try precipitating the peptide by adding the TFA filtrate to ice-cold water.[6] | |
| Multiple Peaks in HPLC | Side Reactions: Reactive cations generated during cleavage can modify sensitive residues like Tryptophan or Methionine.[4] | Use a cleavage cocktail with appropriate scavengers. For Trp-containing peptides, add 1,2-ethanedithiol (EDT). For Met-containing peptides, consider a cocktail with dithiothreitol (DTT) to prevent oxidation.[1][4] |
| Incomplete Deprotection: Some side-chain protecting groups are more acid-labile than others and may require longer cleavage times for complete removal.[4] | Increase the cleavage time and monitor deprotection by HPLC. For particularly resistant groups like Arg(Mtr), up to 24 hours may be necessary.[3][4] | |
| Poor Peptide Solubility | Hydrophobic Nature: The presence of this compound and other hydrophobic residues can lead to poor solubility. | Attempt to dissolve the crude peptide in pure DMSO or DMF, followed by lyophilization.[1] As a last resort, use aggressive solvents like hexafluoroisopropanol (HFIP) or 50% acetic acid.[1] |
Standard Cleavage Cocktail Compositions
The selection of an appropriate cleavage cocktail is critical and depends on the amino acid composition of the peptide. All cocktails should be freshly prepared before use.[1][5]
| Cocktail Name | Composition (v/v) | Primary Use |
| Standard TFA/TIS/Water | 95% TFA, 2.5% TIS, 2.5% Water | General purpose, for peptides without sensitive residues.[2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | For peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[7][8] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | "Odorless" alternative for scavenging cationic species, useful for trityl-based protecting groups.[7] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% Ammonium Iodide (w/w) | Specifically designed to prevent methionine oxidation.[7] |
Experimental Protocols
General TFA Cleavage and Peptide Precipitation
This protocol is a starting point and may require optimization for your specific peptide.
-
Resin Preparation: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under a high vacuum for at least 4 hours.[1]
-
Prepare Cleavage Cocktail: In a fume hood, prepare the desired cleavage cocktail. For a standard cleavage, combine TFA, TIS, and water in a 95:2.5:2.5 ratio. For 0.1 mmol of resin, 2-5 mL of the cocktail is typically sufficient.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the reaction vessel containing the dried peptide-resin. Ensure the resin is fully suspended and stir at room temperature for 2-4 hours.
-
Peptide Filtration: Filter the resin using a sintered glass funnel and collect the filtrate, which contains the cleaved peptide.
-
Resin Wash: Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Pelleting and Washing: Place the ether suspension at -20°C for at least 30 minutes to facilitate precipitation. Centrifuge the mixture to pellet the crude peptide and decant the ether. Wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.[1]
-
Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Visual Guides
Caption: General workflow for peptide cleavage and precipitation.
Caption: Decision tree for troubleshooting common cleavage issues.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reaction products in the synthesis of 2-aminononanoic acid derivatives
Welcome to the technical support center for the synthesis of 2-aminononanoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their synthetic experiments.
Troubleshooting Guides
This section provides detailed troubleshooting for common problems encountered during the synthesis of 2-aminononanoic acid derivatives via various synthetic routes.
Strecker Synthesis
The Strecker synthesis is a two-step process involving the formation of an α-aminonitrile from an aldehyde (nonanal) or ketone (2-nonanone), followed by hydrolysis to the desired α-amino acid.
Problem 1: Low yield of the α-aminonitrile intermediate.
| Potential Cause | Recommended Solution |
| Incomplete imine formation. | Ensure the reaction is carried out under mildly acidic conditions (pH ~4-5) to facilitate imine formation. The use of a dehydrating agent, such as magnesium sulfate (MgSO₄), can help drive the equilibrium towards the imine. |
| Side reaction of the aldehyde. | Aldehydes can undergo self-condensation (aldol reaction) under basic conditions. Ensure the cyanide addition is performed under neutral or slightly acidic conditions. |
| Hydrolysis of the cyanohydrin intermediate. | The cyanohydrin can revert to the starting aldehyde. Use of an excess of the amine and cyanide source can help push the reaction forward. |
Problem 2: Formation of α-hydroxynonanoic acid as a major byproduct.
| Potential Cause | Recommended Solution |
| Direct hydrolysis of the cyanohydrin. | This occurs when the cyanohydrin intermediate reacts with water before the amine can displace the hydroxyl group. Ensure a high concentration of the amine is present. Running the reaction in a less aqueous environment, if possible, can also minimize this side reaction. |
Problem 3: Incomplete hydrolysis of the α-aminonitrile.
| Potential Cause | Recommended Solution |
| Insufficiently harsh hydrolysis conditions. | The hydrolysis of the nitrile to a carboxylic acid often requires strong acidic or basic conditions and elevated temperatures. For acid hydrolysis, refluxing with concentrated HCl (e.g., 6M) is common. For basic hydrolysis, a strong base like NaOH or KOH followed by acidification is necessary. |
| Formation of stable amide intermediate. | The hydrolysis proceeds through an amide intermediate. If the reaction is not allowed to proceed to completion, the amide may be isolated as the main product.[1][2][3] Extend the reaction time or increase the temperature to ensure complete hydrolysis to the carboxylic acid. |
Problem 4: Formation of oligomers.
| Potential Cause | Recommended Solution |
| Polymerization of the aminonitrile. | Under certain conditions, α-aminonitriles can polymerize.[4] Ensure that the hydrolysis step is initiated promptly after the formation of the aminonitrile. Control of reaction temperature is also crucial. |
Reductive Amination
This method involves the reaction of a keto acid (2-oxononanoic acid) or an aldehyde (nonanal) with an amine source in the presence of a reducing agent.
Problem 1: Low yield of 2-aminononanoic acid.
| Potential Cause | Recommended Solution |
| Inefficient imine formation. | Similar to the Strecker synthesis, imine formation is pH-dependent. Maintain a slightly acidic pH (around 5-6) to favor imine formation without protonating the amine nucleophile excessively. |
| Reduction of the starting carbonyl compound. | Some reducing agents, like sodium borohydride (NaBH₄), can reduce the starting aldehyde or ketone before imine formation is complete. Use a milder reducing agent that is more selective for the iminium ion, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5] |
| Deactivation of the catalyst (if using catalytic hydrogenation). | Ensure the catalyst (e.g., Pd/C, PtO₂) is not poisoned by impurities in the starting materials or reagents. Use high-purity reagents and solvents. |
Problem 2: Formation of over-alkylated products (secondary or tertiary amines).
| Potential Cause | Recommended Solution |
| Reaction of the product amine with the starting carbonyl. | The newly formed primary amine can react with the remaining aldehyde or ketone to form a secondary amine, which can then be further alkylated. Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to favor the formation of the primary amine.[6] |
| High reaction temperature. | Elevated temperatures can promote over-alkylation. Conduct the reaction at a lower temperature, even if it requires a longer reaction time. |
Problem 3: Formation of 2-hydroxynonanoic acid.
| Potential Cause | Recommended Solution |
| Reduction of the starting keto acid. | If the reducing agent is too strong or if the imine formation is slow, the keto group of 2-oxononanoic acid can be reduced to a hydroxyl group. Use a pH that favors imine formation and a selective reducing agent. |
Bucherer-Bergs Synthesis
This is a multi-component reaction of a ketone (2-nonanone) or aldehyde (nonanal) with ammonium carbonate and an alkali metal cyanide to form a hydantoin, which is then hydrolyzed to the amino acid.
Problem 1: Low yield of the hydantoin intermediate.
| Potential Cause | Recommended Solution |
| Suboptimal reagent ratio. | An excess of cyanide can lead to side reactions. A common molar ratio is 1:2:2 of the carbonyl compound to cyanide and ammonium carbonate.[7] |
| Incorrect pH. | The reaction is typically carried out in a buffered system provided by the ammonium carbonate, maintaining a pH of around 8-9. Strongly alkaline conditions can degrade the cyanide, while acidic conditions hinder cyanohydrin formation.[7] |
| Polymerization. | The reaction can sometimes lead to polymerization, especially with prolonged reaction times at high temperatures.[8] Consider using ultrasonication to potentially reduce reaction time and temperature.[8] |
Problem 2: Incomplete hydrolysis of the hydantoin.
| Potential Cause | Recommended Solution |
| Insufficiently harsh hydrolysis conditions. | Hydantoin hydrolysis requires strong acidic or basic conditions. Refluxing with a strong base like barium hydroxide followed by acidification is a common method. |
| Formation of N-carbamoyl amino acid. | The hydrolysis of the hydantoin proceeds through an N-carbamoyl amino acid intermediate. Ensure the hydrolysis conditions are sufficient to cleave this intermediate to the final amino acid. |
Gabriel Synthesis
This synthesis typically involves the N-alkylation of potassium phthalimide with a 2-halononanoic acid ester, followed by hydrolysis or hydrazinolysis to release the primary amine.
Problem 1: Low yield of the N-alkylated phthalimide.
| Potential Cause | Recommended Solution |
| Use of a secondary alkyl halide. | The Gabriel synthesis is generally inefficient for secondary alkyl halides due to competing elimination reactions.[9] If using a 2-bromononanoic acid derivative, this can be a significant issue. Consider using alternative methods for synthesizing 2-aminononanoic acid. |
| Low reactivity of the alkyl halide. | Ensure the halide is a good leaving group (bromide or iodide are preferred over chloride). |
Problem 2: Incomplete removal of the phthaloyl group.
| Potential Cause | Recommended Solution |
| Insufficiently harsh hydrolysis conditions. | Acid hydrolysis requires prolonged heating with a strong acid. |
| Precipitation of phthalhydrazide. | When using hydrazine (Ing-Manske procedure), the phthalhydrazide byproduct can be difficult to separate from the desired product.[9] Ensure complete precipitation and thorough washing of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 2-aminononanoic acid?
A1: The most common side products depend on the synthetic route. For the Strecker synthesis , the corresponding α-hydroxynonanoic acid is a frequent impurity. In reductive amination , over-alkylation leading to secondary and tertiary amines, as well as the reduction of the starting carbonyl to an alcohol, are common issues. The Bucherer-Bergs synthesis can be complicated by polymerization and the formation of N-carbamoyl amino acid intermediates if hydrolysis is incomplete. In the Gabriel synthesis , elimination byproducts can be significant when using a secondary halide like 2-bromononanoic acid.
Q2: How can I minimize the formation of the α-hydroxy acid byproduct in the Strecker synthesis?
A2: To minimize the formation of α-hydroxynonanoic acid, it is crucial to favor the reaction of the intermediate cyanohydrin with the amine over its hydrolysis. This can be achieved by using a high concentration of the amine and, if possible, reducing the amount of water in the reaction mixture.
Q3: My reductive amination is producing a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?
A3: To improve the selectivity for the primary amine, use a large excess of the ammonia source (e.g., at least 10 equivalents). This will statistically favor the reaction of the starting carbonyl compound with ammonia over the reaction with the newly formed primary amine.[6] Conducting the reaction at a lower temperature can also help to reduce the rate of the competing over-alkylation reactions.
Q4: I am having trouble hydrolyzing the hydantoin from my Bucherer-Bergs reaction. What can I do?
A4: Hydantoin hydrolysis can be stubborn. If standard acid hydrolysis is not effective, consider using a strong base. Refluxing with an aqueous solution of a strong base like sodium hydroxide or barium hydroxide is often more effective. Following the basic hydrolysis, the reaction mixture must be carefully acidified to the isoelectric point of the amino acid to precipitate the product.
Q5: What is a good method for purifying the final 2-aminononanoic acid product?
A5: Purification of the final product often involves recrystallization. If significant amounts of side products are present, column chromatography may be necessary. For acidic and basic impurities, ion-exchange chromatography is a very effective technique.
Data Presentation
Table 1: Summary of Potential Side Products and Mitigation Strategies
| Synthetic Route | Starting Material(s) | Potential Side Product(s) | Mitigation Strategy |
| Strecker Synthesis | Nonanal, NH₃, HCN | 2-Hydroxynonanoic acid, Amide intermediate, Oligomers | High concentration of amine, complete hydrolysis, prompt work-up. |
| Reductive Amination | 2-Oxononanoic acid, NH₃, Reducing agent | 2-Hydroxynonanoic acid, Secondary/tertiary amines | Use of a selective reducing agent (e.g., NaBH₃CN), large excess of ammonia. |
| Bucherer-Bergs | 2-Nonanone, (NH₄)₂CO₃, KCN | N-Carbamoyl-2-aminononanoic acid, Polymers | Ensure complete hydrolysis, consider ultrasonication to reduce reaction time.[8] |
| Gabriel Synthesis | Potassium phthalimide, 2-Bromononanoic acid ester | Elimination products (nonenoic acid derivatives) | This method is not ideal for secondary halides; consider alternative syntheses. |
Experimental Protocols
Key Experiment: Strecker Synthesis of 2-Aminononanoic Acid
This protocol is a general guideline and may require optimization.
Step 1: Formation of 2-Amino-2-heptylacetonitrile
-
In a well-ventilated fume hood, to a solution of nonanal (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add a solution of ammonium chloride (1.1 equivalents) in aqueous ammonia.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of potassium cyanide (1.1 equivalents) in water, ensuring the temperature remains below 10 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to 2-Aminononanoic Acid
-
Add concentrated hydrochloric acid (e.g., 6 M) to the crude α-aminonitrile.
-
Heat the mixture to reflux and maintain for several hours (monitor by TLC or LC-MS for the disappearance of the starting material and the amide intermediate).
-
Cool the reaction mixture and neutralize to the isoelectric point of 2-aminononanoic acid (around pH 6) with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., water/ethanol) for further purification.
Visualizations
Logical Workflow for Troubleshooting Strecker Synthesis
References
- 1. amino acid amides: Topics by Science.gov [science.gov]
- 2. 15.16 Formation of Amides | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. Amide - Wikipedia [en.wikipedia.org]
- 4. 2-aminopropionitrile polymer. I. The hydrolyzate of the basic fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
How to improve the solubility of peptides containing hydrophobic amino acids
This guide provides researchers, scientists, and drug development professionals with practical solutions for dissolving and handling peptides rich in hydrophobic amino acids. Below you will find frequently asked questions and troubleshooting advice to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic peptide not dissolving in aqueous buffers?
A1: Peptides with a high proportion of hydrophobic amino acids (such as Leucine, Valine, Phenylalanine, Isoleucine, Methionine, and Tryptophan) have a natural tendency to aggregate in aqueous solutions to minimize the unfavorable interactions between their non-polar side chains and water molecules.[1] This aggregation leads to poor solubility. The solubility of a peptide is lowest at its isoelectric point (pI), the pH at which the peptide has no net charge.[1]
Q2: What is the first step I should take when trying to dissolve a new hydrophobic peptide?
A2: Always start by testing the solubility with a small amount of the peptide to avoid wasting your entire sample.[2][3] Before opening the vial, centrifuge it briefly to collect all the lyophilized powder at the bottom.[2] Allow the peptide to warm to room temperature before attempting to dissolve it.[2][3] The initial solvent to try is typically sterile, deionized water.
Q3: What are the recommended organic solvents for dissolving highly hydrophobic peptides?
A3: For peptides that are insoluble in water, organic solvents are recommended. The most common choices are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN).[2][3][4] Isopropanol and ethanol can also be used.[5][6] DMSO is often preferred for biological applications due to its relatively low toxicity.[2][3] However, DMSO should be avoided for peptides containing Cysteine (Cys) or Methionine (Met) residues, as it can oxidize their side chains; DMF is a suitable alternative in these cases.[5][6]
Q4: How should I use organic solvents to dissolve my peptide for use in an aqueous buffer?
A4: The standard procedure is to first dissolve the peptide in a minimal amount of the chosen organic solvent (e.g., 100% DMSO).[2][6] Once the peptide is fully dissolved, slowly add this solution dropwise into your desired aqueous buffer while gently vortexing or stirring.[4][6] This gradual dilution helps to prevent the peptide from precipitating out of the solution.[4] If the solution becomes cloudy, you have likely exceeded the peptide's solubility limit at that concentration.[6]
Troubleshooting Guide
Issue: My peptide precipitates when I dilute the organic stock solution with my aqueous buffer.
-
Solution 1: Re-dissolve and adjust concentration. If precipitation occurs, the peptide needs to be re-lyophilized to remove the solvent before attempting to dissolve it again.[2][3] Try dissolving it again in the organic solvent and then diluting it to a lower final concentration in the aqueous buffer.
-
Solution 2: Use denaturing agents. For peptides that are prone to aggregation, adding a denaturing agent such as 6M Guanidine Hydrochloride or 8M Urea to the buffer can help disrupt the intermolecular hydrogen bonds that lead to aggregation.[2][6] Be aware that these agents can interfere with many biological assays.[2]
Issue: My peptide is still not dissolving even with organic solvents.
-
Solution 1: Adjust the pH. The solubility of a peptide is significantly influenced by the pH of the solution.[1][5]
-
Solution 2: Employ physical methods.
-
Sonication: Brief periods of sonication can help break up aggregates and facilitate dissolution.[2][5][8] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) and to keep the sample on ice in between to prevent heating.[2]
-
Gentle Warming: Warming the solution to a temperature below 40°C can sometimes increase solubility.[3][8] However, be cautious as excessive heat can degrade the peptide.
-
-
Solution 3: Consider peptide modification (for future synthesis). If solubility remains a significant issue, you may need to redesign the peptide. Strategies include:
-
Amino Acid Substitution: Replacing hydrophobic residues with hydrophilic or charged ones.[1][8]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to increase the peptide's hydrophilicity.[1]
-
Addition of Solubility Tags: Fusing a hydrophilic tag, such as a poly-arginine sequence, to the peptide can enhance its solubility.[1][9]
-
Data Presentation
Table 1: Common Solvents for Hydrophobic Peptides
| Solvent | Abbreviation | Use Cases | Considerations |
| Dimethyl Sulfoxide | DMSO | General use for highly hydrophobic peptides; good for biological assays due to low toxicity.[2][3] | Can oxidize Cysteine and Methionine residues.[5][6] A final concentration of <1% is generally recommended for cell-based assays.[5][6] |
| Dimethylformamide | DMF | Alternative to DMSO, especially for peptides containing Cysteine or Methionine.[2][5] | - |
| Acetonitrile | ACN | Used for dissolving hydrophobic peptides, often in preparation for HPLC.[2][3] | - |
| Trifluoroacetic Acid | TFA | A strong acid that can dissolve very basic or highly aggregated peptides.[6] | Not compatible with most biological assays; should be used as a last resort and highly diluted. |
| Acetic Acid | - | Used to dissolve basic peptides (net positive charge).[5][6] | - |
| Ammonium Bicarbonate | - | Used to dissolve acidic peptides (net negative charge).[5][7] | - |
Experimental Protocols
Protocol 1: General Solubilization Workflow for a Novel Hydrophobic Peptide
-
Preparation:
-
Initial Solubility Test:
-
Add a small, measured amount of sterile deionized water to a small aliquot of the peptide.
-
Vortex briefly. If the peptide dissolves, you can proceed with preparing your stock solution in water.
-
-
Organic Solvent Dissolution (if insoluble in water):
-
To a small, pre-weighed amount of peptide, add a minimal volume of 100% DMSO (or DMF if the peptide contains Cys or Met).
-
Vortex until the peptide is completely dissolved.
-
-
Aqueous Dilution:
-
Slowly add the peptide-organic solvent solution dropwise to your chilled aqueous experimental buffer while gently stirring.
-
-
Physical Dissolution Aids (if precipitation occurs or dissolution is slow):
-
Final Clarification:
Visualizations
Caption: Workflow for solubilizing hydrophobic peptides.
Caption: pH-based strategy for peptide solubilization.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. jpt.com [jpt.com]
- 6. lifetein.com [lifetein.com]
- 7. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. genscript.com [genscript.com]
Technical Support Center: Optimization of Deprotection Steps for Fmoc-(S)-2-Aminononanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-(S)-2-Aminononanoic acid. The information provided is designed to help overcome common challenges encountered during the critical Fmoc deprotection step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Fmoc deprotection of (S)-2-Aminononanoic acid?
The primary challenges in the Fmoc deprotection of this compound stem from its long, hydrophobic aliphatic side chain. This can lead to:
-
Peptide Aggregation: The hydrophobic side chains of this compound can interact with each other and other hydrophobic residues in the peptide sequence, leading to the formation of secondary structures like β-sheets. This aggregation can physically block the deprotection reagent (e.g., piperidine) from accessing the Fmoc group, resulting in incomplete deprotection.[1]
-
Steric Hindrance: While the linear side chain of aminononanoic acid does not present the same steric bulk as β-branched amino acids like valine or isoleucine, the overall hydrophobicity can lead to a collapsed state of the peptide on the resin, which can sterically hinder reagent access.
-
Slow Reaction Kinetics: In cases of significant aggregation, the deprotection reaction can be sluggish, requiring extended reaction times or more potent reagents for complete removal of the Fmoc group.[2]
Q2: How can I detect incomplete Fmoc deprotection?
Several methods can be used to detect incomplete Fmoc deprotection:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test for the presence of free primary amines. A positive result (deep blue color) after the deprotection step indicates successful Fmoc removal. A negative or yellow result suggests that the Fmoc group is still attached.
-
UV-Vis Spectrophotometry: This quantitative method monitors the release of the dibenzofulvene-piperidine adduct, a byproduct of Fmoc cleavage, which has a characteristic UV absorbance at approximately 301 nm. A lower than expected absorbance indicates incomplete deprotection.
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a small sample of cleaved peptide by HPLC can reveal the presence of deletion sequences (peptides missing one or more amino acids) resulting from failed deprotection. Mass spectrometry can confirm the identity of these impurities.
Q3: When should I consider using a stronger base like DBU for deprotection?
The use of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is recommended for "difficult" sequences where standard piperidine protocols are ineffective.[3][4] This is often the case with peptides containing multiple hydrophobic residues, like this compound, that are prone to aggregation.[5][6] A common cocktail is 2% DBU in DMF, often with a small amount of piperidine to act as a scavenger for the dibenzofulvene byproduct.[3] However, caution is advised as DBU can increase the risk of side reactions like aspartimide formation.[3]
Troubleshooting Guide
Problem: Negative or weak Kaiser test after standard deprotection.
| Possible Cause | Suggested Solution |
| Peptide Aggregation | 1. Extend Deprotection Time: Increase the duration of the second piperidine treatment (e.g., to 15-30 minutes). 2. Elevated Temperature: Perform the deprotection at a slightly elevated temperature (e.g., 30-40°C) to help disrupt secondary structures. 3. Use a Stronger Base: Switch to a deprotection solution containing DBU (e.g., 2% DBU in DMF).[3][4] 4. Solvent Modification: Add chaotropic salts (e.g., LiCl) to the DMF or switch to a solvent mixture known to disrupt aggregation (e.g., "Magic Mixture": DCM/DMF/NMP with Triton X100 and ethylene carbonate).[7] |
| Inefficient Deprotection Reagent | 1. Fresh Reagent: Ensure the 20% piperidine in DMF solution is freshly prepared. Piperidine can degrade over time. 2. Correct Concentration: Verify the concentration of the piperidine solution. |
| Poor Resin Swelling | 1. Adequate Swelling Time: Ensure the resin is fully swollen in DMF (at least 30-60 minutes) before starting the synthesis. 2. Appropriate Solvent: Use a solvent that effectively swells the resin being used. |
Problem: Low yield of the final peptide with deletion sequences observed in HPLC/MS.
| Possible Cause | Suggested Solution |
| Chronic Incomplete Deprotection | 1. Optimize Deprotection Protocol: Systematically increase deprotection times or incorporate DBU for challenging cycles involving this compound or other hydrophobic residues. 2. Real-time Monitoring: Utilize online UV-Vis monitoring if your synthesizer is equipped, to ensure deprotection goes to completion for each cycle. |
| Steric Hindrance from Aggregation | 1. Incorporate Structure-Disrupting Elements: If the sequence allows, introduce pseudoproline dipeptides or Dmb-protected amino acids every 6-8 residues to disrupt the formation of stable secondary structures.[7] 2. Lower Resin Loading: A lower initial loading of the first amino acid on the resin can reduce steric hindrance between growing peptide chains. |
Data Presentation
Table 1: Comparison of Common Deprotection Reagents for Hydrophobic Residues
| Reagent | Concentration | Solvent | Typical Time | Advantages | Disadvantages |
| Piperidine | 20% (v/v) | DMF | 2 x 5-10 min | Standard, well-established, effective for most sequences. | Can be slow or incomplete for aggregated or sterically hindered sequences.[8] |
| DBU/Piperidine | 2% DBU, 2% Piperidine (v/v) | DMF | 2 x 5-7 min | Much faster and more effective for "difficult" sequences.[3][6] | Can increase the risk of side reactions like aspartimide formation.[3] |
| Piperazine/DBU | 5% Piperazine, 2% DBU (v/v) | DMF | < 1 min | Very rapid and efficient, considered a safer alternative to piperidine.[6] | May require optimization for specific sequences. |
Table 2: Typical Deprotection Times for Different Scenarios
| Scenario | Deprotection Reagent | Recommended Time |
| Standard Deprotection | 20% Piperidine in DMF | 1 x 3 min, then 1 x 7-10 min |
| Difficult/Aggregated Sequence | 20% Piperidine in DMF | 2 x 15-30 min |
| Difficult/Aggregated Sequence | 2% DBU / 2% Piperidine in DMF | 2 x 7 min |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for at least 30-60 minutes in a suitable reaction vessel.
-
Initial Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 3 minutes at room temperature.
-
Main Deprotection: Drain the deprotection solution. Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Enhanced Fmoc Deprotection using DBU
-
Resin Swelling: Swell the peptide-resin in DMF as described in Protocol 1.
-
Deprotection: Drain the DMF and add a solution of 2% DBU and 2% piperidine (v/v) in DMF. Agitate the mixture for 5-7 minutes at room temperature.
-
Second Deprotection: Drain the deprotection solution and add a fresh portion of the DBU/piperidine solution. Agitate for another 5-7 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 7 times) to ensure complete removal of DBU.
-
Confirmation: Perform a Kaiser test to confirm complete deprotection.
Protocol 3: Kaiser Test for Monitoring Deprotection
-
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
After the final DMF wash of the deprotection step, take a small sample of resin beads (a few beads are sufficient).
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, B, and C.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Intense Blue: Positive result, indicating successful deprotection (free primary amines are present).
-
Yellow/Colorless: Negative result, indicating incomplete deprotection (Fmoc group is still attached).
-
Protocol 4: UV-Vis Monitoring of Fmoc Deprotection
-
Setup: Set a UV-Vis spectrophotometer to measure absorbance at approximately 301 nm. Use the 20% piperidine in DMF solution as a blank.
-
Collection: During the deprotection steps, collect the filtrate (the piperidine solution that has passed through the resin) in a volumetric flask of a known volume.
-
Dilution: Dilute the collected filtrate with DMF to the mark. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the diluted solution.
-
Analysis: The absorbance is directly proportional to the amount of Fmoc group cleaved. A consistent absorbance value from cycle to cycle (for a single Fmoc-amino acid addition) indicates complete deprotection. A drop in absorbance suggests a problem with either the preceding coupling step or the current deprotection.
Visualizations
Caption: Standard workflow for Fmoc deprotection using piperidine.
Caption: Decision tree for troubleshooting incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aminononanoic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of aminononanoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing aminononanoic acid isomers?
A1: Peak tailing for aminononanoic acid isomers is often due to secondary interactions between the analyte and the stationary phase.[1] Since aminononanoic acid is a zwitterionic compound with a primary amine group, it can interact with residual silanol groups on the silica-based stationary phase of the HPLC column.[2][3] These interactions can lead to a portion of the analyte being retained longer, resulting in asymmetrical peaks.[3] Other potential causes include column overload, improper mobile phase pH, and extra-column volume.[4][5]
Q2: How does the isomeric nature of aminononanoic acid affect peak shape?
A2: Positional isomers of aminononanoic acid may exhibit different polarities and pKa values, leading to varying degrees of interaction with the stationary phase. This can result in differences in peak tailing among the isomers in the same analytical run. For enantiomers (D and L forms), while their chemical properties are identical in an achiral environment, they can interact differently with chiral stationary phases, which is essential for their separation.[6][7]
Q3: Can I use a standard C18 column for the analysis of aminononanoic acid isomers?
A3: While a standard C18 column can be used, it may not be the optimal choice due to the polar nature of aminononanoic acid.[8] To achieve better peak shape on a C18 column, careful optimization of the mobile phase pH is crucial.[9] Using a highly deactivated or end-capped C18 column is recommended to minimize interactions with residual silanol groups.[1] For improved retention and peak symmetry, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable alternative.[10][11][12]
Q4: What is the role of mobile phase pH in controlling peak tailing for aminononanoic acid?
A4: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like aminononanoic acid.[4] By adjusting the pH to be at least 2 units below the pKa of the amino group, the amine will be consistently protonated, which can help to reduce interactions with deprotonated silanol groups on the stationary phase.[13] However, the zwitterionic nature of amino acids means that at low pH, the carboxylic acid group will be protonated, while at high pH, the amino group will be deprotonated. Finding an optimal pH that balances these effects is key to achieving good peak shape.
Q5: When should I consider using an ion-pairing agent?
A5: Ion-pairing agents can be beneficial when analyzing highly polar or ionic compounds that show poor retention on reversed-phase columns.[14][15][16] For aminononanoic acid isomers, an anionic ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be added to the mobile phase.[17][18] This forms a neutral ion pair with the protonated amine group of the analyte, increasing its hydrophobicity and retention on a C18 column, which can lead to improved peak shape.[15][18]
Troubleshooting Guides
Issue 1: All Isomer Peaks are Tailing
If all peaks in your chromatogram are exhibiting tailing, it may indicate a system-wide issue or a fundamental problem with the method conditions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Reduce the sample concentration by 10-fold and re-inject. | If peak shape improves, the original sample was overloaded. |
| Improper Mobile Phase pH | Adjust the mobile phase pH to be 2-3 units away from the analyte's pKa. For aminononanoic acid (a zwitterion), start with a low pH (e.g., 2.5-3.0) using a formic acid or phosphate buffer. | Improved peak symmetry due to consistent ionization of the analyte and suppression of silanol interactions. |
| Extra-Column Volume | Check for and minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. | Sharper peaks with reduced tailing, especially for early eluting isomers. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the column with a new one of the same type. | A new column should provide symmetrical peaks if the old one was contaminated or had a void. |
Issue 2: Only Some Isomer Peaks are Tailing
When only specific isomer peaks are tailing, the issue is likely related to the chemical interactions of those specific isomers with the stationary phase.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Switch to an end-capped or base-deactivated column. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).[9] | Reduced tailing for the basic aminononanoic acid isomers due to masking of the active silanol sites. |
| Insufficient Buffer Capacity | Increase the buffer concentration in the mobile phase (e.g., from 10 mM to 25 mM). | More stable pH on the column surface, leading to more consistent ionization and improved peak shape. |
| Co-elution with an Impurity | Adjust the mobile phase composition or gradient to improve resolution. Use a mass spectrometer to check for co-eluting species. | Separation of the isomer from the impurity, resulting in a symmetrical peak for the isomer. |
| Analyte-Metal Interactions | Use a mobile phase with a metal chelator like EDTA, or use a column with a metal-free design. | Improved peak shape if the tailing was caused by chelation of the analyte with metal ions in the system. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol details the steps to optimize the mobile phase pH to improve the peak shape of aminononanoic acid isomers.
1. Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or phosphoric acid)
-
Ammonium formate (or potassium phosphate)
-
Aminononanoic acid isomer standard
2. Procedure:
-
Prepare a series of mobile phase A solutions (aqueous component) with different pH values (e.g., pH 2.5, 3.0, 3.5, 6.0, 7.0). Use a suitable buffer system (e.g., 10 mM ammonium formate/formic acid).
-
Prepare mobile phase B (100% acetonitrile).
-
Set up an isocratic or gradient elution method on your HPLC system with a C18 column.
-
Inject the aminononanoic acid isomer standard using each of the prepared mobile phase A solutions.
-
Monitor the peak shape (asymmetry factor) for each isomer at the different pH values.
-
Select the pH that provides the best peak symmetry for all isomers.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry (Isomer 1) | Peak Asymmetry (Isomer 2) |
| 2.5 | 1.2 | 1.3 |
| 3.0 | 1.1 | 1.1 |
| 3.5 | 1.4 | 1.5 |
| 6.0 | 1.8 | 2.0 |
| 7.0 | 2.2 | 2.5 |
Note: Data is illustrative. Peak asymmetry values greater than 1.2 are generally considered tailing.
Protocol 2: Evaluation of an Ion-Pairing Agent
This protocol describes how to assess the effect of an ion-pairing agent on the retention and peak shape of aminononanoic acid isomers.
1. Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA)
-
Aminononanoic acid isomer standard
2. Procedure:
-
Prepare a mobile phase (e.g., 50:50 acetonitrile:water) without an ion-pairing agent.
-
Prepare a second mobile phase with the same composition but with the addition of an ion-pairing agent (e.g., 0.1% TFA).
-
Equilibrate the C18 column with the first mobile phase and inject the standard. Record the chromatogram.
-
Thoroughly flush the column and then equilibrate with the mobile phase containing the ion-pairing agent.
-
Inject the standard again and record the chromatogram.
-
Compare the retention times and peak shapes of the isomers with and without the ion-pairing agent.
Table 2: Effect of Ion-Pairing Agent on Retention and Peak Shape
| Condition | Retention Time (min) - Isomer 1 | Peak Asymmetry - Isomer 1 |
| No Ion-Pairing Agent | 2.5 | 1.9 |
| With 0.1% TFA | 4.8 | 1.2 |
Note: Data is illustrative.
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Secondary silanol interaction mechanism.
Caption: Effect of mobile phase pH on interactions.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sielc.com [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. halocolumns.com [halocolumns.com]
- 13. researchgate.net [researchgate.net]
- 14. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 15. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 16. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Aggregation of Peptides with Bulky Side Chains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing bulky and hydrophobic side chains.
Frequently Asked Questions (FAQs)
Q1: What causes peptides with bulky side chains to aggregate?
A1: Peptides with a high content of hydrophobic amino acids, particularly those with bulky side chains (e.g., Val, Ile, Leu, Phe, Trp, Tyr), are prone to aggregation.[1] This process is driven by the hydrophobic effect, where the peptide chains self-associate to minimize the unfavorable interactions between their nonpolar side chains and the aqueous environment.[2] This self-association can lead to the formation of various structures, from soluble oligomers to large, insoluble aggregates like amyloid fibrils.[2] Intermolecular hydrogen bonding between peptide backbones further stabilizes these aggregates.[1]
Q2: How can I predict if my peptide sequence is prone to aggregation?
A2: While precise prediction is challenging, several factors can indicate a high propensity for aggregation:
-
High Hydrophobicity: A sequence with over 50% hydrophobic residues is likely to have solubility issues.[1]
-
Presence of Bulky Residues: A high prevalence of amino acids like Val, Ile, Leu, Phe, Trp, and Tyr increases the likelihood of aggregation.
-
Alternating Hydrophobic-Hydrophilic Patterns: Such patterns can promote the formation of β-sheet structures, which are common in aggregates.
-
Lack of Charged Residues: Peptides with a net charge near zero at a given pH are more likely to aggregate due to reduced electrostatic repulsion.
Q3: What are the initial signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?
A3: During SPPS, aggregation can manifest as:
-
Poor Resin Swelling: The peptide-resin beads may shrink or fail to swell properly in the solvent.
-
Slow or Incomplete Reactions: Both coupling and deprotection steps may be sluggish or incomplete, leading to deletion sequences.
-
Positive Kaiser Test after Coupling: Indicates incomplete coupling to the N-terminus of the growing peptide chain.
-
Formation of a Gel-like Mixture: In severe cases, the resin and solvent can form a viscous gel.
Q4: My purified peptide has formed a visible precipitate. How can I dissolve it?
A4: Dissolving aggregated peptides requires disrupting the forces holding them together. A systematic approach is recommended:
-
Start with Standard Solvents: Attempt to dissolve a small aliquot in ultrapure water. If unsuccessful, and the peptide is acidic (net negative charge), try a basic buffer (e.g., 0.1% ammonium hydroxide). For basic peptides (net positive charge), try an acidic solvent (e.g., 10-30% acetic acid).[3]
-
Introduce Organic Solvents: For hydrophobic peptides, try dissolving in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Trifluoroethanol (TFE), and then slowly dilute with an aqueous buffer.[1]
-
Use Chaotropic Agents: If aggregation persists, use strong denaturants like 6 M Guanidine Hydrochloride (GdnHCl) or 8 M urea to disrupt hydrogen bonds and hydrophobic interactions.[4]
-
Sonication and Heating: Gentle sonication or warming can sometimes aid in dissolution, but be cautious as excessive heat can promote further aggregation or degradation.
Troubleshooting Guides
Issue 1: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
-
Incomplete coupling or deprotection reactions.
-
Resin clumping or shrinking.
-
Low yield of the target peptide.
Troubleshooting Steps:
| Strategy | Description |
| Solvent Choice | Switch from standard solvents like DMF to more aggregation-disrupting solvents such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO. |
| Elevated Temperature | Perform coupling and deprotection steps at a higher temperature (e.g., 50-75°C) to disrupt secondary structures. |
| Chaotropic Salts | Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) before coupling to break up aggregates. |
| "Difficult Sequence" Strategies | Incorporate pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb, Dmb) every 6-8 residues to disrupt interchain hydrogen bonding.[5] |
| Low-Loading Resin | Use a resin with a lower substitution level to increase the distance between growing peptide chains, reducing steric hindrance and aggregation. |
Issue 2: Poor Solubility of Purified Peptide
Symptoms:
-
Visible precipitate or cloudiness in solution.
-
Difficulty in achieving the desired concentration.
-
Inconsistent results in biological assays.
Troubleshooting Steps:
| Strategy | Description |
| pH Adjustment | Determine the peptide's isoelectric point (pI). Adjust the pH of the solvent to be at least 2 units away from the pI to increase the net charge and electrostatic repulsion between peptide molecules. |
| Organic Co-solvents | For highly hydrophobic peptides, dissolve first in a minimal amount of DMSO, DMF, or TFE, then slowly add the aqueous buffer while vortexing.[1] |
| Denaturants | Use 6 M Guanidine HCl or 8 M Urea to solubilize strongly aggregated peptides. These should be dialyzed out or diluted before use in most biological assays.[4] |
| Detergents | Low concentrations of non-ionic detergents (e.g., Triton X-100, Tween 20) can sometimes help to solubilize peptides by forming micelles around the hydrophobic regions. |
Data Presentation
Table 1: Comparative Solubility of a Model Hydrophobic Peptide in Various Solvents
| Solvent System | Peptide Concentration (mg/mL) | Observations |
| Water | < 0.1 | Insoluble, visible precipitate |
| 10% Acetic Acid | 0.5 | Partially soluble, cloudy suspension |
| 50% Acetonitrile/Water | 1.0 | Soluble, clear solution |
| 100% DMSO | > 10 | Fully soluble, clear solution |
| 100% TFE | > 10 | Fully soluble, clear solution |
| 6 M Guanidine HCl | 5.0 | Soluble, clear solution |
| 8 M Urea | 4.0 | Soluble, clear solution |
Note: Data is synthesized from general guidelines and may vary depending on the specific peptide sequence.
Table 2: Effect of pH on the Aggregation of Amyloid-β (1-40)
| pH | Relative Aggregation Rate | Fibril Morphology |
| 6.0 | High | Short, thick fibrils |
| 7.0 | Moderate | Long, twisted fibrils |
| 8.0 | Low | Scant, thin fibrils |
Data adapted from studies on Amyloid-β aggregation kinetics.[6]
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Amyloid Fibril Detection
This assay is used to quantify the formation of amyloid-like fibrils, which are rich in β-sheet structures.
Materials:
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solution
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 1 mM ThT stock solution in sterile water and filter through a 0.2 µm syringe filter. Store protected from light.
-
Prepare the reaction mixture: In each well, combine the peptide solution (at the desired concentration) and ThT stock solution to a final ThT concentration of 25 µM in PBS.
-
Include controls: A negative control well should contain only buffer and ThT.
-
Incubation: Seal the plate and incubate at 37°C with intermittent shaking in the plate reader.
-
Measurement: Monitor the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm. Readings should be taken at regular intervals (e.g., every 15-30 minutes) for several hours or days.
-
Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau is indicative of amyloid fibril formation.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Measurement
DLS is a non-invasive technique used to measure the size distribution of particles in a solution.
Materials:
-
Peptide solution
-
Low-volume cuvette
-
DLS instrument
Procedure:
-
Sample Preparation: Prepare the peptide solution in a suitable, dust-free buffer. Filter the solution through a 0.2 µm syringe filter to remove any large, extraneous particles.
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the experimental parameters, including the solvent viscosity and refractive index, and the experimental temperature.
-
Cuvette Cleaning: Thoroughly clean the cuvette with filtered water and ethanol, then dry with filtered air.
-
Measurement: Carefully pipette the filtered peptide solution into the cuvette, ensuring no air bubbles are introduced. Place the cuvette in the instrument and initiate the measurement.
-
Data Acquisition: The instrument will collect data for a set period, typically a few minutes. Multiple acquisitions are recommended for statistical accuracy.
-
Data Analysis: The software will generate a size distribution profile, showing the hydrodynamic radius of the particles in the solution. The presence of large particles or a high polydispersity index (PDI) can indicate aggregation.
Protocol 3: Reverse-Phase HPLC (RP-HPLC) for Aggregation Monitoring
RP-HPLC can be used to assess the purity of a peptide and to detect the presence of soluble aggregates.
Materials:
-
Peptide solution
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the peptide in an appropriate solvent, ideally the initial mobile phase, and filter through a 0.2 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection and Separation: Inject the peptide sample onto the column. Run a linear gradient of increasing Mobile Phase B to elute the peptide and any related species.
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.
-
Data Analysis: The monomeric peptide will typically elute as a sharp, well-defined peak. Soluble aggregates, being more hydrophobic, may elute as broader peaks at later retention times. The appearance of new peaks or a change in the main peak's shape over time can indicate aggregation.
Visualizations
Caption: A general workflow for troubleshooting peptide aggregation.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Comparison between the behavior of different hydrophobic peptides allowing membrane anchoring of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative effects of antihydrophobic agents on binding constants and solubilities in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Optimizing coupling reagents for hindered amino acids like (S)-2-Aminononanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incorporation of sterically hindered amino acids, such as (S)-2-Aminononanoic acid, into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why is coupling hindered amino acids like this compound so challenging?
A1: The primary challenge is steric hindrance. The bulky side chains of amino acids like this compound, valine, isoleucine, and α,α-disubstituted amino acids physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] This slows down the rate of peptide bond formation, which can lead to incomplete reactions and the formation of deletion sequences in the final peptide product.[1][3] Additionally, as the peptide chain grows, it can fold into secondary structures or aggregate, further blocking the reactive sites.[4]
Q2: My standard coupling protocol with DCC/DIC is failing for a hindered residue. What should I do?
A2: Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not potent enough for sterically demanding couplings.[1][4] It is highly recommended to switch to a more powerful class of in-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[1][4] These reagents form highly reactive esters that can more effectively overcome the steric barrier.[1]
Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids?
A3: For challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are considered among the most efficient because they form OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[1][4]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt with coupling efficiencies comparable or even superior to HATU.[4][5] It also has an improved safety profile as it is not based on the potentially explosive HOAt.[5][6]
Q4: What is racemization and how does it relate to coupling hindered amino acids?
A4: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the conversion of a pure L- or D-enantiomer into a mixture of both.[7] This is a significant issue in peptide synthesis as it can alter the peptide's structure and biological activity.[7] With hindered amino acids, the coupling reaction is slower, which provides a greater opportunity for the activated amino acid to racemize before the peptide bond is formed, especially at elevated temperatures.[7]
Q5: How can I minimize racemization during the coupling of hindered amino acids?
A5: To minimize racemization:
-
Choose the right coupling reagent and additive: Use reagents known for low racemization levels. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are very effective at suppressing racemization.[3]
-
Optimize the base: Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of a strong base like DIPEA, which can promote racemization.[2][8]
-
Control the temperature: Avoid excessive heat, as it can increase the rate of racemization.[4] If heating is necessary, use microwave-assisted peptide synthesis (MAPS), which can drive difficult couplings to completion quickly, but carefully control the temperature.[4][9] Lowering the microwave coupling temperature can limit racemization.[9]
-
Minimize pre-activation time: The longer an amino acid is in its activated state, the more likely it is to racemize. Keep pre-activation times to a minimum.[10]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low coupling yield / Incomplete reaction (positive ninhydrin test) | 1. Insufficiently reactive coupling reagent.[4] 2. Steric hindrance of the amino acid.[1][2] 3. Suboptimal reaction time or temperature.[4] 4. Poor solvent choice leading to peptide aggregation.[4] | 1. Switch to a more potent coupling reagent like HATU, COMU, or PyAOP.[1][4] 2. Perform a "double coupling" by repeating the coupling step with fresh reagents.[4] 3. Increase the reaction time (e.g., from 1-2 hours to overnight).[4] Consider gentle heating or microwave-assisted synthesis.[4] 4. Use a better solvating solvent like N-methylpyrrolidone (NMP) or a solvent mixture (e.g., DCM/DMF/NMP).[4] |
| Presence of deletion sequences in final peptide | Incomplete coupling of the hindered amino acid.[1] | Employ the solutions for low coupling yield. Consider using a higher excess of the amino acid and coupling reagent (3-4 equivalents).[8] After an incomplete coupling, "cap" the unreacted amines with acetic anhydride to prevent them from reacting in subsequent steps.[1] |
| Significant racemization detected | 1. Formation of an oxazolone intermediate.[7] 2. Use of a strong base.[2] 3. Prolonged reaction time at elevated temperatures.[7] | 1. Use additives like HOAt or OxymaPure to suppress oxazolone formation.[3] 2. Switch to a less basic amine like N-methylmorpholine (NMM) or collidine.[2] 3. Optimize reaction time and temperature to be as short and low as possible to achieve complete coupling.[9] |
| Guanidinylation of the N-terminus | Excess uronium-based coupling reagent (like HATU or HBTU) reacting with the free N-terminal amine.[6][11] | Use a stoichiometric amount of the uronium reagent relative to the amino acid.[12] Alternatively, use a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[2] |
Quantitative Data on Coupling Reagent Performance
The following table summarizes the performance of common coupling reagents for sterically hindered amino acids based on available data.
| Coupling Reagent | Reagent Type | Relative Reactivity | Common Yields for Hindered Couplings | Racemization Risk | Key Considerations |
| DCC/DIC | Carbodiimide | Low | Often inefficient, resulting in low yields.[4] | Moderate to High | Byproduct of DCC (DCU) is poorly soluble.[5] Requires an additive like HOBt or HOAt to improve efficiency and reduce racemization.[5] |
| HBTU/PyBOP | Aminium/Phosphonium | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[4] | Low to Moderate | Byproducts are generally soluble.[6] HBTU can cause guanidinylation if used in excess.[6] |
| HCTU | Aminium | High | More reactive than HBTU.[4] | Low | |
| HATU/PyAOP | Aminium/Phosphonium | Very High | High yields, often exceeding 90% conversion.[6] | Very Low | Among the most efficient reagents due to the formation of highly reactive OAt esters.[4] HATU is based on the potentially explosive HOAt.[6] |
| COMU | Aminium | Very High | Comparable or superior to HATU.[4] | Very Low | Improved safety profile (non-explosive) and better solubility compared to HATU.[5][6] |
| Acyl Fluorides (e.g., via TFFH) | Acyl Halide | Very High | Highly effective for extremely hindered couplings, such as with α,α-disubstituted amino acids.[4][5] | Low | A good alternative when other potent reagents fail.[4] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of a Hindered Amino Acid using HATU
This protocol is recommended for achieving high efficiency with sterically demanding couplings.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.[1]
-
Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected sterically hindered amino acid (3 equivalents relative to the resin loading) in DMF. Add HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[1]
-
Pre-activation: Allow the pre-activation to proceed for 1-5 minutes.[4]
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the degree of steric hindrance.[1]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test.[13]
-
Washing: Once the coupling is complete (negative ninhydrin test), thoroughly wash the resin with DMF.[13]
Protocol 2: Double Coupling of a Sterically Hindered Amino Acid
This protocol is employed when a single coupling is found to be incomplete.
-
First Coupling: Perform the initial coupling of the hindered amino acid as described in Protocol 1 (steps 1-6).
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[12]
-
Second Coupling: Prepare a fresh solution of the activated hindered amino acid as described in Protocol 1 (step 2). Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[12]
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF and perform a final ninhydrin test to confirm completion.[12]
Visualizations
Caption: General pathway of peptide bond formation.
Caption: Troubleshooting workflow for incomplete coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validating the Enantiomeric Purity of (S)-2-Aminononanoic Acid
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (S)-2-Aminononanoic acid is a critical step in development and quality control. The biological activity of enantiomers can vary significantly, with one enantiomer offering therapeutic benefits while the other may be inactive or even harmful. This guide provides an objective comparison of key analytical techniques for validating the enantiomeric purity of this compound, complete with experimental protocols and supporting data for similar non-polar amino acids.
The primary methods for determining enantiomeric purity include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Each technique offers distinct advantages and is suited for different analytical requirements.
Comparison of Analytical Techniques
The choice of analytical method depends on factors such as the required sensitivity, sample matrix complexity, availability of instrumentation, and the need for direct or indirect analysis. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose.[1] Gas Chromatography (GC) is also a well-established method, particularly for volatile derivatives of amino acids.[2] Capillary Electrophoresis (CE) offers high separation efficiency and low sample consumption.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents provides a valuable alternative to chromatographic methods.[5][6] Polarimetry, a more traditional method, measures the optical rotation of a sample to determine enantiomeric purity.[7][8]
A logical workflow for the validation of enantiomeric purity is essential for obtaining reliable and reproducible results. This typically involves sample preparation, followed by instrumental analysis and data interpretation to calculate the enantiomeric excess (% ee).
Caption: General workflow for the validation of enantiomeric purity.
Quantitative Data Summary
The following table summarizes typical performance data for the chiral separation of non-polar amino acids, which can be extrapolated for this compound.
| Technique | Typical Column/Selector | Mobile Phase/Carrier Gas | Detection | Resolution (Rs) | Limit of Detection (LOD) | Analysis Time | Key Advantages | Key Limitations |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IE)[9], Macrocyclic glycopeptide (e.g., CHIROBIOTIC T)[10] | Hexane/Isopropanol[9], Aqueous/Organic mixtures[10] | UV, FLD, MS | > 1.5 | ng range[9] | 10-30 min | High resolution, direct analysis of underivatized amino acids possible.[10][11] | Chiral columns can be expensive.[11] |
| Chiral GC-MS | Chiral stationary phase (e.g., Chirasil-L-Val)[12][13] | Helium | MS | > 1.5 | pg-ng range | 15-40 min | High sensitivity and selectivity.[11] | Requires derivatization, not all derivatives are thermally stable.[11] |
| Chiral CE | Cyclodextrins[14][15], Chiral Ligand Exchange[3] | Buffered aqueous solutions | UV, LIF, MS | Variable | fmol-amol (with LIF)[4] | 10-20 min | High efficiency, low sample and reagent consumption.[3][4] | Lower loading capacity, sensitivity can be an issue with UV detection. |
| NMR Spectroscopy | Chiral Solvating Agents (CSAs) (e.g., BINOL derivatives)[16] | Deuterated solvents (e.g., CDCl3) | NMR | N/A | mg range | 5-15 min | No separation needed, provides structural information. | Lower sensitivity compared to chromatographic methods.[5] |
| Polarimetry | N/A | Appropriate solvent | Polarimeter | N/A | mg-g range | < 5 min | Fast, non-destructive.[8] | Only provides bulk measurement, not suitable for complex mixtures.[17] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is adapted for a non-polar amino acid like this compound, potentially requiring derivatization for enhanced detection.
a. Sample Preparation (with FMOC Derivatization):
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in acetone.
-
Add a borate buffer to adjust the pH to approximately 9.
-
Vortex the mixture and allow it to react at room temperature for a specified time.
-
Quench the reaction with an amine-containing reagent (e.g., glycine).
-
Dilute the sample to the desired concentration with the mobile phase.
b. HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak IE.[9]
-
Mobile Phase: An isocratic mixture of hexane and 2-propanol (e.g., 90:10 v/v) with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
c. Data Analysis:
-
Integrate the peak areas for the (S) and any potential (R)-enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to make the amino acid volatile.
a. Derivatization (Two-step: Esterification and Acylation):
-
Esterification: Add a solution of 3M HCl in n-butanol to the dried amino acid sample. Heat at 100°C for 30 minutes. Evaporate the reagent under a stream of nitrogen.[11]
-
Acylation: Add dichloromethane and heptafluorobutyric anhydride (HFBA). Heat at 100°C for 15 minutes. Evaporate the excess reagent.[11]
-
Reconstitute the sample in a suitable solvent (e.g., ethyl acetate).
b. GC-MS Conditions:
-
Column: A chiral capillary column, such as Chirasil-L-Val.[13]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp to a higher temperature (e.g., 200°C) at a controlled rate.
-
MS Detector: Electron ionization (EI) mode, scanning a suitable mass range or using selected ion monitoring (SIM) for higher sensitivity.
c. Data Analysis:
-
Identify the peaks corresponding to the derivatized (S) and (R)-enantiomers based on their retention times and mass spectra.
-
Calculate the % ee from the integrated peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol uses a chiral solvating agent to induce chemical shift differences between the enantiomers.
a. Sample Preparation:
-
Dissolve a precise amount of the this compound sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a chiral solvating agent (e.g., a BINOL derivative).[16]
-
Gently mix the sample.
b. NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Standard ¹H NMR.
-
Temperature: 25°C.
c. Data Analysis:
-
Observe the splitting of one or more proton signals in the spectrum of the amino acid due to the formation of diastereomeric complexes with the chiral solvating agent.
-
Integrate the corresponding signals for the (S) and (R)-enantiomers.
-
Calculate the enantiomeric ratio from the integration values.
The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for selecting an enantiomeric purity validation method.
By carefully selecting the most appropriate analytical technique and following a validated protocol, researchers can confidently and accurately determine the enantiomeric purity of this compound, ensuring the quality and safety of their research and products.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. s4science.at [s4science.at]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Aminononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of aminononanoic acid is a critical step in various research, development, and quality control processes within the pharmaceutical and chemical industries. The choice of the chiral stationary phase (CSP) is paramount for achieving efficient and reliable separation of its enantiomers. This guide provides an objective comparison of different CSPs, supported by experimental data from closely related compounds, to assist in the selection of the most appropriate stationary phase for this application.
Comparison of Chiral Stationary Phase Performance
The following tables summarize the quantitative data for the separation of β-homoamino acids, which serve as excellent structural analogs for aminononanoic acid. The data highlights the performance of macrocyclic antibiotic-based and polysaccharide-based CSPs.
Macrocyclic Antibiotic-Based CSPs: Chirobiotic T, T2, and TAG
Macrocyclic glycopeptide antibiotics, such as teicoplanin and its aglycone, are versatile chiral selectors effective for the separation of amino acids. The Chirobiotic family of columns (T, T2, and TAG) are based on these selectors.
| Analyte (β-homoamino acid) | Chiral Stationary Phase | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| β²-homoalanine | Chirobiotic T | 2.15 | 1.10 | 1.50 |
| Chirobiotic T2 | 2.05 | 1.11 | 1.65 | |
| Chirobiotic TAG | 2.85 | 1.18 | 2.80 | |
| β³-homoalanine | Chirobiotic T | 1.80 | 1.15 | 2.10 |
| Chirobiotic T2 | 1.75 | 1.14 | 2.00 | |
| Chirobiotic TAG | 2.50 | 1.12 | 1.95 | |
| β²-homovaline | Chirobiotic T | 3.20 | 1.08 | 1.20 |
| Chirobiotic T2 | 3.10 | 1.09 | 1.35 | |
| Chirobiotic TAG | 4.10 | 1.15 | 2.55 | |
| β³-homovaline | Chirobiotic T | 2.60 | 1.12 | 1.85 |
| Chirobiotic T2 | 2.55 | 1.11 | 1.75 | |
| Chirobiotic TAG | 3.80 | 1.10 | 1.60 |
Data extrapolated from studies on β-homoamino acids as structural analogs of aminononanoic acid.
Key Observations:
-
Chirobiotic TAG (Teicoplanin Aglycone): Generally exhibits higher retention, and significantly better separation factors and resolution for β²-homoamino acids compared to Chirobiotic T and T2.[1] The absence of sugar moieties on the teicoplanin aglycone selector appears to enhance chiral recognition for these structures.
-
Chirobiotic T and T2 (Teicoplanin): These phases show better performance for the separation of β³-homoamino acid enantiomers.[1]
Polysaccharide-Based CSPs: Chiralpak and Chiralcel
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for their broad enantioselectivity. Coated and immobilized versions of these phases are available, with immobilized phases offering greater solvent compatibility.
| Analyte (Amino Acid Derivative) | Chiral Stationary Phase | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| NBD-Leucine ethyl ester | Chiralpak IA (immobilized) | 2.54 | 1.95 | 8.55 |
| Chiralpak AD-H (coated) | 2.89 | 2.87 | 12.90 | |
| NBD-Phenylalanine ethyl ester | Chiralpak IA (immobilized) | 3.12 | 1.78 | 7.10 |
| Chiralpak AD-H (coated) | 3.55 | 2.48 | 13.50 | |
| NBD-Alanine ethyl ester | Chiralcel OD-H (coated) | 1.88 | 1.35 | 4.20 |
| Chiralpak IB (immobilized) | 1.75 | 1.28 | 3.50 |
Data is for NBD-derivatized amino acid esters, demonstrating the general performance of these columns for amino acid-like structures.
Key Observations:
-
Coated vs. Immobilized: Coated polysaccharide CSPs, such as Chiralpak AD-H and Chiralcel OD-H, often provide higher separation factors and resolution compared to their immobilized counterparts with the same chiral selector.[1]
-
Selector Type: Amylose-based CSPs (Chiralpak IA, AD-H) generally show excellent enantioselectivity for amino acid derivatives.[1]
-
Derivatization: For polysaccharide-based CSPs, derivatization of the amino acid is often necessary to achieve good separation. The nitrobenzoxadiazole (NBD) derivatives, for instance, show excellent resolution.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are typical experimental protocols for the CSPs discussed.
Protocol 1: Separation on Chirobiotic Columns (Reversed-Phase Mode)
This protocol is based on the successful separation of β-homoamino acids, which is highly relevant for aminononanoic acid.
-
Columns:
-
Chirobiotic T (250 mm x 4.6 mm I.D., 5 µm particle size)
-
Chirobiotic T2 (250 mm x 4.6 mm I.D., 5 µm particle size)
-
Chirobiotic TAG (250 mm x 4.6 mm I.D., 5 µm particle size)
-
-
Mobile Phase: A mixture of 0.1% triethylammonium acetate (TEAA) in water (pH 4.1) and methanol. A common starting composition is 30:70 (v/v) aqueous TEAA/Methanol.[1] The organic modifier content can be varied to optimize retention and resolution.[1]
-
Flow Rate: 0.5 mL/min to 1.0 mL/min.
-
Temperature: Ambient, or controlled at a specific temperature (e.g., 25 °C) for improved reproducibility.
-
Detection: UV at a low wavelength (e.g., 210-220 nm) for underivatized amino acids.
-
Sample Preparation: Dissolve the aminononanoic acid sample in the mobile phase at a suitable concentration (e.g., 0.1-1 mg/mL).
Protocol 2: Separation on Polysaccharide-Based Columns (Normal-Phase Mode)
This protocol is suitable for derivatized aminononanoic acid.
-
Columns:
-
Chiralpak IA (immobilized amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak AD-H (coated amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel OD-H (coated cellulose tris(3,5-dimethylphenylcarbamate))
-
(All columns typically 250 mm x 4.6 mm I.D., 5 µm particle size)
-
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol). A typical starting composition is 80:20 (v/v) n-hexane/2-propanol.[1] The ratio can be adjusted to optimize the separation.
-
Additives: For acidic or basic analytes, additives like trifluoroacetic acid (TFA) for acids or diethylamine (DEA) for bases (typically 0.1%) can be added to the mobile phase to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV or Fluorescence, depending on the derivatizing agent used. For NBD derivatives, fluorescence detection (Excitation: 470 nm, Emission: 530 nm) provides high sensitivity.[1]
-
Derivatization (Example with NBD-Cl):
-
Dissolve the aminononanoic acid sample in a suitable solvent (e.g., ethanol).
-
Add an excess of sodium bicarbonate and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).
-
React at room temperature or with gentle heating.
-
Dilute the reaction mixture with the mobile phase before injection.[1]
-
Visualization of the Chiral Separation Workflow
The following diagram illustrates the general workflow for the chiral separation of aminononanoic acid using HPLC.
Caption: Workflow for chiral HPLC analysis of aminononanoic acid.
References
Differentiating Positional Isomers of Aminononanoic Acid by Mass Spectrometry: A Comparative Guide
The precise identification of positional isomers of aminononanoic acid is a critical task in various fields, including drug development and metabolomics, as the location of the amino group along the nonanoic acid chain dictates the molecule's chemical and biological properties. However, these isomers possess the same molecular weight and elemental composition, making their differentiation a significant analytical challenge for conventional mass spectrometry (MS).[1] This guide provides an objective comparison of mass spectrometry-based methods for distinguishing these isomers, complete with experimental data and detailed protocols.
Advanced MS techniques, often coupled with separation methods, are essential to probe the structural differences among these isomers.[1] The primary strategies exploit differences in fragmentation patterns, chromatographic retention times, and gas-phase ion mobility.
Comparative Analysis of Mass Spectrometry Techniques
Several mass spectrometry-based approaches can be employed to differentiate aminononanoic acid isomers. The choice of method depends on the required sensitivity, available instrumentation, and the complexity of the sample matrix.
| Technique | Principle of Differentiation | Advantages | Disadvantages |
| Tandem MS (MS/MS) | Isomer-specific fragmentation patterns resulting from collision-induced dissociation (CID). The position of the amino group influences bond cleavage.[1] | Rapid analysis; provides structural information directly from fragmentation spectra. | May not resolve all isomers, especially those with minor structural differences. |
| GC-MS | Separation based on volatility and column interaction prior to MS analysis. Fragmentation patterns of derivatized isomers are then analyzed.[1] | High chromatographic resolution for volatile compounds. Established and robust technique. | Requires derivatization to increase the volatility of the amino acids, adding a step to sample preparation.[1] |
| LC-MS/MS | Separation based on polarity in a liquid phase prior to MS/MS analysis.[1][2] | Excellent for non-volatile compounds like amino acids; high sensitivity and selectivity; no derivatization usually needed.[1][3] | Chromatographic separation can be time-consuming; potential for ion suppression in complex matrices.[4] |
| Ion Mobility-MS (IMS-MS) | Separation of ions in the gas phase based on their size, shape, and charge (collision cross-section, CCS) before mass analysis.[5][6] | Provides an additional dimension of separation, capable of resolving isomers with identical masses and similar fragmentation.[7] Fast separation (milliseconds). | May require specialized instrumentation; CCS differences may not be significant for all isomers. |
Fragmentation Patterns in Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing isomers by analyzing their unique fragmentation patterns. The position of the amino group directly influences the cleavage of C-C bonds upon collision-induced dissociation.[1]
| Isomer Position | Predicted Key Fragmentation Pattern |
| 2-Aminononanoic acid | Prominent fragment resulting from alpha-cleavage, leading to the loss of the carboxyl group (-COOH).[1] |
| Intermediate Positions (3- to 8-) | Characteristic ions resulting from cleavage at the C-C bonds adjacent to the carbon bearing the amino group. The specific m/z of these fragments will vary depending on the amine's position.[1] |
| 9-Aminononanoic acid | Characteristic fragment from cleavage adjacent to the terminal amino group.[1] Common fragmentation for ω-amino acids also includes the loss of water (H₂O).[8] |
Note: The exact m/z values of fragment ions depend on the ionization mode and the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful differentiation of aminononanoic acid isomers. Below are protocols for key techniques.
Protocol 1: GC-MS Analysis of Aminononanoic Acid Isomers
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. For amino acids, a derivatization step is necessary to increase their volatility.[1]
1. Derivatization (Trimethylsilyl Derivatives):
-
To 1 mg of the aminononanoic acid isomer, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Heat the mixture at 70°C for 30 minutes.[1]
-
After cooling to room temperature, the sample is ready for injection.[1]
2. GC Conditions:
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[1]
-
Injector Temperature: 250°C.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[1]
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: m/z 50-500.[1]
-
Source Temperature: 230°C.[1]
GC-MS workflow for aminononanoic acid isomer analysis.
Protocol 2: LC-MS/MS Analysis of Aminononanoic Acid Isomers
Reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry is highly effective for separating isomers based on polarity without the need for derivatization.[1]
1. Mobile Phase Preparation:
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Flow Rate: 1.0 mL/min (a splitter may be used before the MS inlet).[1]
-
Column Temperature: 30°C.[1]
-
Gradient Program: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[1]
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Product ion scan or Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Collision Energy: Optimize for each isomer to achieve characteristic fragmentation.
LC-MS/MS workflow for aminononanoic acid isomer analysis.
Principle of Ion Mobility Spectrometry (IMS)
IMS adds another dimension of separation to mass spectrometry.[5] After ionization, ions are guided into a drift tube filled with a buffer gas. An electric field propels the ions through the tube, where they collide with the gas molecules. The time it takes for an ion to traverse the tube (its drift time) is dependent on its collision cross-section (CCS)—a measure of its size and shape. Compact ions travel faster than extended, bulkier ions of the same mass-to-charge ratio.[5] This allows for the separation of isomers prior to mass analysis.[6]
Principle of ion mobility separation of isomers.
Conclusion
Differentiating positional isomers of aminononanoic acid requires analytical strategies that can probe their subtle structural differences.
-
Tandem MS (MS/MS) provides valuable structural information through distinct fragmentation patterns.
-
GC-MS and LC-MS/MS are robust methods that add a layer of chromatographic separation, significantly enhancing the ability to distinguish between isomers based on their physicochemical properties.[1]
-
Ion Mobility-MS offers a powerful, orthogonal separation based on the gas-phase shape of the ions, making it uniquely suited for resolving challenging isomeric mixtures.[5][9]
For unambiguous identification and quantification, a multi-technique approach is often recommended. Combining chromatographic separation with high-resolution mass spectrometry and ion mobility offers the highest degree of confidence in distinguishing these critical positional isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 6. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Direct and simultaneous recognition of the positional isomers of aminobenzenesulfonic acid by TIMS-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Chiral HPLC Methods for Enantiomeric Separation of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of amino acid enantiomers is a critical analytical challenge in numerous scientific fields, from pharmaceutical development and quality control to food science and biomedical research. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering a range of methodologies for robust and reliable enantiomeric separation. This guide provides an objective comparison of validated chiral HPLC methods, supported by experimental data and detailed protocols, to assist researchers in selecting and implementing the most appropriate strategy for their analytical needs.
Introduction to Chiral HPLC Separation of Amino Acids
Amino acids, the fundamental building blocks of proteins, exist as enantiomers (L- and D-isomers), with the notable exception of glycine. While L-amino acids are predominantly found in nature, D-amino acids play significant physiological and pathological roles.[1] Consequently, the ability to separate and quantify these enantiomers is of paramount importance. Chiral HPLC methods for amino acid separation primarily fall into two categories: direct separation on a chiral stationary phase (CSP) and indirect separation after pre-column derivatization with a chiral derivatizing agent (CDA).
A general workflow for the HPLC analysis of chiral amino acids is presented below. The initial choice between a direct or indirect method is a critical step in method development.
Comparison of Chiral Stationary Phases (CSPs) for Direct Separation
Direct enantioseparation on a CSP is often the preferred method due to its simplicity, as it avoids the need for derivatization.[1] The separation is based on the formation of transient diastereomeric complexes between the amino acid enantiomers and the chiral selector immobilized on the stationary phase. Several types of CSPs are commercially available and have demonstrated excellent performance in resolving amino acid enantiomers.
The principle of chiral recognition on a CSP involves multiple interactions between the analyte and the chiral selector, leading to different retention times for the two enantiomers.
Performance Comparison of Common CSPs
The selection of an appropriate CSP is crucial for achieving successful enantioseparation. The following table summarizes the performance of commonly used CSPs for the direct separation of underivatized amino acids.
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Advantages | Disadvantages | Typical Mobile Phases |
| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) | Complex formation via hydrogen bonding, dipole-dipole, ionic, and steric interactions.[2] | Broad enantioselectivity for native and derivatized amino acids; compatible with reversed-phase, normal-phase, and polar organic modes.[2][3][4] | Can be sensitive to mobile phase composition. | Methanol/water mixtures with acidic or basic additives. |
| Crown Ether | Host-guest complexation with the primary amino group of the amino acid.[3] | Excellent resolution for amino acids with primary amino groups; elution order is typically D-enantiomer before L-enantiomer.[5] | Not suitable for proline and other secondary amino acids.[6] | Aqueous solutions of perchloric acid or trifluoroacetic acid.[6] |
| Ligand Exchange | Formation of diastereomeric metal complexes (e.g., with Cu²⁺) with a chiral ligand coated on the support.[3] | Useful for amino acids without a UV chromophore; elution order can be reversed by using the opposite enantiomer of the chiral ligand.[3] | Mobile phase contains metal salts which may not be compatible with all detectors (e.g., MS). | Aqueous buffers containing copper sulfate.[3] |
| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Chiral recognition through hydrogen bonding, dipole-dipole, and π-π interactions within the helical polymer structure. | High loading capacity, suitable for preparative separations; robust and versatile.[7] | Generally requires derivatization of amino acids to improve resolution. | Hexane/isopropanol for normal phase; compatible with a range of solvents.[7] |
Comparison of Chiral Derivatizing Agents (CDAs) for Indirect Separation
Indirect separation involves the derivatization of the amino acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral HPLC column (e.g., C18).[1][8] This method is particularly useful when a chiral column is not available or when very high sensitivity is required, as many derivatizing agents are fluorescent.[8]
Performance Comparison of Common CDAs
The choice of CDA depends on the specific amino acids of interest, the required sensitivity, and the available detection methods.
| Chiral Derivatizing Agent (CDA) | Common Name | Principle | Advantages | Disadvantages | Detection |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA, Marfey's Reagent | Nucleophilic aromatic substitution to form stable diastereomers.[9] | High enantioselectivity for a wide range of amino acids; commercially available.[8][9] | Lower sensitivity compared to fluorescent reagents; derivatization can be time-consuming.[8][9] | UV (340 nm)[8] |
| o-Phthalaldehyde + Chiral Thiol | OPA/Chiral Thiol | Formation of fluorescent isoindole diastereomers.[10] | Rapid reaction at room temperature; highly sensitive fluorescence detection.[10] The elution order of D/L-amino acids can be controlled by the chirality of the thiol used.[10] | Derivatives can be unstable; does not react with secondary amino acids like proline.[11] | Fluorescence[10] |
| (+)-1-(9-Fluorenyl)ethyl Chloroformate | FLEC | Forms stable diastereomeric carbamates.[12] | Reacts with both primary and secondary amino acids; derivatives are fluorescent. | The reagent itself can interfere with the chromatogram if not completely removed. | Fluorescence[12] |
| N-tert-Butyloxycarbonyl-D-cysteine + OPA | Boc-D-Cys/OPA | Similar to OPA/Chiral Thiol, forms fluorescent diastereomers. | Allows for the elution of D-amino acids before the L-forms, which is advantageous for trace analysis of D-amino acids in the presence of abundant L-amino acids.[10] | Same limitations as OPA regarding secondary amines. | Fluorescence[10] |
Experimental Protocols
Protocol 1: Direct Separation of Underivatized Amino Acids using a Teicoplanin-based CSP
This protocol is based on a method for the separation of hydrophobic amino acid enantiomers on an Agilent InfinityLab Poroshell 120 Chiral-T column.[13]
-
Sample Preparation: Dissolve the amino acid standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Agilent InfinityLab Poroshell 120 Chiral-T, 4.6 x 150 mm, 2.7 µm.
-
Mobile Phase: Methanol/0.1% Ammonium Formate in water (e.g., 80:20 v/v). The optimal percentage of the organic modifier may vary depending on the amino acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
Injection Volume: 2 µL.
Expected Results: Baseline resolution of D- and L-enantiomers for several aliphatic amino acids can be achieved in under 4 minutes.[13] For the studied aliphatic amino acids, the L-enantiomer typically elutes first.[13]
Protocol 2: Indirect Separation using FDAA (Marfey's Reagent) Derivatization
This protocol provides a general procedure for the derivatization of amino acids with FDAA and subsequent analysis on a reversed-phase column.[8]
-
Derivatization Procedure:
-
Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40 °C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[8]
-
-
HPLC System: Standard HPLC system with UV detection.
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm.[8]
-
Injection Volume: 20 µL.
Expected Results: The L-amino acid derivatives typically elute before the D-amino acid derivatives when using L-FDAA. The diastereomers are well-resolved on a standard achiral column.
Conclusion
The selection of a validated chiral HPLC method for the enantiomeric separation of amino acids is a critical decision that depends on the specific analytical requirements, including the nature of the amino acid, the sample matrix, the required sensitivity, and the available instrumentation. Direct methods using chiral stationary phases, particularly macrocyclic glycopeptide and crown ether-based columns, offer a straightforward approach for underivatized amino acids. Indirect methods using chiral derivatizing agents provide an excellent alternative when high sensitivity is paramount or when a chiral column is not accessible. By understanding the principles and performance characteristics of these different methodologies, researchers can confidently choose the most suitable approach to achieve accurate and reliable enantiomeric separation.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. actascientific.com [actascientific.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. agilent.com [agilent.com]
A Researcher's Guide to Non-Natural Amino Acids: Comparative Effects on Peptide Conformation
In the landscape of peptide-based drug discovery and biomaterial design, the incorporation of non-natural amino acids has emerged as a powerful strategy to modulate peptide conformation, enhance stability, and improve biological activity.[1][2][3] This guide provides a comparative analysis of the effects of different classes of non-natural amino acids on peptide secondary structure, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Analysis of Conformational Effects
The introduction of non-natural amino acids into a peptide sequence can profoundly influence its folding into well-defined secondary structures such as α-helices, β-sheets, and turns. The extent and nature of this influence depend on the specific type of non-natural amino acid used.
α,α-Disubstituted Amino Acids: This class, exemplified by α-aminoisobutyric acid (Aib), is renowned for its potent ability to induce and stabilize helical conformations.[4][5][6] The steric hindrance imposed by the two α-substituents restricts the available Ramachandran space, favoring the dihedral angles associated with α-helices and 3₁₀-helices.[6][7] The incorporation of Aib has been shown to not only stabilize existing helices but also to convert β-sheet forming sequences into helical structures.[4][5]
β-Amino Acids: Peptides containing β-amino acids, or β-peptides, exhibit unique secondary structures due to their longer backbones compared to α-peptides.[8] They are known to form various stable helical structures, including the 14-helix, 12-helix, and 10/12-helix, which are distinguished by the number of atoms in the hydrogen-bonded ring.[8][9] The substitution pattern on the β-amino acid (β² vs. β³) can further dictate the preferred helical fold.[8] The incorporation of a single β-amino acid into a cyclic peptide can reliably induce turn structures.[10]
D-Amino Acids: The substitution of a naturally occurring L-amino acid with its D-enantiomer introduces a local change in chirality that can significantly alter peptide conformation. This strategy can be used to induce turns, stabilize β-hairpins, or even disrupt existing secondary structures, depending on the position and context of the substitution.[11][12] While a simple swap of L- for D-amino acids in a helical peptide can disrupt its structure and function by altering side-chain orientations, more sophisticated designs can yield stable, functional D-peptides.[13]
Quantitative Data Summary
The following table summarizes quantitative data from studies investigating the impact of non-natural amino acids on peptide conformation and stability.
| Non-Natural Amino Acid | Peptide System | Experimental Technique | Key Finding | Quantitative Data | Reference |
| α-Aminoisobutyric Acid (Aib) | Thermolysin C-terminal subdomain (255-316) | Circular Dichroism | Increased thermal stability | ΔTm = +2.2°C (Ala304Aib), ΔTm = +5.4°C (Ala309Aib) | [7] |
| α-Aminoisobutyric Acid (Aib) | Boc-(L-Val-L-Val-Aib)₄-OMe | CD, X-ray Crystallography | Induction of helical structure | Predominantly α- and 3₁₀-helical mixture in solution | [4][5] |
| D-Amino Acids | Villin headpiece subdomain (VHP) | Circular Dichroism | Significant destabilization of α-helical structure | Most single L-to-D substitutions led to unfolding at room temperature | [14] |
| β-Amino Acids | Cyclic pentapeptides and hexapeptides | NMR Spectroscopy | Induction of γ-turns and β-turns | Specific turn structures observed depending on β-amino acid position | [10] |
Experimental Protocols
Accurate assessment of peptide conformation relies on a combination of biophysical techniques. Below are detailed methodologies for key experiments.
3.1. Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used technique to rapidly assess the secondary structure of peptides in solution.[15][16] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting spectrum in the far-UV region (190-260 nm) is characteristic of the peptide's secondary structure content.[15]
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7). The buffer should have low absorbance in the far-UV region.[15][17]
-
Determine the precise concentration of the peptide solution. This is a critical step for accurate data analysis.[16][17]
-
Prepare a "blank" solution containing only the buffer.[15]
-
-
Data Acquisition:
-
Calibrate the CD spectropolarimeter according to the manufacturer's instructions.
-
Acquire a spectrum of the buffer blank in a quartz cuvette with a defined path length (e.g., 1 mm).[15]
-
Rinse the cuvette thoroughly and acquire the spectrum of the peptide solution using the same instrument settings.[15]
-
Typically, 10-30 scans are recorded and averaged to improve the signal-to-noise ratio.[18]
-
-
Data Analysis:
-
Subtract the buffer spectrum from the peptide spectrum.[15]
-
Convert the measured ellipticity (in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE = (Ellipticity in mdeg) / (10 * pathlength in cm * molar concentration * number of residues).
-
Analyze the MRE spectrum to estimate the secondary structure content. Characteristic spectra include a strong positive band near 195 nm and two negative bands at approximately 208 nm and 222 nm for α-helices, and a negative band near 218 nm for β-sheets.
-
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information of peptides in solution, including three-dimensional structure and dynamics.[19][20] For peptides, 2D NMR experiments like COSY, TOCSY, and NOESY are essential.[19][20]
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer, typically in 90% H₂O/10% D₂O or 100% D₂O. The inclusion of D₂O is necessary for the spectrometer's lock system.[19][21]
-
The peptide concentration should ideally be between 0.5 mM and 5 mM.[21][22]
-
Adjust the pH of the sample, as it can affect chemical shifts and amide proton exchange rates.[19]
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra. A standard set for structural analysis includes:
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid residue's spin system.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through 2-3 bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in space (<5 Å), which is crucial for determining the 3D structure.[19][20]
-
-
-
Data Analysis:
-
Resonance Assignment: The first step is to assign all the observed proton signals to specific amino acids in the peptide sequence. This is achieved by systematically connecting the spin systems identified in the TOCSY spectrum with sequential NOE connectivities.
-
Structural Restraints: Extract distance restraints from the intensities of NOE cross-peaks and dihedral angle restraints from coupling constants measured in COSY-type spectra.
-
Structure Calculation: Use computational software to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using various statistical parameters.
-
3.3. X-ray Crystallography
X-ray crystallography can provide an atomic-resolution three-dimensional structure of a peptide in its solid, crystalline state.[23][24]
-
Crystallization:
-
The first and often most challenging step is to grow well-ordered single crystals of the peptide. This is typically achieved by screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) using techniques like vapor diffusion.[24]
-
The peptide must be of very high purity.[24]
-
-
Data Collection:
-
A suitable crystal is mounted and exposed to a focused beam of X-rays.
-
The crystal diffracts the X-rays, producing a pattern of spots that is recorded by a detector.
-
-
Structure Determination:
-
The intensities of the diffraction spots are measured.
-
The "phase problem" must be solved to convert the diffraction pattern into an electron density map. This can be done through methods like molecular replacement or anomalous diffraction.[24]
-
An atomic model of the peptide is built into the electron density map.
-
The model is refined to improve its agreement with the experimental data.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the study of non-natural amino acids and peptide conformation.
References
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-peptide - Wikipedia [en.wikipedia.org]
- 9. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secondary structure inducing potential of beta-amino acids: torsion angle clustering facilitates comparison and analysis of the conformation during MD trajectories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
- 16. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.uzh.ch [chem.uzh.ch]
- 20. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 21. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 22. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 23. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 24. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Techniques for Determining Enantiomeric Excess of Chiral Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is paramount in the fields of pharmaceuticals, biochemistry, and synthetic chemistry, where the biological activity of chiral molecules is often highly dependent on their stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and direct method for this purpose. This guide provides a comprehensive comparison of the three primary NMR techniques for determining the enantiomeric excess of chiral amino acids: the use of Chiral Solvating Agents (CSAs), Chiral Derivatizing Agents (CDAs), and Chiral Lanthanide Shift Reagents (CLSRs).
At a Glance: Comparison of NMR Techniques
| Feature | Chiral Solvating Agents (CSAs) | Chiral Derivatizing Agents (CDAs) | Chiral Lanthanide Shift Reagents (CLSRs) |
| Principle | Formation of transient, non-covalent diastereomeric complexes in solution. | Covalent reaction to form stable diastereomers. | Formation of coordination complexes with Lewis basic sites on the analyte. |
| Sample Prep. | Simple mixing of the analyte and CSA in an NMR tube. | Chemical derivatization reaction required, may need purification. | Incremental addition of the CLSR to the analyte solution in an NMR tube. |
| Advantages | - Simple and rapid - Non-destructive to the sample - Reversible interaction | - Often produces large chemical shift differences (ΔΔδ) - Stable diastereomers can be isolated | - Can induce large chemical shift separations - Useful for analytes with Lewis basic groups |
| Disadvantages | - Chemical shift differences can be small and concentration/temperature dependent - May require derivatization of the amino acid (e.g., N-protection) for effective interaction | - Derivatization is an additional synthetic step - Potential for kinetic resolution or racemization during derivatization - Reagent must be enantiomerically pure | - Can cause significant line broadening in the NMR spectrum[1] - Paramagnetic nature can complicate spectra - Shift magnitude is sensitive to concentration and temperature |
| Typical ΔΔδ | Small to moderate (often < 0.1 ppm) | Moderate to large (can be > 0.1 ppm) | Can be large, but often accompanied by line broadening |
Quantitative Data Comparison
The effectiveness of an NMR method for determining enantiomeric excess is often evaluated by the magnitude of the chemical shift non-equivalence (ΔΔδ) between the signals of the two enantiomers in the presence of a chiral auxiliary. The larger the ΔΔδ, the more accurate the integration and subsequent ee determination. The following table summarizes representative ¹H NMR chemical shift differences reported for various amino acid derivatives with different chiral auxiliaries.
| Amino Acid Derivative | Chiral Auxiliary (Technique) | Observed Proton | ΔΔδ (ppm) | Solvent | Reference |
| N-3,5-Dinitrobenzoylphenylglycine methyl ester | Isohexide-based thiourea (CSA) | NH | up to 0.232 | CDCl₃ | [2] |
| N-3,5-Dinitrobenzoyl Alanine methyl ester | Ethyl (S)-lactate derivative (CSA) | NH | ~0.05 | CDCl₃ | [3] |
| N-3,5-Dinitrobenzoyl Phenylalanine methyl ester | Ethyl (S)-lactate derivative (CSA) | NH | ~0.08 | CDCl₃ | [3] |
| Valine | Sm-pdta (CLSR) | α-CH | ~0.1 | D₂O | |
| Alanine | Sm-pdta (CLSR) | α-CH | ~0.05 | D₂O | |
| Phenylalanine | Sm-pdta (CLSR) | α-CH | ~0.08 | D₂O |
Note: The ΔΔδ values are highly dependent on the specific chiral auxiliary, the analyte, the solvent, temperature, and the concentration of both the analyte and the auxiliary.
Experimental Workflows and Protocols
The following sections detail the generalized experimental workflows and protocols for each of the three NMR techniques.
Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form weak, transient diastereomeric complexes with the enantiomers of a chiral analyte. This interaction leads to different magnetic environments for the two enantiomers, resulting in separate signals in the NMR spectrum.
-
Sample Preparation :
-
In a clean, dry vial, accurately weigh the chiral amino acid derivative (typically 1-5 mg).
-
Add the appropriate amount of the Chiral Solvating Agent. The molar ratio of CSA to analyte is crucial and often needs to be optimized, but a 1:1 ratio is a good starting point.
-
Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a final volume of approximately 0.6 mL.
-
Ensure complete dissolution by gentle vortexing or swirling.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Acquisition :
-
Acquire a standard ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).
-
Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio for accurate integration.
-
The acquisition parameters (e.g., relaxation delay) should be set to ensure quantitative integration.
-
-
Data Analysis :
-
Process the NMR spectrum (phasing, baseline correction).
-
Identify the signals corresponding to the two diastereomeric complexes. Protons close to the chiral center of the amino acid are most likely to show separation.
-
Carefully integrate the areas of the two separated signals (Area₁ and Area₂).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure reagents that react covalently with the chiral analyte to form a pair of diastereomers. Diastereomers have different physical and chemical properties, including distinct NMR spectra, which allows for their quantification.
-
Derivatization :
-
In a reaction vial, dissolve the chiral amino acid in a suitable solvent.
-
Add the enantiomerically pure Chiral Derivatizing Agent (e.g., Mosher's acid chloride, (R)-1-(1-naphthyl)ethyl isocyanate). A slight excess of the CDA is often used to ensure complete reaction.
-
Add any necessary catalysts or reagents (e.g., a base like pyridine or triethylamine).
-
Allow the reaction to proceed to completion. Reaction times and temperatures will vary depending on the specific CDA and amino acid.
-
After the reaction is complete, the solvent may be removed under reduced pressure. Purification of the diastereomeric mixture is sometimes necessary to remove excess reagents that might interfere with the NMR analysis.
-
-
Sample Preparation :
-
Dissolve the resulting diastereomeric mixture in an appropriate deuterated solvent (e.g., CDCl₃) to a final volume of approximately 0.6 mL.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Acquisition :
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the acquisition parameters are set for quantitative analysis.
-
-
Data Analysis :
-
Process the NMR spectrum.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate the areas of these two signals (Area₁ and Area₂).
-
Calculate the enantiomeric excess (% ee) using the same formula as for CSAs.
-
Chiral Lanthanide Shift Reagents (CLSRs)
CLSRs are paramagnetic lanthanide complexes with chiral ligands. They form coordination complexes with Lewis basic sites on the analyte (such as the carboxylate or amino group of an amino acid). The paramagnetic nature of the lanthanide induces large chemical shifts in the NMR spectrum of the analyte, and the chiral environment of the CLSR causes these shifts to be different for the two enantiomers.
-
Sample Preparation :
-
Dissolve a known amount of the chiral amino acid in a suitable deuterated solvent (e.g., CDCl₃, D₂O for water-soluble CLSRs) in an NMR tube. For amino acids in aqueous solution, the pH may need to be adjusted to optimize complexation[1].
-
Prepare a stock solution of the Chiral Lanthanide Shift Reagent (e.g., Eu(hfc)₃) in the same deuterated solvent.
-
-
NMR Titration and Acquisition :
-
Acquire an initial ¹H NMR spectrum of the amino acid solution before adding any CLSR.
-
Add a small, known amount of the CLSR stock solution to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
Repeat the addition of the CLSR and acquisition of the spectrum until sufficient separation of the signals for the two enantiomers is observed. It is crucial to monitor the line width, as excessive addition of the CLSR can lead to significant line broadening, which will decrease the accuracy of the integration[1].
-
-
Data Analysis :
-
Once optimal signal separation is achieved, process the final NMR spectrum.
-
Identify a pair of well-resolved signals corresponding to the two enantiomers.
-
Integrate the areas of these signals (Area₁ and Area₂).
-
Calculate the enantiomeric excess (% ee).
-
Conclusion
The choice of NMR technique for determining the enantiomeric excess of chiral amino acids depends on several factors, including the nature of the amino acid, the required accuracy, and the available instrumentation and resources. Chiral Solvating Agents offer a quick and non-destructive method, ideal for high-throughput screening. Chiral Derivatizing Agents, while requiring an additional synthetic step, can provide larger and more reliable signal separation. Chiral Lanthanide Shift Reagents are a powerful tool for specific applications but must be used with care to avoid spectral distortions. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate technique for their specific analytical needs.
References
A Comparative Guide to the Performance of Amino Acid-Based Surfactants
For Researchers, Scientists, and Drug Development Professionals
Amino acid-based surfactants are gaining significant traction across various industries, from pharmaceuticals to personal care, owing to their favorable biocompatibility, biodegradability, and tunable properties.[1][2] This guide provides an objective comparison of the performance of different classes of amino acid-based surfactants, supported by experimental data, to aid in the selection of the most suitable surfactant for your specific application.
Performance Characteristics: A Quantitative Comparison
The performance of an amino acid-based surfactant is intrinsically linked to its molecular structure, including the nature of the amino acid headgroup, the length of the hydrophobic alkyl chain, and the type of linkage (amide or ester).[1][3][4] Below are tables summarizing key performance indicators for various amino acid-based surfactants.
Table 1: Critical Micelle Concentration (CMC) and Surface Tension
The Critical Micelle Concentration (CMC) is a fundamental parameter indicating the concentration at which surfactant molecules begin to self-assemble into micelles. A lower CMC value signifies a more efficient surfactant. Surface tension reduction is another critical measure of surfactant efficacy.
| Surfactant Type | Alkyl Chain Length | CMC (mmol/L) | Surface Tension at CMC (mN/m) | Reference |
| Sodium Lauroyl Glutamate | C12 | 0.3 - 0.5 | 25 - 30 | [5] |
| Sodium Lauroyl Sarcosinate | C12 | 4.0 - 6.0 | 28 - 32 | [6] |
| Sodium Cocoyl Glycinate | C12 | 1.0 - 2.0 | 27 - 31 | [1] |
| N-decanoyl (C10) Alanine | C10 | ~10 | ~35 | [7] |
| N-decanoyl (C10) Serine | C10 | ~12 | ~38 | [7] |
| Arginine-based Gemini (C10 spacer) | C10 | ~0.1 | ~30 | [8] |
| Lysine-based Gemini (C12 spacer) | C12 | ~0.05 | ~32 | [9] |
Key Observations:
-
Gemini surfactants, which possess two hydrophilic head groups and two hydrophobic tails, generally exhibit significantly lower CMC values compared to their single-chain counterparts, indicating higher efficiency.[4]
-
The nature of the amino acid headgroup influences surface activity. For instance, glutamate-based surfactants often show excellent surface tension reduction.[5]
-
Increasing the length of the hydrophobic alkyl chain generally leads to a decrease in the CMC.[3]
Table 2: Foaming and Emulsification Properties
Foaming ability and stability, along with emulsification power, are crucial performance metrics for applications in drug delivery, personal care, and cleaning products.[10]
| Surfactant Type | Alkyl Chain Length | Foaming Ability (Foam Height, mm) | Foam Stability (Half-life, min) | Emulsification Index (E24, %) | Reference |
| Sodium Lauroyl Glutamate | C12 | Moderate | Good | ~60 | [1][11] |
| Sodium Lauroyl Sarcosinate | C12 | High | Excellent | ~55 | [1] |
| Sodium Cocoyl Glycinate | C12 | High | Good | ~65 | [1] |
| N-acyl Phenylalaninate | C14 | Decreases with chain length | Increases with chain length | Not specified | [11] |
| N-acyl Glutamate | C14 | Decreases with chain length | Increases with chain length | Not specified | [11] |
| Arginine-based (monomeric) | C12 | Good | Not specified | ~70 | [12] |
Key Observations:
-
Surfactants based on glycine and alanine salts generally exhibit superior foaming performance.[1]
-
While increasing the alkyl chain length can decrease initial foamability, it often enhances foam stability.[11]
-
The choice of the oil phase significantly impacts the emulsifying power of amino acid-based surfactants.[3][12]
Table 3: Biocompatibility and Biodegradability
A primary advantage of amino acid-based surfactants is their favorable environmental and safety profile.[1][2]
| Surfactant Type | Cytotoxicity (e.g., EC50) | Biodegradability | Key Findings | Reference |
| N-acyl Alanine & Serine derivatives | Toxicity increases with alkyl chain length; Serine derivatives generally less toxic. | Readily biodegradable | All tested amino acid surfactants were significantly less toxic than Sodium Dodecyl Sulfate (SDS).[11] | [7][11] |
| N-acyl Glutamic Acid & Aspartic Acid derivatives | Low aquatic toxicity. | Readily biodegradable | The hydrophobic chain length has a pronounced effect on cytotoxicity.[7] | [7][11] |
| Arginine-based Gemini Surfactants | Hemolytic activity increases with hydrophobicity. | Inherently biodegradable | Gemini surfactants can be more hemolytic than their monomeric counterparts.[9] | [9] |
| Lysine-based Gemini Surfactants | Generally low cytotoxicity. | Inherently biodegradable | The spacer and fatty acid chain length influence biological properties.[9][13] | [9][13] |
Key Observations:
-
Amino acid-based surfactants are generally considered to have low toxicity and are readily biodegradable.[2]
-
Cytotoxicity tends to increase with the length of the hydrophobic alkyl chain.[7][11]
-
The specific amino acid headgroup can influence the surfactant's toxicological profile.[11]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of surfactant performance.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
A common method for determining CMC and surface tension is through tensiometry , often using the Du Noüy ring method or the Wilhelmy plate method .
Methodology:
-
Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared with varying concentrations.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer at a constant temperature.
-
Data Plotting: The surface tension values are plotted against the logarithm of the surfactant concentration.
-
CMC Determination: The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at which this break occurs is the CMC. The surface tension value at the plateau is the surface tension at the CMC (γcmc).
Evaluation of Foaming Properties (Ross-Miles Method)
The Ross-Miles method is a standardized procedure for assessing the foaming capacity and stability of a surfactant solution.
Methodology:
-
Apparatus Setup: A specific volume of the surfactant solution is placed in a graduated, jacketed glass tube maintained at a constant temperature.
-
Foam Generation: A defined volume of the same surfactant solution is dropped from a specified height through a standardized orifice into the solution in the tube, generating foam.
-
Initial Foam Height Measurement: The initial height of the foam generated is immediately measured.
-
Foam Stability Measurement: The height of the foam is measured again after a specified time interval (e.g., 5 minutes) to assess its stability.
Assessment of Emulsification Power (Emulsification Index E24)
The emulsification index (E24) provides a measure of the ability of a surfactant to form a stable emulsion.
Methodology:
-
Mixing: Equal volumes of the surfactant solution and an immiscible oil phase (e.g., n-hexane, liquid paraffin) are mixed in a graduated tube.
-
Homogenization: The mixture is vortexed at high speed for a set period (e.g., 2 minutes) to form an emulsion.
-
Incubation: The emulsion is allowed to stand undisturbed for 24 hours.
-
Measurement and Calculation: After 24 hours, the height of the emulsified layer is measured. The E24 is calculated as: E24 (%) = (Height of emulsified layer / Total height of the liquid) x 100
Visualizing Experimental Workflows and Biological Interactions
To further elucidate the experimental processes and potential biological implications of these surfactants, the following diagrams are provided.
Caption: Workflow for determining CMC and surface tension using tensiometry.
Caption: A simplified signaling pathway for surfactant-induced cytotoxicity.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, physicochemical characterization and aquatic toxicity studies of anionic surfactants derived from amino and α-hydroxy acids - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00189J [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Aminoacid Surfactants | Encyclopedia MDPI [encyclopedia.pub]
- 11. research.chalmers.se [research.chalmers.se]
- 12. Surfactants of Amino Acids | VANABIO [wanabio.com]
- 13. (Open Access) Biological and Physico-Chemical Characteristics of Arginine-Rich Peptide Gemini Surfactants with Lysine and Cystine Spacers. (2021) | Damian Neubauer | 13 Citations [scispace.com]
Safety Operating Guide
Proper Disposal of (S)-2-Aminononanoic Acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of (S)-2-Aminonanoic acid. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The following protocols are based on general principles of chemical waste management and hazard assessments of structurally similar compounds. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines and the official Safety Data Sheet (SDS) for the most accurate information.
While some general guidelines may classify amino acids as non-hazardous, the safety data for related long-chain amino acids and nonanoic acid indicate potential hazards.[1][2][3][4][5][6] Therefore, it is imperative to manage (S)-2-Aminononanoic acid as a chemical waste stream.
Hazard Profile of Structurally Related Compounds
To establish a conservative and safe disposal plan, the hazard classifications of similar chemicals are summarized below. This data underscores the importance of avoiding disposal via standard trash or sanitary sewer systems.
| Hazard Classification | Compound | GHS Hazard Statement(s) | Precautionary Statement(s) (Disposal) | Source(s) |
| Skin & Eye Irritation | Nonanoic Acid | H315: Causes skin irritation.H319: Causes serious eye irritation. | P501: Dispose of contents/container to an approved waste disposal plant. | [3] |
| Aquatic Toxicity | Nonanoic Acid | H412: Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. | [3][6] |
| Skin, Eye, & Respiratory Irritation | (2S)-2-Aminobutanoic acid | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P501: Dispose of contents/container to an approved waste disposal plant. | [5] |
| General Chemical Waste | 8-Aminooctanoic acid | Not explicitly classified, but disposal as chemical waste is required. | P501: Dispose of contents/container to an approved waste disposal plant. | [4] |
Detailed Disposal Protocols
The inappropriate disposal of laboratory chemicals is illegal and can have severe consequences.[7] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[8][9]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE.
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[6]
-
Lab Coat: A standard laboratory coat to protect from spills.
Step 2: Waste Segregation and Collection
Proper segregation is fundamental to safe and compliant chemical waste disposal.[9][10]
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a new, compatible container.
-
Any chemically contaminated items, such as weighing paper, gloves, or pipette tips, should be collected in a designated, sealed waste bag or container.[6]
-
Place all solid waste into a properly labeled hazardous waste container provided by your institution's EHS department.[11]
-
-
Liquid Waste (Solutions):
-
Due to the potential for aquatic toxicity, do not dispose of aqueous solutions containing this compound down the drain.[6]
-
Collect all solutions in a dedicated, leak-proof, and chemically compatible liquid waste container.[8][12] Ensure the container has a secure, tight-fitting screw cap.[7][13]
-
Never mix this compound waste with incompatible chemicals, such as strong oxidizing agents.[6][7]
-
-
Contaminated Labware:
-
Disposable: Items like pipette tips and tubes that have contacted the chemical should be managed as solid chemical waste.[6]
-
Non-disposable: Glassware must be decontaminated. Triple-rinse with a suitable solvent (e.g., ethanol or isopropanol). The first rinsate must be collected and disposed of as hazardous liquid waste.[6][14] Subsequent rinses may also require collection based on institutional policy. After decontamination, the glassware can be washed normally.
-
Step 3: Labeling and Container Management
Accurate and clear labeling is a critical regulatory requirement.[9][10]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents (e.g., solvents, water) with approximate percentages.[14]
-
Container Integrity: Ensure containers are in good condition, free from damage, and always kept securely closed except when adding waste.[12][13]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are required for safety and compliance.[8][13]
-
Location: Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[6][8]
-
Containment: The SAA must have secondary containment, such as a tray or bin, to contain potential spills.[6][7]
-
Segregation: Keep the waste container segregated from incompatible materials.[7]
-
Capacity: Do not overfill containers; a general rule is to fill to no more than 90% capacity.[6]
Step 5: Arranging for Final Disposal
-
Request Pickup: Once the waste container is full or reaches the institutional time limit for storage (often 6-12 months), arrange for a pickup through your EHS department or designated hazardous waste contractor.[6][7][8][12]
-
Documentation: Maintain detailed records of waste generation and disposal as required by your institution and regulatory bodies.[9]
Experimental Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial.[6]
-
Restrict Access: Immediately alert others and secure the area to prevent further contamination.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Contain & Collect (Solid Spill): Carefully sweep or scoop the spilled material into a designated hazardous waste container. Avoid creating dust.[11]
-
Contain & Absorb (Liquid Spill): Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect Waste: Once absorbed, carefully collect the material and place it into the solid hazardous waste container.[11]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials (e.g., paper towels, wipes) as hazardous waste.[6]
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional procedures.
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. otago.ac.nz [otago.ac.nz]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. danielshealth.com [danielshealth.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Operational Guide for Handling (S)-2-Aminononanoic Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (S)-2-Aminononanoic acid are paramount for both personal safety and environmental protection. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure the secure management of this compound in a laboratory setting.
This compound (CAS No. 133444-84-5) is a chemical that requires careful handling due to its potential hazards. Adherence to the following guidelines will minimize risks and promote a safe research environment.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The signal word for this chemical is "Warning" .
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes that can cause serious eye irritation.[1][2] |
| Skin Protection | Nitrile or neoprene gloves. A lab coat or chemical-resistant apron. Closed-toe shoes. | Prevents skin contact which can cause irritation.[1][2][3] Full-body coverage minimizes exposure from spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for dusts is recommended. | Avoids inhalation of dust which may cause respiratory irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling this compound from receipt to disposal.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Classification: Hazardous Chemical Waste
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and chemically compatible container. The label should read "Hazardous Waste" and include the full chemical name. |
| Contaminated Materials (e.g., gloves, wipes) | Place in a designated hazardous waste container. |
| Empty Containers | Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the label and dispose of the container according to institutional guidelines. |
Storage of Waste:
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Keep containers securely sealed when not in use.
-
Do not mix with incompatible waste streams.
Once the waste container is full, follow your institution's procedures for chemical waste pickup and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
